molecular formula C8H16N2O B169664 N-ethylpiperidine-4-carboxamide CAS No. 1903-65-7

N-ethylpiperidine-4-carboxamide

Cat. No.: B169664
CAS No.: 1903-65-7
M. Wt: 156.23 g/mol
InChI Key: KMFMXQYAYHXUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylpiperidine-4-carboxamide is a chemical scaffold of significant interest in pharmaceutical research and development. The piperidine ring is a fundamental structural motif found in more than twenty classes of pharmaceuticals, making derivatives like this one invaluable as synthetic building blocks for constructing biologically active molecules . This compound serves as a key intermediate in hit-to-lead optimization programs, where researchers systematically modify its structure to enhance potency and drug-like properties . The piperidine carboxamide structure is a privileged scaffold in medicinal chemistry, with research indicating its potential in developing inhibitors for various disease targets. For instance, structurally related piperidine carboxamides have been identified as potent and selective non-covalent inhibitors of the Plasmodium falciparum proteasome, demonstrating low-nanomolar efficacy against malaria parasites and oral efficacy in animal models . Furthermore, piperidine-based compounds are extensively explored in central nervous system (CNS) drug discovery. The piperidine moiety is a critical component of donepezil, a widely prescribed acetylcholinesterase inhibitor for Alzheimer's disease, where the nitrogen atom in the piperidine ring is essential for binding to the enzyme's catalytic site . The amide functional group of this compound provides a synthetic handle for further derivatization, allowing researchers to create diverse chemical libraries for phenotypic screening and target-based drug discovery. This versatility makes this compound a valuable reagent for researchers developing novel therapeutics for conditions ranging from infectious diseases to neurodegenerative disorders and cancer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFMXQYAYHXUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544580
Record name N-Ethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-65-7
Record name N-Ethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: N-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-ethylpiperidine-4-carboxamide, a piperidine derivative of interest in chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes generalized protocols and methodologies applicable to the synthesis and characterization of similar N-alkyl-piperidine-4-carboxamides.

Core Properties and Data

This compound is a heterocyclic organic compound. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1903-65-7[1][2]
Molecular Formula C₈H₁₆N₂O[1][2]
Molecular Weight 156.23 g/mol [1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and representative method for the synthesis of N-alkyl-piperidine-4-carboxamides can be described. This typically involves the amidation of a piperidine-4-carboxylic acid derivative.

General Experimental Protocol: Synthesis of N-alkyl-piperidine-4-carboxamides

This protocol outlines a common synthetic route for the preparation of N-alkyl-piperidine-4-carboxamides, which can be adapted for the synthesis of this compound.

Materials:

  • Piperidine-4-carboxylic acid or its ester derivative (e.g., ethyl piperidine-4-carboxylate)

  • Ethylamine (or other primary amine)

  • A suitable coupling agent (e.g., DCC, EDC with HOBt) or conversion to an acid chloride (e.g., using thionyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Activation of the Carboxylic Acid: If starting from piperidine-4-carboxylic acid, it is typically activated to facilitate amide bond formation. This can be achieved by:

    • Acid Chloride Formation: Reacting the carboxylic acid with thionyl chloride or oxalyl chloride in an inert solvent.

    • In-situ Coupling: Using a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

  • Amidation: The activated carboxylic acid derivative is then reacted with ethylamine. The reaction is typically carried out in an anhydrous aprotic solvent at room temperature or with gentle heating. A non-nucleophilic base is often added to neutralize any acid formed during the reaction.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is worked up to remove byproducts and unreacted starting materials. This may involve washing with aqueous solutions, extraction with an organic solvent, and drying of the organic phase. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the desired this compound.

General Protocol: Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure. The proton NMR spectrum of piperidine derivatives typically shows characteristic signals for the piperidine ring protons and the protons of the N-ethyl and carboxamide groups.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Key absorbances would be expected for the N-H and C=O stretching of the amide group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or the signaling pathways associated with this compound. Research on other piperidine-4-carboxamide derivatives suggests a wide range of potential pharmacological applications, including roles as enzyme inhibitors and receptor ligands.[4][5][6] For instance, some derivatives have been investigated as calpain inhibitors with anticonvulsive properties, while others have been explored as antihypertensive agents by acting as T-type Ca²⁺ channel blockers.[4][7]

Due to the absence of specific biological data for this compound, no signaling pathway diagrams can be provided at this time.

Visualizations

As no specific experimental workflows or signaling pathways for this compound are documented, a generalized workflow for the synthesis of N-alkyl-piperidine-4-carboxamides is presented below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification start1 Piperidine-4-carboxylic Acid Derivative step1 Activation of Carboxylic Acid (e.g., with coupling agent or conversion to acid chloride) start1->step1 start2 Ethylamine step2 Amidation Reaction (in a suitable solvent with base) start2->step2 step1->step2 step3 Work-up (Extraction and Washing) step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 end_product This compound step4->end_product

Caption: Generalized synthetic workflow for N-alkyl-piperidine-4-carboxamides.

References

An In-depth Technical Guide on the Piperidine-4-Carboxamide Core: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine-4-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile core for the design and development of a wide array of therapeutic agents. Its inherent drug-like properties, including a three-dimensional conformation that allows for precise orientation of substituents, make it an attractive starting point for targeting various biological macromolecules. This technical guide provides a comprehensive overview of the piperidine-4-carboxamide core, with a specific focus on N-ethylpiperidine-4-carboxamide (CAS Number: 1903-65-7) as a representative example. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and broad-ranging pharmacological potential.

This compound: A Profile

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1903-65-7[1]
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [1]

Synthesis of Piperidine-4-Carboxamide Derivatives

The synthesis of piperidine-4-carboxamide derivatives can be achieved through various synthetic routes. A common and straightforward approach involves the amidation of a piperidine-4-carboxylic acid derivative.

Experimental Protocol: General Synthesis of N-substituted Piperidine-4-carboxamides

A general method for the synthesis of N-substituted piperidine-4-carboxamides involves the coupling of a commercially available or synthesized piperidine-4-carboxylic acid with a primary or secondary amine.

  • Step 1: Activation of the Carboxylic Acid: Piperidine-4-carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt), is added to activate the carboxylic acid.

  • Step 2: Amine Coupling: The desired amine (e.g., ethylamine for the synthesis of this compound) is added to the reaction mixture, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

  • Step 3: Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.

  • Step 4: Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-substituted piperidine-4-carboxamide.

SynthesisWorkflow reagent1 Piperidine-4-carboxylic acid reaction_step Amide Coupling reagent1->reaction_step reagent2 Amine (R-NH2) reagent2->reaction_step coupling_agent Coupling Agent (e.g., EDC/HOBt) coupling_agent->reaction_step base Base (e.g., DIPEA) base->reaction_step solvent Solvent (e.g., DMF) solvent->reaction_step workup Aqueous Work-up reaction_step->workup purification Purification (Column Chromatography) workup->purification product N-substituted Piperidine-4-carboxamide purification->product

General synthetic workflow for N-substituted piperidine-4-carboxamides.

Pharmacological Significance and Biological Activities

The piperidine-4-carboxamide scaffold has been identified as a key pharmacophore in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potential. The versatility of this core allows for the introduction of various substituents at the piperidine nitrogen (N1) and the carboxamide nitrogen, leading to compounds with diverse pharmacological profiles.

Table 2: Representative Biological Activities of Piperidine-4-Carboxamide Derivatives

Derivative ClassBiological Target/ActivityExample DataReference(s)
N-Arylalkyl Piperidine-4-carboxamides Opioid Receptor AgonistsPotent analgesic activity[2]
N-Substituted Piperidine-4-carboxamides Dopamine D3 Receptor LigandsHigh affinity and selectivity[3]
N-Benzylpiperidine-4-carboxamides Sigma-1 Receptor LigandsHigh affinity (Ki in nM range)[4]
1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides T-type Ca²⁺ Channel BlockersAntihypertensive effects[5]
Piperidine-4-carboxamide Derivatives Dopamine Reuptake InhibitorsPotential for treating CNS disorders[6]

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity Determination

To determine the binding affinity of a piperidine-4-carboxamide derivative to a specific receptor (e.g., opioid, dopamine, or sigma receptors), a radioligand binding assay is commonly employed.

  • Materials:

    • Cell membranes expressing the target receptor.

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for μ-opioid receptors).

    • The unlabeled test compound (piperidine-4-carboxamide derivative).

    • Assay buffer (e.g., Tris-HCl buffer with appropriate additives).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Incubation: In a series of tubes, a fixed concentration of the radioligand and cell membranes are incubated with increasing concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

    • Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

    • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathways

Given the documented activity of piperidine-4-carboxamide derivatives at G-protein coupled receptors (GPCRs) such as opioid and dopamine receptors, a hypothetical signaling pathway can be illustrated. Activation of these receptors by a ligand typically initiates a cascade of intracellular events.

SignalingPathway Ligand Piperidine-4-carboxamide Derivative Receptor GPCR (e.g., Opioid/Dopamine Receptor) Ligand->Receptor Binds to G_Protein G-protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters concentration of Cellular_Response Cellular Response (e.g., Neuronal Inhibition) Second_Messenger->Cellular_Response Leads to

Hypothetical GPCR signaling pathway for a piperidine-4-carboxamide derivative.

The piperidine-4-carboxamide core represents a highly valuable and versatile scaffold in the field of drug discovery. While specific data on this compound is limited, the extensive research on its derivatives highlights the immense potential of this chemical class. The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents for a wide range of therapeutic targets. This technical guide provides a foundational understanding of the chemistry and pharmacology of the piperidine-4-carboxamide core, intended to aid researchers in the design and development of novel therapeutics based on this promising scaffold. Further investigation into the specific biological activities of simpler derivatives like this compound could provide valuable insights into the fundamental structure-activity relationships of this important class of compounds.

References

"N-ethylpiperidine-4-carboxamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and a discussion of the potential biological significance of N-ethylpiperidine-4-carboxamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Data

The fundamental molecular information for this compound is summarized in the table below.

ParameterValueReference
Molecular Formula C8H16N2O[1]
Molecular Weight 156.23 g/mol [1]
CAS Number 1903-65-7[1]

Experimental Protocols: Synthesis of this compound

Step 1: Amidation of Ethyl Isonipecotate

This step involves the conversion of the ester group of ethyl isonipecotate to a primary amide.

  • Materials:

    • Ethyl isonipecotate

    • Ammonia (7N solution in methanol)

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer

    • Pressure vessel (if heating is required)

    • Rotary evaporator

  • Procedure:

    • In a suitable round-bottom flask, dissolve ethyl isonipecotate in methanol.

    • To this solution, add a 7N solution of ammonia in methanol in excess.

    • Seal the flask and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated in a sealed pressure vessel.

    • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

    • The resulting crude piperidine-4-carboxamide can be purified by recrystallization or column chromatography.

Step 2: N-Ethylation of Piperidine-4-carboxamide

This step introduces the ethyl group onto the nitrogen atom of the piperidine ring.

  • Materials:

    • Piperidine-4-carboxamide (from Step 1)

    • Ethyl iodide or ethyl bromide

    • A suitable base (e.g., potassium carbonate, triethylamine)

    • A suitable solvent (e.g., acetonitrile, dimethylformamide)

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle with temperature control

    • Standard work-up and purification equipment

  • Procedure:

    • In a round-bottom flask, dissolve piperidine-4-carboxamide in the chosen solvent (e.g., acetonitrile).

    • Add a suitable base, such as potassium carbonate, to the solution.

    • While stirring, add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

    • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete, as monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel to yield the pure compound.

Biological Significance and Potential Applications

Specific biological targets and signaling pathways for this compound have not been explicitly identified in the reviewed scientific literature. However, the piperidine-4-carboxamide scaffold is a well-recognized pharmacophore present in a multitude of biologically active molecules. This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs targeting a range of therapeutic areas.

Derivatives of piperidine-4-carboxamide have been investigated for their activity as:

  • Cholinesterase Inhibitors: For the potential treatment of Alzheimer's disease[2].

  • Antimalarial Agents: By targeting the Plasmodium falciparum proteasome[3][4].

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors: A potential therapeutic strategy for Alzheimer's disease[5].

  • Dopamine D3 Receptor Ligands: With potential applications in treating neuropsychiatric disorders[6][7].

  • Sigma-1 (σ1) Receptor Ligands: Implicated in various central nervous system disorders[8][9][10].

  • Carbonic Anhydrase Inhibitors: Investigated for their potential in cancer therapy[1].

  • Soluble Epoxide Hydrolase Inhibitors: With potential applications in cardiovascular and inflammatory diseases[11].

Given the diverse biological activities of its structural analogs, this compound represents a promising starting point for the synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Mandatory Visualization

Due to the lack of specific information on signaling pathways directly involving this compound in the scientific literature, a diagram for a signaling pathway, experimental workflow, or logical relationship cannot be provided at this time. Further experimental investigation is required to identify the specific biological interactions of this compound to enable such a visualization.

To illustrate a potential synthetic workflow based on the described protocol, the following diagram is provided.

G cluster_0 Step 1: Amidation cluster_1 Step 2: N-Ethylation Ethyl Isonipecotate Ethyl Isonipecotate Reaction 1 Amidation (Room Temp or Heat) Ethyl Isonipecotate->Reaction 1 Ammonia in Methanol Ammonia in Methanol Ammonia in Methanol->Reaction 1 Piperidine-4-carboxamide Piperidine-4-carboxamide Reaction 1->Piperidine-4-carboxamide Piperidine-4-carboxamide_2 Piperidine-4-carboxamide Reaction 2 N-Ethylation (Heat) Piperidine-4-carboxamide_2->Reaction 2 Ethyl Iodide Ethyl Iodide Ethyl Iodide->Reaction 2 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction 2 This compound This compound Reaction 2->this compound

Caption: A potential two-step synthetic workflow for this compound.

References

An In-depth Technical Guide to N-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylpiperidine-4-carboxamide is a derivative of the piperidine scaffold, a ubiquitous structural motif in medicinal chemistry. Piperidine-containing compounds are integral to the development of a wide array of pharmaceuticals due to their favorable pharmacokinetic properties and their ability to interact with a variety of biological targets. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential biological significance within the broader class of piperidine-4-carboxamide derivatives.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

Identifier Value
IUPAC Name This compound
CAS Number 1903-65-7[1]
Molecular Formula C8H16N2O[1]
Synonyms 1-ethylpiperidine-4-carboxamide, N-ethyl-4-piperidinecarboxamide, piperidine-4-carboxylic acid ethylamide

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property Value Source
Molecular Weight 156.23 g/mol PubChem
Exact Mass 156.126263138 DaPubChem
XLogP3-AA (LogP) 0PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 46.3 ŲPubChem
Heavy Atom Count 11PubChem

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme:

Synthesis of this compound Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid This compound This compound Piperidine-4-carboxylic_acid->this compound 1. Coupling Reagent, Base 2. Ethylamine Coupling_reagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Ethylamine Ethylamine

A representative reaction scheme for the synthesis of this compound.

Materials:

  • Piperidine-4-carboxylic acid

  • Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a salt)

  • Coupling agent (e.g., HATU, EDC with HOBt)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Solvents for work-up and purification (e.g., Ethyl acetate, saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidine-4-carboxylic acid in anhydrous DMF, add the organic base (DIPEA, 2-3 equivalents).

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) to the mixture and stir at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Slowly add ethylamine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Potential Biological Activity and Signaling Pathways

The broader class of piperidine-4-carboxamide derivatives has been investigated for a range of biological activities, with several studies identifying them as potent enzyme inhibitors. A notable target for this class of compounds is DNA gyrase , an essential bacterial enzyme that introduces negative supercoils into DNA, which is critical for DNA replication and transcription. Inhibition of DNA gyrase leads to bacterial cell death, making it an attractive target for the development of novel antibiotics.

The diagram below illustrates the proposed mechanism of action for piperidine-4-carboxamide derivatives as DNA gyrase inhibitors.

DNA_Gyrase_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell Piperidine_Carboxamide N-ethylpiperidine- 4-carboxamide Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Piperidine_Carboxamide->DNA_Gyrase Inhibition Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling DNA_Gyrase->Supercoiled_DNA Blocked DNA_Replication DNA Replication & Transcription Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Substrate Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death Screening_Workflow cluster_workflow Screening and Validation Workflow Library_Synthesis Synthesis of Piperidine-4-carboxamide Library Primary_Screening Primary Screening: Whole-cell antibacterial assay Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay: In vitro DNA Gyrase Supercoiling Assay Hit_Identification->Secondary_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

An In-depth Technical Guide on the Potential Mechanism of Action of N-ethylpiperidine-4-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of specific research data on the mechanism of action for N-ethylpiperidine-4-carboxamide. This guide synthesizes findings on the broader class of piperidine-4-carboxamide derivatives to infer potential biological targets and mechanisms. The information presented herein is intended for researchers, scientists, and drug development professionals.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could potentially act on the following targets:

  • Secretory Glutaminyl Cyclase (sQC): A novel piperidine-4-carboxamide derivative has been identified as an inhibitor of secretory glutaminyl cyclase (sQC), an enzyme involved in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides in Alzheimer's disease.[3] Inhibition of sQC is a potential therapeutic strategy to reduce the formation of these pathogenic peptides.[3][4]

  • Dopamine Receptors: Various N-substituted piperidine-4-carboxamide derivatives have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes.[5] These receptors are crucial in regulating mood, cognition, and motor control, and are important targets for antipsychotic and anti-Parkinsonian drugs.

  • Serotonin Receptors: The piperidine moiety is a common feature in ligands for serotonin (5-HT) receptors. Specifically, derivatives have been explored as antagonists of the 5-HT2A receptor, a target for atypical antipsychotics, and as modulators of the 5-HT2C receptor.[6]

  • Sigma Receptors: Piperidine-based structures are known to interact with sigma-1 (σ1) and sigma-2 (σ2) receptors.[7][8] These receptors are implicated in a variety of cellular functions and are being investigated as targets for neurological and psychiatric disorders.

Quantitative Data for Piperidine-4-carboxamide Derivatives

The following tables summarize quantitative data for various piperidine-4-carboxamide derivatives, illustrating their activity at different biological targets. It is crucial to note that these data are for related compounds and not for this compound itself.

Compound ClassTargetAssay TypeValueReference
Piperidine-4-carboxamide derivative (Cpd-41)Secretory Glutaminyl Cyclase (sQC)Inhibition AssayIC50 = 34 µM[3]
Benzimidazole-6-carboxamide derivativesSecretory Glutaminyl Cyclase (sQC)Inhibition AssayIC50 = 4-40 µM[4]
Compound ClassReceptor SubtypeBinding Affinity (Ki)Reference
N-substituted piperidine derivativesDopamine D2/D3Varies with substitution[5]
Arylalkyl/arylalkylsulfonyl piperidine derivativesSigma-1 (σ1)0.96 nM (for a high-affinity analog)
Arylalkyl/arylalkylsulfonyl piperidine derivativesSigma-2 (σ2)91.8 nM (for the same high-affinity σ1 analog)

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate the evaluation of potential activities of this compound.

1. Secretory Glutaminyl Cyclase (sQC) Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory activity of a compound against sQC.

  • Principle: The assay relies on a fluorogenic substrate, L-Glutamine-7-amido-4-methylcoumarin (Gln-AMC), which is converted by sQC to a pyroglutamate derivative. A coupling enzyme, pyroglutamyl aminopeptidase, then cleaves the pyroglutamate, releasing the fluorescent AMC molecule. The fluorescence intensity is proportional to the enzyme activity.[9][10]

  • Materials:

    • Human recombinant sQC enzyme.

    • Gln-AMC substrate.

    • Pyroglutamyl aminopeptidase.

    • Assay buffer (e.g., 25 mM HEPES, pH 7.0).

    • Test compound (this compound).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In each well of the microplate, add the sQC enzyme, the test compound dilution, and the auxiliary enzyme.

    • Initiate the reaction by adding the Gln-AMC substrate.

    • Incubate the plate at 37°C for a specified time.

    • Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10]

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

2. Radioligand Binding Assay for Dopamine D2/D3 and Sigma-1 Receptors

This assay measures the affinity of a compound for a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). A non-radiolabeled test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).[11][12]

  • Materials:

    • Cell membranes expressing the human dopamine D2, D3, or sigma-1 receptor.

    • Radioligand (e.g., [³H]-Spiperone for D2/D3, --INVALID-LINK---Pentazocine for sigma-1).[11][13]

    • Non-specific binding determinant (e.g., Haloperidol).[11][13]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).[12]

    • Test compound (this compound).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In assay tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding determinant.

    • Incubate at a specified temperature and time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

3. 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay determines if a compound acts as an agonist or antagonist at the 5-HT2A receptor.

  • Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium concentration. This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence upon binding to calcium.[14][15]

  • Materials:

    • Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[6]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • 5-HT (serotonin) as a reference agonist.

    • Known 5-HT2A antagonist as a positive control.

    • Test compound (this compound).

    • Assay buffer.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye.

    • To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a known concentration of 5-HT (typically EC80) to stimulate the receptor and record the change in fluorescence over time.

    • The peak fluorescence response is proportional to the intracellular calcium concentration.

    • For antagonist testing, plot the inhibition of the 5-HT response against the log concentration of the test compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Gq-Coupled Receptors (e.g., 5-HT2A)

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., 5-HT) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Cytosol Ca²⁺ (Increased) ER->Ca2_Cytosol Releases Ca2_ER Ca²⁺ Ca2_Cytosol->PKC Activates Cellular_Response Cellular Response Ca2_Cytosol->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Caption: Gq-coupled receptor signaling cascade.

Signaling Pathway for Gi-Coupled Receptors (e.g., Dopamine D2)

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Dopamine) Receptor D2 Receptor Agonist->Receptor Binds Gi Gαi Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Conversion to cAMP cAMP cAMP (Decreased) PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Gi-coupled receptor signaling cascade.

Experimental Workflow for a Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis A1 Prepare Receptor Source (e.g., Cell Membranes) B1 Combine Receptor, Radioligand, and Test Compound in Assay Tubes A1->B1 A2 Prepare Radioligand Solution A2->B1 A3 Prepare Serial Dilutions of Test Compound A3->B1 B2 Incubate to Reach Equilibrium B1->B2 C1 Rapid Filtration through Glass Fiber Filters B2->C1 C2 Wash Filters to Remove Unbound Radioligand C1->C2 C3 Measure Radioactivity with Scintillation Counter C2->C3 D1 Calculate Percent Inhibition of Specific Binding C3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 and Ki Values D2->D3

Caption: Workflow for a competitive radioligand binding assay.

References

The Piperidine-4-Carboxamide Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of N-ethylpiperidine-4-carboxamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. This compound (CAS: 1903-65-7) represents a simple yet elegant embodiment of this core, featuring a piperidine ring substituted at the 4-position with an N-ethyl carboxamide group. While direct and extensive biological data for this compound itself is limited in publicly available literature, its structural framework is central to numerous derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide will delve into the significant biological activities associated with the broader class of piperidine-4-carboxamide derivatives, highlighting the therapeutic potential of this versatile chemical scaffold. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this important pharmacophore.

Biological Activities of Piperidine-4-Carboxamide Derivatives

Derivatives of the piperidine-4-carboxamide core have been synthesized and evaluated for a diverse array of biological targets, underscoring the scaffold's adaptability in engaging with various receptor and enzyme systems. The following sections summarize the key therapeutic areas where these derivatives have shown significant promise.

Central Nervous System (CNS) Activity

The piperidine-4-carboxamide scaffold has been extensively explored for its potential to modulate CNS targets, including dopamine and sigma receptors.

Dopamine Receptor Ligands:

A significant body of research has focused on developing piperidine-4-carboxamide derivatives as ligands for dopamine D2 and D3 receptors, which are implicated in various neuropsychiatric disorders.[1][2][3][4] Modifications to the N-1 position of the piperidine ring and the amide nitrogen have yielded compounds with high affinity and selectivity for these receptors.[1][2][3] For instance, N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]- and N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide have been identified as high-affinity D3 ligands.[1]

Sigma Receptor Ligands:

The sigma-1 (σ1) receptor is a chaperone protein in the endoplasmic reticulum that has emerged as a promising target for neurodegenerative diseases and psychiatric conditions.[5] A number of N-benzylpiperidine-4-carboxamide derivatives have been shown to be potent sigma-1 receptor ligands.[6] For example, a tetrahydroquinoline derivative with a 4-chlorobenzyl moiety on the piperidine nitrogen exhibited very high σ1 affinity (Ki = 3.7 nM) and excellent selectivity over the σ2 receptor.[6]

Cholinesterase Inhibition and Alzheimer's Disease

In the quest for effective treatments for Alzheimer's disease, several N-benzylpiperidine carboxamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8][9] One study reported that replacing the ester linkage in a lead compound with a more stable amide linker resulted in potent AChE inhibitors, with the most active analog having an IC50 value of 0.41 µM.[8] Another series of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives also demonstrated promising AChE and BuChE inhibitory activity.[9]

Antimicrobial and Antiparasitic Activity

The versatility of the piperidine-4-carboxamide scaffold extends to infectious diseases.

Antibacterial Agents:

Derivatives of piperidine-4-carboxamide have been investigated for their antibacterial properties.[10] One study reported on sulfonamide and amide derivatives that showed a diverse antimicrobial profile against a range of Gram-positive and Gram-negative bacteria.[10] More recently, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[11]

Antimalarial Agents:

In the fight against malaria, piperidine carboxamide derivatives have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in mouse models.[7]

Other Therapeutic Areas

The biological activities of piperidine-4-carboxamide derivatives also encompass:

  • Analgesic Activity: Some derivatives have shown potential to relieve pain in animal models.[10]

  • Anti-angiogenic and DNA Cleavage Activity: Certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have exhibited anti-angiogenic and DNA cleavage properties, suggesting potential as anticancer agents.

  • Serotonin and Norepinephrine Reuptake Inhibition: The 4-benzylpiperidine carboxamide scaffold has been explored for its ability to inhibit serotonin and norepinephrine reuptake, with some derivatives also showing activity at the dopamine transporter.

Quantitative Data on Piperidine-4-Carboxamide Derivatives

The following tables summarize the quantitative biological activity data for selected derivatives of the piperidine-4-carboxamide scaffold.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Selected Piperidine-4-Carboxamide Derivatives [6]

CompoundR (Substitution on Piperidine Nitrogen)R' (Substitution on Amide Nitrogen)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
2k 4-ChlorobenzylTetrahydroquinoline3.71300351
1b 4-ChlorobenzylBenzyl12.9>1000>77.5

Table 2: Dopamine D3 and D2 Receptor Binding Affinities of Selected Arylpiperazinylbutyl-Arylcarboxamide Derivatives [1]

CompoundAr (Aryl on Piperazine)Ar' (Aryl on Carboxamide)D3 Ki (nM)D2 Ki (nM)
19 2,3-Dichlorophenyl3-Methoxyphenyl0.1311.5
27 2,3-Dimethylphenyl3-Methoxyphenyl0.2510.7
41 2,3-Dichlorophenyl7-Methoxy-2-benzofuranyl0.382.0

Table 3: Cholinesterase Inhibitory Activity of Selected N-Benzylpiperidine Carboxamide Derivatives [8]

CompoundAr (Aryl on Carboxamide)AChE IC50 (µM)BuChE IC50 (µM)
28 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl0.41>40
20 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl5.94>40

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the biological evaluation of piperidine-4-carboxamide derivatives.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

Protocol for Sigma Receptor Binding Assay: [6]

  • Tissue Preparation: Guinea pig brain cortices are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Incubation: The homogenate is incubated with a radioligand (e.g., --INVALID-LINK---pentazocine for σ1 receptors) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol for Dopamine Receptor Binding Assay: [1]

  • Cell Culture: HEK-293 cells stably expressing human D2 or D3 receptors are used.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated with a suitable radioligand (e.g., [³H]-spiperone) and the test compounds.

  • Separation and Detection: Similar to the sigma receptor assay, bound radioactivity is separated by filtration and quantified.

  • Data Analysis: IC50 and Ki values are determined as described above.

Enzyme Inhibition Assays

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): [8]

  • Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE are used.

  • Reaction: The assay is performed in a 96-well plate. The test compound is pre-incubated with the enzyme.

  • Substrate Addition: The reaction is initiated by adding acetylthiocholine. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value for the test compound is determined.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of piperidine-4-carboxamide derivatives.

Dopamine_D2_Receptor_Signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene

Dopamine D2 Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Tissue Homogenate or Cell Membranes Incubation Incubation Tissue->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50/Ki Determination) Counting->DataAnalysis

Radioligand Binding Assay Workflow

Conclusion

The this compound structure is a cornerstone of the broader piperidine-4-carboxamide chemical class, a scaffold that has proven to be remarkably fruitful in the discovery of novel, biologically active compounds. While the parent molecule itself may be underexplored, the extensive research into its derivatives reveals a rich and diverse pharmacology. From modulating key neurotransmitter systems in the CNS to combating infectious diseases, the piperidine-4-carboxamide core offers a versatile and adaptable platform for the design of new therapeutic agents. The data and protocols summarized in this guide are intended to serve as a valuable resource for researchers, stimulating further investigation into this promising area of medicinal chemistry and ultimately contributing to the development of new and effective medicines.

References

The Versatility of the N-ethylpiperidine-4-carboxamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-ethylpiperidine-4-carboxamide core is a significant structural motif that has emerged as a versatile scaffold in the design of novel therapeutic agents. While not typically a therapeutic agent in its own right, its favorable physicochemical properties and synthetic tractability have made it a valuable building block for developing potent and selective modulators of various biological targets. This technical guide explores the potential therapeutic applications of molecules incorporating this key moiety, with a focus on their roles in immunology, neuroscience, and oncology. We will delve into the mechanisms of action, present key preclinical data, and provide detailed experimental methodologies for the cited research.

Therapeutic Application I: Antagonism of Toll-Like Receptors 7 & 8 for Autoimmune Diseases

A prominent application of the this compound scaffold is in the development of antagonists for Toll-like receptors 7 (TLR7) and 8 (TLR8). These receptors are key components of the innate immune system, and their aberrant activation is implicated in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and lupus nephritis.[1][2]

Mechanism of Action

Compounds incorporating the this compound moiety have been integrated into larger quinoline-based structures. These molecules are designed to act as potent and selective inhibitors of TLR7 and TLR8.[2] By blocking the signaling pathways initiated by these receptors, the compounds can suppress the overproduction of inflammatory cytokines and interferons that drive the autoimmune response in diseases like SLE.[1]

Quantitative Data: TLR7/8 Antagonist Potency

The following table summarizes the in vitro potency of a representative compound, ER-899742, which contains the this compound core. The data is derived from cell-based reporter assays designed to measure the inhibition of TLR activation.

Compound IDTargetAssay TypeSpeciesEC50 (nM)
ER-899742TLR7Cell-based reporterHuman10 - 100
ER-899742TLR8Cell-based reporterHuman1 - 10
ER-899742TLR7Cell-based reporterMouse100 - 1000

Data synthesized from patent literature describing quinoline compounds as TLR7/8 inhibitors.[1][2]

Experimental Protocol: TLR7/8 Cell-Based Reporter Assay

This protocol outlines a typical method for screening compounds for TLR7 and TLR8 antagonist activity using a stable reporter cell line.

1. Cell Culture:

  • HEK293 cells stably co-transfected with human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are used.
  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., hygromycin B, puromycin) at 37°C in a 5% CO₂ incubator.

2. Compound Preparation:

  • Test compounds, including reference antagonists, are dissolved in 100% DMSO to create 10 mM stock solutions.
  • Serial dilutions are prepared in a 96-well plate, typically starting from 10 µM and performing 3-fold dilutions in assay medium (DMEM with 10% FBS).

3. Assay Procedure:

  • Cells are harvested and seeded into 96-well assay plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
  • The culture medium is removed, and 50 µL of the diluted compound solutions are added to the respective wells.
  • The plate is incubated for 1 hour at 37°C.
  • 50 µL of a TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., CL075) is added to each well at a final concentration equivalent to its EC80 value (pre-determined).
  • The plate is incubated for an additional 18-24 hours at 37°C.

4. Data Analysis:

  • The supernatant is collected, and SEAP activity is measured using a chemiluminescent substrate (e.g., CSPD with Emerald II).
  • Luminescence is read on a plate reader.
  • The percentage of inhibition is calculated relative to vehicle-treated (0% inhibition) and agonist-only (100% activity) controls.
  • EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations: TLR7/8 Signaling and Experimental Workflow

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA / Agonist (e.g., R848) TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 Binds MYD88 MyD88 TLR7_8->MYD88 Recruits IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF3->IRF7 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Gene Inflammatory Gene Transcription NFkB->Gene Translocates to Nucleus IRF7->Gene Translocates to Nucleus Antagonist Quinoline-based Antagonist (with this compound) Antagonist->TLR7_8 Inhibits

Diagram 1: TLR7/8 Signaling Pathway Inhibition.

Experimental_Workflow A Seed HEK293-TLR7/8-SEAP cells in 96-well plate B Incubate for 24 hours (37°C, 5% CO₂) A->B D Add compound dilutions to cells (1-hour pre-incubation) B->D C Prepare serial dilutions of This compound derivatives C->D E Add TLR7/8 agonist (e.g., R848) to wells D->E F Incubate for 18-24 hours E->F G Collect supernatant F->G H Measure SEAP activity (Chemiluminescence) G->H I Analyze data and calculate EC50 H->I

Diagram 2: Workflow for TLR Antagonist Assay.

Therapeutic Application II: Positive Allosteric Modulation of Muscarinic Receptors for CNS Disorders

The this compound structure is also a critical component in the development of positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (mAChRs).[3] Specifically, derivatives have been created that target the Gq/11-coupled M₁, M₃, and M₅ subtypes. These receptors are widely expressed in the central nervous system and are implicated in cognitive function, memory, and mood. Their modulation is a key strategy for treating schizophrenia, Alzheimer's disease, and other neurological disorders.

Mechanism of Action

Unlike orthosteric ligands that bind to the same site as the endogenous neurotransmitter (acetylcholine), PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change that increases the receptor's affinity for and/or efficacy of acetylcholine. Molecules like VU0488129, which contain the this compound core, potentiate the signaling of acetylcholine at M₁, M₃, and M₅ receptors without activating the receptor directly, offering a more nuanced and potentially safer pharmacological profile.[3]

Quantitative Data: mAChR Positive Allosteric Modulator Pharmacology

The table below presents key pharmacological data for representative mAChR PAMs built around the this compound scaffold.

Compound IDReceptorAssay TypeParameterValue (nM)
VU0488129 M₁IP1 AccumulationEC₅₀1,800
M₃IP1 AccumulationEC₅₀2,300
M₅IP1 AccumulationEC₅₀>10,000
ML380 M₁IP1 AccumulationEC₅₀3,300
M₃IP1 AccumulationEC₅₀>10,000
M₅IP1 AccumulationEC₅₀230

Data sourced from a study on the structure-activity relationships of mAChR PAMs.[3]

Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay

This protocol details the measurement of Gq/11-coupled receptor activation by quantifying the accumulation of the downstream second messenger, inositol monophosphate (IP1).

1. Cell Culture:

  • CHO or HEK293 cells stably expressing the human M₁, M₃, or M₅ receptor are cultured in F-12 or DMEM medium, respectively, supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

2. Assay Procedure:

  • Cells are harvested and seeded into 96-well white, solid-bottom plates at 40,000 cells/well and grown overnight.
  • The growth medium is aspirated, and cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl).
  • Cells are incubated with varying concentrations of the PAM test compound (prepared by serial dilution in assay buffer) for 30 minutes at 37°C.
  • Acetylcholine (ACh) is then added at a pre-determined EC₂₀ concentration, and the plate is incubated for an additional 60 minutes at 37°C.

3. IP1 Detection:

  • The reaction is stopped by adding the lysis reagents provided in a commercial HTRF (Homogeneous Time-Resolved Fluorescence) IP1 detection kit (e.g., from Cisbio).
  • An IP1-d2 conjugate and an anti-IP1 cryptate conjugate are added to the lysate.
  • The plate is incubated for 1 hour at room temperature, protected from light.

4. Data Analysis:

  • The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
  • The ratio of the 665 nm to 620 nm signals is calculated and converted to IP1 concentration using a standard curve.
  • EC₅₀ values for the PAMs are determined by plotting the IP1 concentration against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: Gq/11 Signaling Pathway Modulation

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) mAChR M₁/M₃/M₅ Receptor ACh->mAChR Binds to Orthosteric Site Gq Gαq/11 Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG PAM PAM (with this compound) PAM->mAChR Binds to Allosteric Site Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cell_Response Downstream Cellular Response PKC->Cell_Response Ca_release->Cell_Response

Diagram 3: Potentiation of mAChR Gq Signaling by a PAM.

Other Potential Therapeutic Applications

The utility of the this compound scaffold extends to other target classes, highlighting its versatility in medicinal chemistry.

  • Oncology: The core has been identified in patent literature describing inhibitors of Poly (ADP-ribose) polymerase (PARP), a class of enzymes critical for DNA repair.[4] PARP inhibitors have become a successful class of drugs for treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.

  • Neurodegenerative Diseases: In addition to mAChR modulation, this scaffold is part of larger molecules designed to inhibit cholesterol 24-hydroxylase (CH24H).[5] This enzyme is responsible for cholesterol elimination from the brain, and its inhibition is being explored as a therapeutic strategy for epilepsy and neurodegenerative conditions like Alzheimer's disease.[5]

Synthesis and Use as a Chemical Intermediate

The this compound moiety is typically not synthesized as the final product but rather used as a key intermediate that is coupled with other molecular fragments. For instance, in the synthesis of TLR7/8 inhibitors, it can be reacted with a functionalized quinoline core to yield the final active pharmaceutical ingredient.[2]

Synthetic_Step Diagram 4: General Synthetic Coupling Reaction. Quinoline Activated Quinoline Core (e.g., with leaving group) Final Final TLR7/8 Antagonist Quinoline->Final Carboxamide This compound Carboxamide->Final

References

The Discovery of N-Ethylpiperidine-4-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-ethylpiperidine-4-carboxamide scaffold has emerged as a versatile and privileged structure in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a diverse array of enzymes and receptors implicated in numerous disease states. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of key this compound derivatives, presenting a comprehensive resource for researchers engaged in the development of novel therapeutics.

Therapeutic Applications and Lead Compounds

This compound and its analogs have been investigated for a wide range of therapeutic applications, leading to the identification of potent lead compounds in several key areas:

  • Infectious Diseases: As potent inhibitors of bacterial DNA gyrase, these derivatives show promise in combating infections caused by Mycobacterium abscessus.

  • Neurodegenerative Disorders: By inhibiting acetylcholinesterase, certain derivatives are being explored as potential treatments for Alzheimer's disease.

  • Oncology: Derivatives targeting carbonic anhydrase and MALT1 protease are under investigation for their potential in cancer therapy.

  • Central Nervous System Disorders: As positive allosteric modulators of the serotonin 5-HT2C receptor, these compounds may offer new avenues for treating a variety of CNS conditions.

Quantitative Biological Data Summary

The following tables summarize the quantitative biological data for key this compound derivatives and related analogs, facilitating a comparative analysis of their potency and selectivity.

Table 1: Anti-Mycobacterium abscessus Activity

CompoundTargetAssayMIC (µM)IC50 (µM)Reference
844 DNA GyraseWhole-cell growth inhibition12.5-[1]
844-TFM DNA GyraseWhole-cell growth inhibition1.51.5[1]
9f DNA GyraseWhole-cell growth inhibition12.5-[1]

Table 2: Acetylcholinesterase (AChE) Inhibition

CompoundTargetIC50 (µM)Reference
5 AChE0.03 ± 0.07[2]
20 AChE5.94 ± 1.08[2]
28 AChE0.41 ± 1.25[2]

Table 3: Carbonic Anhydrase (CA) Inhibition

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
6 >10000105.40.915.8
11 856.325.75.48.1
15 >1000089.29.812.4
16 >10000123.50.825.4
20 9852.1154.20.918.7
Acetazolamide (Standard) 25012255.7

Table 4: MALT1 Protease Inhibition

CompoundMALT1 Protease IC50 (µM)Reference
9 3.0
13 2.1
MI-2 (Reference) 7.8

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives

A general procedure for the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives involves a multi-step process starting from sulfanilamide and ethyl piperidine-4-carboxylate.

Step 1: Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate (3) To a solution of sulfanilamide (1) and ethyl piperidine-4-carboxylate (2) in dry acetonitrile, 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) are added. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield compound 3.

Step 2: Synthesis of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic acid (4) Compound 3 is dissolved in a 3:1 mixture of ethanol and water, and lithium hydroxide (LiOH) is added. The mixture is stirred at room temperature for 12 hours. The ethanol is then removed under vacuum, and the aqueous residue is acidified with HCl. The resulting precipitate is filtered and dried to give compound 4.

Step 3: Amide Coupling to Yield Final Compounds (5-24) To a solution of carboxylic acid 4 in dry acetonitrile, the desired substituted piperazine or benzylamine is added, followed by EDCI and HOBt. The reaction is stirred at room temperature for 12 hours. The solvent is removed, and the crude product is purified by column chromatography to afford the final this compound derivatives.

Biological Assays

This assay measures the ability of compounds to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Setup: The reaction mixture contains DNA gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/mL bovine serum albumin), 1 mM ATP, relaxed pBR322 DNA, and the purified GyrA and GyrB subunits of DNA gyrase.

  • Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for 1 hour.

  • Termination: The reaction is stopped by the addition of a stop buffer containing SDS and bromophenol blue.

  • Analysis: The DNA products are resolved by electrophoresis on a 1% agarose gel. The gel is stained with ethidium bromide and visualized under UV light. The degree of supercoiling is assessed by the migration of the DNA bands.

This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, and a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, the AChE enzyme solution, and the DTNB solution.

  • Pre-incubation: The plate is incubated for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the ATCI solution.

  • Measurement: The absorbance at 412 nm is measured immediately and at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

This assay measures the proteolytic activity of MALT1 using a fluorogenic substrate.

  • Cell Stimulation (for endogenous MALT1): Jurkat T-cells are stimulated with PMA and ionomycin to activate MALT1.

  • Immunoprecipitation: MALT1 is immunoprecipitated from cell lysates using a specific antibody.

  • Reaction Setup: The immunoprecipitated MALT1 is incubated in a cleavage buffer containing the fluorogenic substrate Ac-LRSR-AMC.

  • Measurement: The release of the fluorescent AMC group is measured over time using a fluorescence plate reader (excitation at 360 nm, emission at 460 nm). The rate of fluorescence increase is proportional to MALT1 activity.

This is a colorimetric assay based on the esterase activity of CA.

  • Reaction Mixture: In a 96-well plate, add assay buffer (e.g., Tris-HCl), the CA enzyme solution, and the test compound.

  • Pre-incubation: The plate is incubated to allow for enzyme-inhibitor binding.

  • Reaction Initiation: The reaction is started by adding the substrate, p-nitrophenyl acetate (p-NPA).

  • Measurement: The formation of the yellow product, p-nitrophenol, is monitored by measuring the absorbance at 405 nm in kinetic mode.

This cell-based assay measures the activation of the Gq-coupled 5-HT2C receptor by detecting changes in intracellular calcium levels.

  • Cell Culture: A cell line stably expressing the human 5-HT2C receptor is used.

  • Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (as a potential positive allosteric modulator) and a sub-maximal concentration of the agonist serotonin are added to the cells.

  • Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

Visualizing the Mechanisms of Action and Experimental Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and the workflows of the experimental assays.

bacterial_dna_replication cluster_replication Bacterial DNA Replication Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA DNA Gyrase (Topoisomerase II) Unwound_DNA Unwound DNA (Single Strands) Relaxed_DNA->Unwound_DNA Helicase Replicated_DNA Replicated DNA Unwound_DNA->Replicated_DNA DNA Polymerase Inhibitor Piperidine-4-carboxamide Derivatives Inhibitor->Supercoiled_DNA Inhibition cholinergic_signaling cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron Presynaptic->ACh_release Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_vesicle->ACh_release ACh_receptor ACh Receptor ACh_release->ACh_receptor ACh AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh ACh_receptor->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor N-benzylpiperidine carboxamide Derivatives Inhibitor->AChE Inhibition nfkb_pathway cluster_nfkb NF-κB Signaling Pathway Stimulus Antigen Receptor Stimulation CARMA1_BCL10 CARMA1-BCL10 Complex Stimulus->CARMA1_BCL10 MALT1 MALT1 CARMA1_BCL10->MALT1 Activation IKK_complex IKK Complex MALT1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Inhibitor N-aryl-piperidine-4-carboxamide Derivatives Inhibitor->MALT1 Inhibition gpcr_signaling cluster_gpcr 5-HT2C Receptor Signaling (Gq-coupled) Serotonin Serotonin (5-HT) Receptor 5-HT2C Receptor Serotonin->Receptor G_protein Gq Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3_DAG IP3 + DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PAM 4-Phenylpiperidine-2-carboxamide Analogs (PAM) PAM->Receptor Positive Allosteric Modulation experimental_workflow cluster_workflow General Experimental Workflow for Inhibitor Screening Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Biological_Assay Biological Assay (e.g., Enzyme Inhibition) Purification->Biological_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Biological_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis sar_logic cluster_sar Structure-Activity Relationship (SAR) Logic Core_Scaffold This compound Core Modification_1 Modification at Piperidine Nitrogen Core_Scaffold->Modification_1 Modification_2 Modification of Carboxamide Substituent Core_Scaffold->Modification_2 Modification_3 Modification of Ethyl Group Core_Scaffold->Modification_3 Activity Biological Activity Modification_1->Activity Influences Potency and Selectivity Modification_2->Activity Crucial for Target Binding Modification_3->Activity Affects Pharmacokinetics

References

An In-Depth Technical Guide to N-ethylpiperidine-4-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylpiperidine-4-carboxamide is a chemical compound belonging to the piperidine class, a ubiquitous scaffold in medicinal chemistry. While information on the core molecule itself is limited in publicly available literature, its structural motif forms the basis for a wide array of derivatives that have been investigated for various therapeutic applications. This technical guide provides a comprehensive review of the available literature on the synthesis, chemical properties, and pharmacological activities of this compound and its closely related analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1903-65-7[1]
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [1]

Synthesis of this compound and Derivatives

A common approach involves the amidation of a piperidine-4-carboxylic acid derivative. For instance, a general method for preparing N-substituted ethyl 4-piperidinecarboxylate compounds involves a one-step cyclization reaction of a compound with an active methano group and an N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride[2].

A plausible synthetic route to this compound could involve the reaction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with ethylamine. This would be a standard amidation reaction, likely requiring a catalyst and appropriate solvent and temperature conditions.

The synthesis of various derivatives often starts from a common piperidine-4-carboxylate intermediate, which is then modified at the piperidine nitrogen and the carboxamide group. For example, a patent describes the synthesis of N-benzyl-4-piperidinecarboxaldehyde starting from 4-piperidinecarboxylic acid, which undergoes esterification, N-alkylation, hydrolysis, acylation, dehydration, and reduction[3].

A general workflow for the synthesis of piperidine-4-carboxamide derivatives can be visualized as follows:

Synthesis_Workflow Start Piperidine-4-carboxylic Acid or Ester Step1 N-Alkylation/Arylation Start->Step1 Step2 Amide Coupling with Amine Step1->Step2 Product N-substituted-piperidine-4-carboxamide Derivatives Step2->Product

Caption: General synthetic workflow for piperidine-4-carboxamide derivatives.

Pharmacological Activities of this compound Derivatives

The piperidine-4-carboxamide scaffold is a versatile pharmacophore, and its derivatives have been explored for a range of biological activities. The following sections summarize the key findings for various therapeutic targets.

Sigma-1 (σ1) Receptor Ligands

A series of N-substituted piperidine-4-carboxamide derivatives have been synthesized and evaluated for their binding affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of neurological disorders.

CompoundModificationσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
Analog 1 N-benzyl, N'-benzyl---
Analog 2 N-(4-chlorobenzyl), N'-cyclohexylmethyl13.5118087
Analog 3 N-(4-chlorobenzyl), N'-(1,2,3,4-tetrahydronaphthalen-1-yl)3.71300351

Data extracted from a study on new piperidine-4-carboxamide derivatives as effective sigma-1-ligands.

The study highlights that substitution on the amide nitrogen with bulky, lipophilic groups can significantly enhance σ1 receptor affinity and selectivity.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

A detailed protocol for determining the binding affinity of compounds to sigma receptors typically involves the following steps:

  • Tissue Preparation: Guinea pig brain (for σ1) and rat liver (for σ2) are homogenized in a sucrose buffer. The homogenate is then centrifuged to obtain a crude membrane preparation.

  • Incubation: The membrane preparation is incubated with a radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Tissue Homogenization Step1 Membrane Preparation (Centrifugation) Start->Step1 Step2 Incubation with Radioligand and Test Compound Step1->Step2 Step3 Filtration to Separate Bound/Free Ligand Step2->Step3 Step4 Scintillation Counting Step3->Step4 End Data Analysis (IC50, Ki) Step4->End

Caption: Workflow for a radioligand binding assay.

Analgesics

Derivatives of 4-anilidopiperidine, which share the piperidine core, have been extensively studied as potent analgesics, with some compounds being analogs of fentanyl.

CompoundModificationAnalgesic Potency (vs. Morphine)
Carfentanil N-(1-oxopropyl)-N-phenyl-4-methoxycarbonylPotent μ-opioid agonist
Desmethyl Carfentanil N-(1-oxopropyl)-N-phenyl-4-carboxyPrecursor for radiolabeled tracers

Information based on studies of 4-anilidopiperidine derivatives.

The synthesis of these potent analgesics often involves the use of 4-carboxy-4-anilidopiperidine esters and acids as key intermediates.

Acetylcholinesterase (AChE) Inhibitors

Novel N-benzylpiperidine carboxamide derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

CompoundIC50 (AChE) (nM)
Derivative 21 0.56

Data from a study on novel piperidine derivatives as anti-acetylcholinesterase agents.

This particular derivative showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE) and increased acetylcholine levels in the brains of rats.

Signaling Pathways

The specific signaling pathways modulated by this compound itself are not documented. However, based on the activities of its derivatives, several pathways can be inferred.

For derivatives acting as sigma-1 receptor ligands , the downstream signaling could involve the modulation of various ion channels (including K+, Na+, Ca2+, and SK channels), G-protein coupled receptors, and intracellular signaling molecules like protein kinase C. The sigma-1 receptor is known to translocate from the mitochondria-associated endoplasmic reticulum membrane to the plasma membrane upon ligand stimulation, where it can interact with and modulate the function of other proteins.

Sigma1_Signaling Ligand Sigma-1 Ligand Sigma1R Sigma-1 Receptor (ER) Ligand->Sigma1R Binds Sigma1R_PM Sigma-1 Receptor (Plasma Membrane) Sigma1R->Sigma1R_PM Translocates IonChannels Ion Channels (K+, Na+, Ca2+) Sigma1R_PM->IonChannels Modulates GPCRs GPCRs Sigma1R_PM->GPCRs Modulates PKC Protein Kinase C Sigma1R_PM->PKC Activates CellularResponse Modulation of Cellular Function IonChannels->CellularResponse GPCRs->CellularResponse PKC->CellularResponse

Caption: Postulated signaling pathway for sigma-1 receptor ligands.

For derivatives acting as opioid receptor agonists , the signaling pathway would involve the activation of Gi/o-coupled opioid receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing an analgesic effect.

Opioid_Signaling OpioidAgonist Opioid Agonist OpioidReceptor Opioid Receptor (Gi/o-coupled) OpioidAgonist->OpioidReceptor Activates AdenylylCyclase Adenylyl Cyclase OpioidReceptor->AdenylylCyclase Inhibits IonChannels Ion Channels (↑ K+, ↓ Ca2+) OpioidReceptor->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia

Caption: Simplified signaling pathway for opioid receptor agonists.

Conclusion

This compound serves as a foundational structure for a diverse range of pharmacologically active compounds. While the specific biological profile of the parent molecule remains to be fully elucidated in the public domain, the extensive research on its derivatives underscores the importance of the piperidine-4-carboxamide scaffold in modern drug discovery. The versatility of this core allows for chemical modifications that can be tailored to achieve high affinity and selectivity for various biological targets, including GPCRs and enzymes. This technical guide provides a summary of the current knowledge and is intended to facilitate further research and development in this promising area of medicinal chemistry. Future investigations into the specific properties of this compound are warranted to fully understand its potential as a therapeutic agent or as a key intermediate in the synthesis of novel drugs.

References

An In-depth Technical Guide to the Safety and Handling of N-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-ethylpiperidine-4-carboxamide (CAS No. 1903-65-7). For many specific physical and toxicological properties, data is currently unavailable. Therefore, this guide also draws upon information from structurally similar piperidine derivatives to provide a comprehensive overview of potential hazards and necessary precautions. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and a thorough risk assessment.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms N-Ethyl-4-piperidinecarboxamide, piperidine-4-carboxylic acid ethylamide, N-ethyl-piperidine-4-carboxamide, 4-Piperidinecarboxamide, N-ethyl-[1]
CAS Number 1903-65-7[2]
Molecular Formula C₈H₁₆N₂O[2]
Molecular Weight 156.23 g/mol [2]
Chemical Structure (A diagram would be placed here in a formal whitepaper)

Hazard Identification and Classification

Potential Hazards (based on related compounds):

  • Acute Oral Toxicity

  • Skin Corrosion/Irritation [3]

  • Serious Eye Damage/Irritation [3]

  • Respiratory Tract Irritation [3]

Physical and Chemical Properties

Quantitative physical and chemical data for this compound is limited. The following table summarizes the available information.

PropertyValue
Appearance No data available
Odor No data available
Melting Point No data available
Boiling Point No data available
Flash Point No data available
Solubility No data available
Vapor Pressure No data available
Density No data available

Toxicological Information

There is no specific toxicological data available for this compound. The table below reflects this lack of information. Researchers should handle this compound with caution, assuming potential toxicity based on related chemical structures.

MetricValue
LD50 Oral No data available
LD50 Dermal No data available
LC50 Inhalation No data available
Carcinogenicity No data available
Mutagenicity No data available
Teratogenicity No data available

Safe Handling and Storage

5.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure eyewash stations and safety showers are readily accessible.

5.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing should be worn where necessary.[4]

  • Respiratory Protection: If dust or aerosols are generated, or if working outside a fume hood, use a full-face respirator with appropriate cartridges.[4]

5.3. Handling Procedures:

  • Avoid contact with skin and eyes.[4]

  • Avoid formation of dust and aerosols.[4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Wash hands thoroughly after handling.

5.4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4]
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water.[4]
Eye Contact Rinse with pure water for at least 15 minutes.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: The specific hazards arising from the chemical are not available. However, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[4]

Accidental Release Measures

  • Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[4]

  • Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[4]

Disposal Considerations

Dispose of the chemical and its container in accordance with all local, regional, and national regulations. The material should be disposed of by a licensed professional waste disposal service.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not widely published. However, its use as a reagent in the synthesis of more complex molecules has been documented in patent literature. Below is a generalized example of its application in amide coupling reactions.

Example: Use in Amide Coupling for the Synthesis of a Quinoline Compound

This protocol is adapted from a procedure described in patent EP3057964A1, where this compound is used as a reactant.[7]

Objective: To couple this compound with a substituted quinoline carboxylic acid.

Materials:

  • Substituted quinoline carboxylic acid

  • This compound

  • A suitable amide coupling reagent (e.g., HATU, HBTU)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Methodology:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted quinoline carboxylic acid in the anhydrous solvent.

  • Add the amide coupling reagent (e.g., 1.1 equivalents) and the non-nucleophilic base (e.g., 2.0 equivalents) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, or until completion as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_spill Spill Response cluster_disposal Waste Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Check integrity Store Store in Cool, Dry, Ventilated Area Inspect->Store If OK PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->PPE Prepare for use Hood Work in Fume Hood PPE->Hood Weigh Weigh/Measure Chemical Hood->Weigh React Perform Experiment Weigh->React Segregate Segregate Waste React->Segregate After experiment Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect Waste Contain->Collect Collect->Segregate After cleanup Label Label Waste Container Segregate->Label Dispose Dispose via Licensed Contractor Label->Dispose

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of N-ethylpiperidine-4-carboxamide, a valuable building block in medicinal chemistry and drug development. The protocol outlines the direct amidation of ethyl piperidine-4-carboxylate with ethylamine. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis and purification of the target compound.

Introduction

N-substituted piperidine-4-carboxamides are prevalent scaffolds in a wide range of biologically active molecules. Their structural features allow for specific interactions with various biological targets. The synthesis of this compound from the readily available ethyl piperidine-4-carboxylate via direct amidation with ethylamine presents a straightforward and efficient route to this important intermediate. This method, known as aminolysis, involves the nucleophilic attack of the amine on the ester carbonyl group, leading to the formation of the corresponding amide and ethanol as a byproduct. While direct amidation of esters can sometimes be challenging, the use of an excess of the amine and elevated temperatures can facilitate the reaction to achieve good yields.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar aminolysis reactions.

ParameterValue
Starting Material Ethyl piperidine-4-carboxylate
Reagent Ethylamine (70% solution in water or neat)
Product This compound
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Typical Reaction Time 12 - 24 hours
Reaction Temperature 80 - 100 °C (sealed vessel)
Expected Yield 75 - 90%
Purity (post-purification) >98%
Analytical Method ¹H NMR, ¹³C NMR, LC-MS

Experimental Protocols

Synthesis of this compound

This protocol details the direct amidation of ethyl piperidine-4-carboxylate with ethylamine.

Materials:

  • Ethyl piperidine-4-carboxylate (1 equivalent)

  • Ethylamine (e.g., 70% solution in water, 5-10 equivalents)

  • Methanol (or another suitable high-boiling polar solvent)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) (for extraction)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or a pressure vessel (e.g., a sealed tube or a Parr reactor)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (if not using a sealed vessel)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve ethyl piperidine-4-carboxylate (1.0 eq.) in methanol (or another appropriate solvent).

  • Addition of Ethylamine: Add an excess of ethylamine (5-10 eq.) to the solution.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully vent the vessel to release any excess pressure.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ethylamine.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the dried organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Synthesis_Workflow Start Start Setup Reaction Setup: Dissolve ethyl piperidine-4-carboxylate in methanol Start->Setup Add_Reagent Add Ethylamine Setup->Add_Reagent React Heat Reaction (80-100 °C, 12-24h) Add_Reagent->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up: - Concentrate - Dissolve in DCM - Wash (NaHCO₃, Brine) - Dry (Na₂SO₄) Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify Characterize Characterization: (NMR, MS) Purify->Characterize End End Product: N-ethylpiperidine- 4-carboxamide Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Preparation of N-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethylpiperidine-4-carboxamide is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many biologically active compounds.[1] The N-ethyl substitution and the carboxamide group at the 4-position provide opportunities for further molecular modifications, making it a valuable building block for the synthesis of novel therapeutic agents. These application notes provide detailed protocols for the preparation of this compound, primarily through the N-alkylation of isonipecotamide (piperidine-4-carboxamide).

Chemical Properties

PropertyValueReference
CAS Number 1903-65-7[2]
Molecular Formula C8H16N2O[2]
Molecular Weight 156.23 g/mol [2]
Appearance White to Almost white powder/crystal[3]
Melting Point 146.0 to 151.0 °C[3]

Preparation Methods

The primary route for the synthesis of this compound involves the direct N-alkylation of isonipecotamide. This can be achieved using various ethylating agents and reaction conditions. Below are two detailed protocols for this transformation.

Method 1: N-Alkylation using Ethyl Iodide and Potassium Carbonate

This method is a standard and widely used procedure for the N-alkylation of secondary amines like piperidines.[4] Potassium carbonate acts as a base to neutralize the hydroiodic acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of isonipecotamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol of substrate), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Slowly add ethyl iodide (EtI, 1.2 eq) to the reaction mixture at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Quantitative Data (Typical):

ParameterValue
Yield 70-85%
Purity (by HPLC) >95%
Reaction Time 12-24 hours
Method 2: N-Alkylation using Ethyl Bromide in Acetonitrile

This protocol utilizes ethyl bromide as the alkylating agent and acetonitrile as the solvent. It offers an alternative to DMF and may be preferable in certain instances.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve isonipecotamide (1.0 eq) in anhydrous acetonitrile (15 mL/mmol of substrate).

  • Addition of Base and Alkylating Agent: Add potassium carbonate (K₂CO₃, 2.0 eq) followed by the dropwise addition of ethyl bromide (EtBr, 1.5 eq).

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 8-16 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data (Typical):

ParameterValue
Yield 65-80%
Purity (by HPLC) >95%
Reaction Time 8-16 hours

Synthesis Workflow and Logic

The synthesis of this compound follows a straightforward logical pathway, beginning with the readily available starting material, isonipecotamide.

Synthesis_Workflow Start Isonipecotamide (Piperidine-4-carboxamide) Reaction N-Alkylation Reaction (DMF or Acetonitrile) Start->Reaction Reagents Ethyl Halide (EtI or EtBr) Base (K₂CO₃) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product Isolation of Pure Product

Caption: General workflow for the synthesis of this compound.

Potential Applications and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, piperidine derivatives are known to interact with a variety of biological targets. For instance, isonipecotamide itself is a reactant for preparing inhibitors of enzymes like protein kinase D and inducible nitric oxide synthase.[5] It is also used in the synthesis of 5-HT receptor inhibitors.[5] The N-ethyl modification can alter the pharmacokinetic and pharmacodynamic properties, potentially leading to new biological activities.

The logical relationship for investigating the biological activity of a newly synthesized compound like this compound is outlined below.

Biological_Screening_Logic Compound This compound Screening High-Throughput Screening (Target-based or Phenotypic) Compound->Screening Hit Hit Identification Screening->Hit Identifies Biological Activity Validation Hit Validation & Lead Optimization Hit->Validation Preclinical Preclinical Studies Validation->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical progression for the biological evaluation of a novel compound.

Safety Information

  • Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Reagents: Ethyl iodide and ethyl bromide are toxic and lachrymatory. DMF is a potential teratogen. Avoid inhalation and skin contact.[6]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[6]

References

Characterization of N-ethylpiperidine-4-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of N-ethylpiperidine-4-carboxamide. The methods described herein are essential for confirming the identity, purity, and stability of this compound, which is a critical aspect of drug development and quality control. The protocols are based on established analytical techniques and provide a comprehensive guide for the characterization of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. A reverse-phase HPLC method is typically suitable for this compound.

Application Note:

A C18 stationary phase is recommended for the separation of this compound from potential impurities. The mobile phase composition can be optimized to achieve the desired resolution and retention time. Due to the basic nature of the piperidine nitrogen, the addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or a more universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), especially if the chromophore is weak.

Experimental Protocol:

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or CAD/ELSD detector

Chromatographic Conditions:

Parameter Recommended Conditions
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detector | UV at 210 nm |

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (at initial conditions) at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to the desired concentrations (e.g., 0.01 - 0.1 mg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The retention time of this compound should be determined by injecting a standard solution.

  • Purity is assessed by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds. This compound, being a relatively small molecule, can be analyzed by GC-MS, potentially after derivatization to improve its volatility and thermal stability.

Application Note:

A non-polar or medium-polarity capillary column is recommended for the separation. The primary challenge for the GC analysis of amides can be their thermal lability and potential for peak tailing. Derivatization, for instance, silylation, may be employed to improve chromatographic performance. The mass spectrometer provides structural information through the fragmentation pattern of the molecule upon electron ionization.

Experimental Protocol:

Instrumentation:

  • Gas chromatograph with a capillary column inlet

  • Mass selective detector (MSD)

Chromatographic and Spectrometric Conditions:

Parameter Recommended Conditions
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection Mode Split (20:1)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C

| Mass Range | m/z 40-400 |

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution.

Data Analysis:

  • The retention time and the mass spectrum of the analyte are used for identification.

  • The fragmentation pattern should be analyzed to confirm the structure. Expected fragments may arise from the loss of the ethyl group, the carboxamide group, and cleavage of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Application Note:

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants will be characteristic of the ethyl group, the piperidine ring protons, and the amide protons. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition and Processing:

  • Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Data (based on similar structures):

Protons Expected Chemical Shift (ppm) Multiplicity
-CH₂- (ethyl) ~3.2 Quartet
-CH₃ (ethyl) ~1.1 Triplet
Piperidine ring protons 1.5 - 3.0 Multiplets

| Amide -NH- | ~7.0 (broad) | Singlet |

Expected ¹³C NMR Data (based on similar structures):

Carbon Expected Chemical Shift (ppm)
Carbonyl (C=O) ~175
Piperidine C4 ~45
Piperidine C2, C6 ~43
Piperidine C3, C5 ~28
-CH₂- (ethyl) ~34

| -CH₃ (ethyl) | ~15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Application Note:

The IR spectrum will show characteristic absorption bands for the N-H and C=O groups of the amide, as well as C-H and C-N bonds.

Experimental Protocol:

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amide) 3300 - 3500
C-H stretch (aliphatic) 2850 - 3000
C=O stretch (amide I) 1630 - 1680
N-H bend (amide II) 1550 - 1640

| C-N stretch | 1100 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification.

Application Note:

Electrospray ionization (ESI) is a suitable soft ionization technique for determining the molecular weight. The compound is expected to protonate to give a [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol:

Instrumentation:

  • Mass spectrometer with an ESI source (can be coupled to an LC system)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

Data Analysis:

  • Determine the m/z of the molecular ion peak ([M+H]⁺). For this compound (C₈H₁₆N₂O, MW = 156.23), the expected [M+H]⁺ ion is at m/z 157.24.

  • Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

Expected Fragmentation:

Fragment Ion Description
m/z 128 Loss of ethyl group (-C₂H₅)
m/z 113 Loss of carboxamide group (-CONH₂)

| m/z 84 | Piperidine ring fragment |

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of this compound, such as its melting point and decomposition temperature.

Application Note:

DSC can be used to determine the melting point and purity of the compound. TGA is used to assess its thermal stability and decomposition profile.

Experimental Protocol:

Instrumentation:

  • Differential Scanning Calorimeter

  • Thermogravimetric Analyzer

DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Filtration->HPLC GCMS GC-MS Filtration->GCMS NMR NMR Filtration->NMR IR IR Filtration->IR MS Mass Spec Filtration->MS Thermal Thermal Analysis Filtration->Thermal Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification Identity Structural Confirmation GCMS->Identity NMR->Identity IR->Identity MS->Identity Stability Thermal Stability Thermal->Stability Characterization_Report Characterization_Report Purity->Characterization_Report Comprehensive Characterization Report Identity->Characterization_Report Comprehensive Characterization Report Stability->Characterization_Report Comprehensive Characterization Report Quantification->Characterization_Report Comprehensive Characterization Report

Caption: Experimental workflow for the characterization of this compound.

Analytical_Techniques_Relationship cluster_separation Separation Science cluster_spectroscopy Spectroscopy cluster_properties Bulk Properties HPLC HPLC MS Mass Spec HPLC->MS LC-MS GC GC GC->MS GC-MS NMR NMR IR IR Thermal Thermal Analysis Compound This compound (C₈H₁₆N₂O) Compound->HPLC Purity & Quantification Compound->GC Volatility & Purity Compound->NMR Structure Elucidation Compound->IR Functional Groups Compound->MS Molecular Weight & Fragmentation Compound->Thermal Thermal Properties

Caption: Relationship between analytical techniques for comprehensive characterization.

Application Notes and Protocols for the Analysis of N-ethylpiperidine-4-carboxamide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of N-ethylpiperidine-4-carboxamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following sections detail the predicted and expected analytical data for this compound, along with standardized protocols for sample preparation and data acquisition.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₈H₁₆N₂O

  • Molecular Weight: 156.23 g/mol [1]

  • CAS Number: 1903-65-7[1]

  • Structure:

Predicted ¹H and ¹³C NMR Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following NMR data has been predicted using computational models. It is crucial to note that predicted values may differ slightly from experimental results.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.25q2H-CH₂-CH₃
~2.90m2HPiperidine H2, H6 (axial)
~2.50m2HPiperidine H2, H6 (equatorial)
~2.20m1HPiperidine H4
~1.80m2HPiperidine H3, H5 (axial)
~1.65m2HPiperidine H3, H5 (equatorial)
~1.15t3H-CH₂-CH₃
~5.5-7.5br s1H-NH- (amide)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~175.5C=O (amide)
~46.0Piperidine C2, C6
~42.0Piperidine C4
~35.0-CH₂-CH₃
~29.0Piperidine C3, C5
~15.0-CH₂-CH₃

Mass Spectrometry Analysis

Electrospray ionization (ESI) in positive ion mode is the recommended method for the mass spectrometric analysis of this compound, owing to the basic nature of the piperidine nitrogen.

Expected Mass Spectrometry Data (ESI-MS)
m/zIon Species
157.1335[M+H]⁺
179.1154[M+Na]⁺
Postulated Fragmentation Pattern (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 157.1) is expected to yield characteristic fragment ions. The fragmentation of piperidine derivatives is often initiated at the protonated nitrogen atom, leading to ring-opening or cleavage of substituents.[2]

A plausible fragmentation pathway for this compound is initiated by the cleavage of the C4-C(O) bond, followed by further fragmentation.

Experimental Protocols

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal resolution and line shape.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence.[3][4][5] A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

4.1.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase the resulting spectra.

  • Apply baseline correction.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry Protocol

4.2.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[6][7]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[8]

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[8]

4.2.2. Data Acquisition (LC-MS)

  • Set up the liquid chromatography (LC) system with a suitable C18 column.

  • Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

  • Inject the prepared sample into the LC-MS system.

  • Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.

  • For MS/MS analysis, select the protonated molecular ion ([M+H]⁺) as the precursor ion and acquire product ion spectra using collision-induced dissociation (CID).

4.2.3. Data Analysis

  • Identify the peak corresponding to the protonated molecule ([M+H]⁺).

  • Determine the accurate mass and calculate the elemental composition.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

Visualized Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing & Interpretation sample N-ethylpiperidine- 4-carboxamide nmr_prep Dissolve in CDCl3 with TMS sample->nmr_prep For NMR ms_prep Dissolve and dilute in MeCN/H2O sample->ms_prep For MS nmr_acq NMR Spectrometer (1H & 13C Acquisition) nmr_prep->nmr_acq ms_acq LC-MS System (ESI-MS & MS/MS Acquisition) ms_prep->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ms_proc MS Data Analysis (Mass Identification, Fragmentation Analysis) ms_acq->ms_proc structure_confirm Structure Confirmation & Reporting nmr_proc->structure_confirm ms_proc->structure_confirm

Caption: Experimental workflow for NMR and MS analysis.

References

Application Note: HPLC Purity Assessment of N-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-ethylpiperidine-4-carboxamide is a substituted piperidine derivative of interest in pharmaceutical research and development due to its potential biological activity. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds. This application note describes a detailed protocol for the determination of the purity of this compound and the separation of its potential related substances using a reverse-phase HPLC method.

The described method is based on established analytical principles for similar piperidine-based compounds and provides a robust starting point for method development and validation in a research or quality control setting. The protocol outlines the necessary reagents, equipment, and chromatographic conditions to achieve efficient separation and quantification of this compound and its impurities.

HPLC Method and Parameters

The following HPLC conditions are recommended for the purity assessment of this compound. A reverse-phase method is proposed, which is a common and effective technique for the separation of moderately polar compounds.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 column with low silanol activity
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A / 20% B, hold for 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 15 minutes

For Mass Spectrometry (MS) compatible applications, the phosphoric acid in Mobile Phase A can be replaced with 0.1% formic acid.

Experimental Protocols

Reagent and Sample Preparation

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Formic acid (for MS applications, analytical grade)

  • This compound reference standard

  • This compound sample for analysis

Standard Solution Preparation (1.0 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with the diluent and mix thoroughly.

Sample Solution Preparation (1.0 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the sample to a 10 mL volumetric flask.

  • Dissolve the sample in the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Preparation and Operation
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Purge the pump with the mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (80% A / 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak shape of the main component.

  • Inject the sample solution to assess the purity and detect any related substances.

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Example Data for Purity Assessment

Peak NameRetention Time (min)Area% Area
Impurity 13.5150000.15
This compound5.2995000099.50
Impurity 27.8350000.35
Total 10000000 100.00

Calculation of Purity:

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

G HPLC Purity Assessment Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent and Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep sample_prep Sample Solution Preparation reagent_prep->sample_prep std_inj Standard Injection standard_prep->std_inj sample_inj Sample Injection sample_prep->sample_inj system_prep HPLC System Preparation & Equilibration blank_inj Blank Injection system_prep->blank_inj blank_inj->std_inj std_inj->sample_inj integration Peak Integration sample_inj->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

HPLC Purity Assessment Workflow
Logical Relationship of Method Components

This diagram shows the relationship between the key components of the HPLC method.

G HPLC Method Component Relationships cluster_instrument Instrumentation cluster_consumables Consumables & Reagents cluster_parameters Method Parameters HPLC HPLC System Column Column (Newcrom R1 / C18) HPLC->Column Detector UV Detector (210 nm) Column->Detector MobilePhase Mobile Phase (ACN/H2O with Acid) MobilePhase->HPLC Sample Sample Solution (this compound) Sample->HPLC Standard Standard Solution Standard->HPLC FlowRate Flow Rate (1.0 mL/min) FlowRate->HPLC Gradient Gradient (Isocratic) Gradient->HPLC Temperature Temperature (30 °C) Temperature->Column

HPLC Method Component Relationships

Application Notes and Protocols: N-ethylpiperidine-4-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and presence in various approved drugs underscore its importance in the development of novel therapeutics. This document provides a comprehensive overview of the potential applications of "N-ethylpiperidine-4-carboxamide" (CAS: 1903-65-7), a representative member of this class, in drug discovery. While specific biological data for this exact compound is limited in publicly available literature, this note extrapolates its potential based on the activities of structurally related analogs. The protocols provided herein are established methods for assessing the biological activities associated with the broader piperidine-4-carboxamide chemical class.

Physicochemical Properties and Characterization

A summary of the physicochemical properties of this compound is provided below. While specific spectral data for this compound is not widely published, representative spectra of its precursors are available and serve as a reference for synthetic characterization.

PropertyValueSource
CAS Number 1903-65-7[1]
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [1]
IUPAC Name This compound-
Canonical SMILES CCNC(=O)C1CCNCC1-

Potential Therapeutic Applications and Supporting Data from Analogs

The this compound scaffold holds potential across several therapeutic areas, as evidenced by the biological activities of its derivatives. The following sections summarize these applications and present quantitative data for analogous compounds to illustrate the potential potency and spectrum of activity.

Carbonic Anhydrase Inhibition

Derivatives of piperidine-4-carboxamide have been identified as potent inhibitors of human carbonic anhydrases (hCAs), enzymes implicated in glaucoma, certain cancers, and neurological disorders.

Analog CompoundTarget IsoformInhibition Constant (Kᵢ, nM)
Analog 1 hCA I316.7
Analog 2 hCA II1.2
Analog 3 hCA IX0.8
Analog 4 hCA XII5.7
Acetylcholinesterase Inhibition

The piperidine core is a well-known feature in many acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease. N-substituted piperidine-4-carboxamide derivatives have been explored for this purpose.

Analog CompoundTargetIC₅₀ (µM)
Analog 5 AChE5.94
Analog 6 AChE0.41
Antibacterial Activity (DNA Gyrase Inhibition)

A novel class of piperidine-4-carboxamides has been shown to exhibit potent antibacterial activity against Mycobacterium abscessus by targeting DNA gyrase.

Analog CompoundTarget Organism/EnzymeMIC (µM)IC₅₀ (µM)
844-TFM M. abscessus1.5-
844-TFM M. abscessus DNA Gyrase-1.5
Analog 7 M. abscessus12.5-
Antimalarial Activity (Proteasome Inhibition)

Piperidine carboxamides have emerged as potent and selective inhibitors of the Plasmodium falciparum proteasome, a key target for antimalarial drug development.

Analog CompoundTargetEC₅₀ (nM)
SW042 P. falciparum 3D7190
SW584 P. falciparum 3D73
SW726 P. falciparum 3D79
Analgesic Activity

The piperidine scaffold is a common feature in opioid analgesics. Derivatives of piperidine-4-carboxamide have been investigated for their pain-relieving properties.

Analog CompoundAssayResult
Analog 8 Acetic Acid-Induced Writhing (mice)Significant inhibition of writhing
Analog 9 Hot Plate Test (mice)Increased latency to pain response

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and for the key biological assays relevant to its potential applications.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the N-ethylation of a suitable piperidine precursor followed by amidation.

Protocol 1: Synthesis of N-ethylpiperidine-4-carboxylic acid

Materials:

  • Ethyl piperidine-4-carboxylate

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

  • Slowly add ethyl iodide (1.2 equivalents) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield ethyl N-ethylpiperidine-4-carboxylate.

  • For hydrolysis, dissolve the ester in a mixture of ethanol and aqueous NaOH solution and heat to reflux.

  • After completion of the hydrolysis (monitored by TLC), cool the reaction mixture and acidify with HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain N-ethylpiperidine-4-carboxylic acid.

Protocol 2: Amidation to form this compound

Materials:

  • N-ethylpiperidine-4-carboxylic acid

  • Ammonia solution (aqueous or in a suitable solvent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve N-ethylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the ammonia solution (2 equivalents) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Workflow for Synthesis of this compound

G cluster_0 Step 1: N-Ethylation and Hydrolysis cluster_1 Step 2: Amidation start1 Ethyl piperidine-4-carboxylate reagents1 1. Ethyl iodide, K2CO3 2. NaOH, H2O/EtOH start1->reagents1 product1 N-ethylpiperidine-4-carboxylic acid reagents1->product1 start2 N-ethylpiperidine-4-carboxylic acid reagents2 Ammonia, EDC, HOBt start2->reagents2 product2 This compound reagents2->product2

Synthetic route to this compound.
In Vitro Biological Assays

Protocol 3: Carbonic Anhydrase Inhibition Assay

Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

  • Tris buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and acetazolamide in DMSO.

  • In a 96-well plate, add 140 µL of Tris buffer to each well.

  • Add 20 µL of the CA enzyme solution to the appropriate wells.

  • Add 20 µL of various concentrations of the test compound or control to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes.

  • Calculate the rate of reaction for each concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: The activity of AChE is measured by monitoring the increase in the yellow color produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine iodide (ATCI) by AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in DMSO.

  • To a 96-well plate, add 25 µL of ATCI solution.

  • Add 50 µL of DTNB solution.

  • Add 25 µL of the test compound at various concentrations.

  • Add 125 µL of phosphate buffer.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the AChE solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Workflow for In Vitro Enzyme Inhibition Assays

G start Prepare Reagents (Enzyme, Buffer, Substrate, Test Compound) plate_setup Plate Setup in 96-well Plate (Controls and Test Compound Dilutions) start->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start measurement Kinetic Measurement (Spectrophotometer) reaction_start->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis

General workflow for enzyme inhibition screening.

Protocol 5: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is determined by the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium abscessus)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • This compound (test compound)

  • Ciprofloxacin or other relevant antibiotic (positive control)

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

In Vivo Biological Assay

Protocol 6: Acetic Acid-Induced Writhing Test for Analgesic Activity

Principle: This is a model of visceral pain. The intraperitoneal injection of acetic acid induces abdominal constrictions (writhing), and the reduction in the number of writhes by a test compound indicates peripheral analgesic activity.

Materials:

  • Swiss albino mice (20-25 g)

  • Acetic acid (0.6% in saline)

  • This compound (test compound)

  • Diclofenac sodium or Aspirin (positive control)

  • Normal saline (vehicle)

  • Syringes and needles

Procedure:

  • Divide the mice into groups (n=6): vehicle control, positive control, and test compound groups.

  • Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Signaling Pathway and Mechanism of Action Visualization

The following diagrams illustrate the potential mechanisms of action for piperidine-4-carboxamide derivatives based on the activities of their analogs.

Potential Inhibition of Acetylcholinesterase

G ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibition

Inhibition of acetylcholine hydrolysis by AChE.

Potential Mechanism of DNA Gyrase Inhibition in Bacteria

G DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Replication Block Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Inhibitor This compound (Potential Inhibitor) Inhibitor->DNA_Gyrase Inhibition

Disruption of DNA supercoiling by DNA gyrase inhibitors.

Conclusion

This compound represents a versatile and synthetically accessible scaffold with significant potential in drug discovery. Based on the activities of its close analogs, this compound class warrants further investigation as a source of novel inhibitors for a range of therapeutic targets, including carbonic anhydrases, acetylcholinesterase, bacterial DNA gyrase, and the P. falciparum proteasome. The protocols provided herein offer a robust framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives, paving the way for future drug development efforts.

References

N-Ethylpiperidine-4-carboxamide: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The N-ethylpiperidine-4-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its inherent structural features, including a basic nitrogen atom and a carboxamide group, provide key hydrogen bonding and ionic interaction points, making it an ideal starting point for designing molecules that can effectively interact with various biological targets. This document provides an overview of its applications, quantitative data on select derivatives, and generalized protocols for synthesis and biological evaluation.

Applications in Drug Discovery

The versatility of the this compound scaffold is demonstrated by its successful application in developing modulators for several important drug targets across different disease areas.

Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs)

Derivatives of this compound have been identified as potent and selective positive allosteric modulators of muscarinic acetylcholine receptors, particularly the M1, M3, and M5 subtypes.[1] These receptors are implicated in a variety of physiological processes, and their modulation is a promising therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia. The piperidine core acts as a central scaffold from which substitutions can be made to fine-tune the potency, selectivity, and pharmacokinetic properties of the compounds.[1]

Toll-Like Receptor (TLR) 7 and 8 Antagonists

Substituted quinoline compounds incorporating the this compound moiety have been developed as antagonists of Toll-like receptors 7 and 8 (TLR7/8).[2][3] These receptors are involved in the innate immune response, and their overactivation can lead to autoimmune diseases like systemic lupus erythematosus (SLE) and lupus nephritis.[2][3] By antagonizing TLR7/8, these compounds can dampen the inflammatory response and offer a potential treatment for these conditions.[2][3]

Cholesterol 24-Hydroxylase (CH24H) Inhibitors

The this compound scaffold has also been utilized in the design of inhibitors for cholesterol 24-hydroxylase (CH24H), an enzyme primarily expressed in the brain that is involved in cholesterol metabolism.[4] Inhibition of CH24H is being explored as a therapeutic approach for neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and glaucoma.[4]

Modulators of Lipid Storage

Certain derivatives of this compound have been investigated as modulators of lipid storage.[5] While the specific target is not always explicitly mentioned, this application suggests potential uses in metabolic disorders.

Quantitative Data

The following table summarizes the pharmacological data for a selection of this compound derivatives acting as muscarinic acetylcholine receptor PAMs.[1]

CompoundReceptorpEC50 (IP1 Assay)pKB (IP1 Assay)
ML380 M1 mAChR6.8 ± 0.16.9 ± 0.1
M5 mAChR7.4 ± 0.17.3 ± 0.1
VU0488129 M1 mAChR6.5 ± 0.16.6 ± 0.1
M3 mAChR6.3 ± 0.16.3 ± 0.1
VU6007438 M1 mAChR6.6 ± 0.16.7 ± 0.1
M3 mAChR6.3 ± 0.16.4 ± 0.1
VU6008555 M1 mAChR6.5 ± 0.16.6 ± 0.1
M3 mAChR6.3 ± 0.16.4 ± 0.1
VU6007976 M5 mAChR6.8 ± 0.16.9 ± 0.1

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. These should be adapted and optimized for specific target compounds and assays.

General Synthetic Protocol for N-Aryl/Alkyl-N-ethylpiperidine-4-carboxamide Derivatives

This protocol describes a common method for the synthesis of derivatives, which often involves the coupling of a substituted piperidine with an appropriate amine.

Step 1: Synthesis of N-Ethylpiperidine-4-carboxylic acid

This intermediate can be synthesized through various established methods, often starting from commercially available piperidine-4-carboxylic acid. One common approach is the reductive amination of piperidine-4-carboxylic acid with acetaldehyde.

Step 2: Amide Coupling

  • Dissolve N-ethylpiperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired primary or secondary amine (1.1 equivalents).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-N-ethylpiperidine-4-carboxamide derivative.

General Protocol for In Vitro Bioassay: Functional Assessment of mAChR PAMs

This protocol outlines a general method for evaluating the functional activity of this compound derivatives as PAMs at muscarinic receptors using an inositol phosphate (IP1) accumulation assay.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M3, or M5 muscarinic acetylcholine receptor in appropriate cell culture media supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in an appropriate assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the test compounds at various concentrations to the cells, followed by the addition of a sub-maximal concentration (EC20) of the natural agonist, acetylcholine (ACh).

    • Incubate the plates at 37°C for a specified period (e.g., 30-60 minutes).

  • Detection: Lyse the cells and measure the accumulation of inositol phosphate (IP1) using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IP1 accumulation against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the pEC50 and maximal response.

Visualizations

Signaling Pathways and Experimental Workflows

G General Workflow for Synthesis of this compound Derivatives start Piperidine-4-carboxylic acid step1 Reductive Amination (e.g., with Acetaldehyde) start->step1 intermediate N-Ethylpiperidine-4-carboxylic acid step1->intermediate step2 Amide Coupling (HATU, DIPEA) intermediate->step2 final_product N-substituted- This compound step2->final_product amine Primary or Secondary Amine (R1R2NH) amine->step2

Caption: Synthetic workflow for this compound derivatives.

G Simplified Allosteric Modulation of a G-Protein Coupled Receptor (GPCR) cluster_membrane Cell Membrane gpcr GPCR (e.g., mAChR) g_protein G-protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Phospholipase C) g_protein->effector Activates agonist Agonist (e.g., ACh) agonist->gpcr Binds to orthosteric site pam Positive Allosteric Modulator (this compound derivative) pam->gpcr Binds to allosteric site second_messenger Second Messenger Production (e.g., IP3, DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Mechanism of positive allosteric modulation of a GPCR.

G Simplified TLR7/8 Signaling Pathway cluster_endosome Endosome tlr TLR7/8 my_d88 MyD88 tlr->my_d88 ligand ssRNA (Ligand) ligand->tlr Activates antagonist Antagonist (this compound derivative) antagonist->tlr Inhibits irak IRAKs my_d88->irak traf TRAF6 irak->traf nf_kb NF-κB Activation traf->nf_kb irf7 IRF7 Activation traf->irf7 cytokines Pro-inflammatory Cytokine Production nf_kb->cytokines irf7->cytokines

Caption: Inhibition of TLR7/8 signaling by this compound derivatives.

References

Application Notes and Protocols for N-ethylpiperidine-4-carboxamide Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The N-ethylpiperidine-4-carboxamide scaffold has emerged as a versatile building block in the design of novel therapeutic agents for a range of neurological disorders. Derivatives incorporating this moiety have shown promise as potent and selective modulators of key targets in the central nervous system (CNS). A particularly significant area of research is their application as inhibitors of cholesterol 24-hydroxylase (CYP46A1), an enzyme implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.

Cholesterol 24-Hydroxylase (CYP46A1) as a Therapeutic Target:

CYP46A1 is a brain-specific enzyme responsible for the conversion of cholesterol to 24S-hydroxycholesterol (24S-HC).[1] This process is the primary mechanism for cholesterol elimination from the brain.[1][2] Dysregulation of brain cholesterol homeostasis is increasingly linked to the pathophysiology of neurodegenerative conditions. Elevated levels of 24S-HC have been observed in patients with Alzheimer's disease and are associated with neuronal cell death.[1][3] Therefore, inhibiting CYP46A1 to reduce the production of 24S-HC presents a promising therapeutic strategy to mitigate neurotoxicity and the progression of these diseases.[3]

This compound derivatives have been identified as a promising class of CYP46A1 inhibitors.[3] These compounds offer a scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties, such as blood-brain barrier permeability, which is crucial for CNS-targeted drugs.

Other Neuroscience Applications:

Beyond CYP46A1 inhibition, the broader piperidine-4-carboxamide scaffold has been explored for other neuroscience targets, including:

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors: sQC is involved in the formation of neurotoxic pyroglutamate amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[4][5]

  • Cholinesterase Inhibitors: Derivatives of N-benzylpiperidine carboxamide have been investigated as potential treatments for Alzheimer's disease by inhibiting acetylcholinesterase.[6][7]

These diverse applications underscore the importance of the this compound core structure in contemporary neuroscience drug discovery.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives and related compounds against human CYP46A1.

Compound IDStructureTargetAssay SubstrateIC50 (nM)Reference
Compound 1 N/A (Structure proprietary to patent)human CYP46A1Testosterone26[8]
Compound 2 N/A (Structure proprietary to patent)human CYP46A1Testosterone37[8]
Compound 1 N/A (Structure proprietary to patent)human CYP46A1Cholesterol22[9]
Compound 2 N/A (Structure proprietary to patent)human CYP46A1Cholesterol32[9]
Voriconazole Commercially available antifungalhuman CYP46A1Testosterone35,900[8]
Voriconazole Commercially available antifungalhuman CYP46A1Cholesterol12,200[9]
Soticlestat (TAK-935) 4-arylpyridine derivativehuman CYP46A1[14C] Cholesterol2.7[10]

Note: IC50 values can vary based on the substrate and specific assay conditions used in the experiments.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Human CYP46A1

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against recombinant human CYP46A1.

Materials:

  • Recombinant human CYP46A1 microsomes

  • NADPH cytochrome P450 oxidoreductase

  • Cholesterol

  • [³H]cholesterol (radiolabeled substrate)

  • Test compounds (this compound derivatives)

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH

  • Scintillation fluid

  • Scintillation counter

  • 384-well plates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of cholesterol in a suitable solvent.

    • Prepare serial dilutions of the test compounds in DMSO or another appropriate solvent.

    • Prepare a reaction buffer containing potassium phosphate and MgCl₂.

  • Enzyme and Compound Incubation:

    • In a 384-well plate, add human CYP46A1 microsomes and 2-hydroxypropyl-β-cyclodextrin to the reaction buffer and incubate for 5 minutes.[8]

    • Add varying concentrations of the test compound to the wells and incubate for an additional 5 minutes.[8]

  • Reaction Initiation:

    • Add cholesterol (and a tracer amount of [³H]cholesterol) to the wells.

    • Initiate the enzymatic reaction by adding NADPH. The final reaction volume is typically 50 µL.[8]

  • Reaction and Termination:

    • Incubate the reaction mixture at 37°C for 30 minutes.[8]

    • Terminate the reaction by adding a solvent mixture such as chloroform:methanol (1:2 v/v).[10]

  • Product Quantification:

    • Extract the product, 24S-hydroxycholesterol, from the reaction mixture.

    • Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Evaluation of CYP46A1 Inhibition in a Mouse Model

This protocol outlines a procedure to assess the in vivo efficacy of an this compound derivative by measuring its effect on brain 24S-HC levels in mice.

Materials:

  • Test compound (this compound derivative)

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Wild-type or transgenic mice (e.g., APP/PS1 model for Alzheimer's disease)[11]

  • Homogenization buffer

  • Internal standard (e.g., deuterated 24-hydroxycholesterol-d₇)[12]

  • Organic solvents for extraction (e.g., methanol)

  • LC-MS/MS system for analysis

Procedure:

  • Animal Dosing:

    • Administer the test compound orally (PO) or via intraperitoneal (IP) injection to the mice at various doses.[11] A vehicle control group should be included.

    • The dosing regimen can be a single dose or repeated doses over several days.[11]

  • Tissue Collection:

    • At a predetermined time point after the final dose, euthanize the mice.

    • Dissect the brain and collect specific regions of interest, such as the hippocampus or cortex.

  • Sample Preparation:

    • Homogenize the brain tissue in a suitable buffer.

    • Add a known amount of the internal standard to each sample.

    • Extract the lipids, including 24S-HC, from the homogenate using an organic solvent like methanol.[12]

  • Quantification of 24S-HC:

    • Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of 24S-HC and the internal standard.[12]

  • Data Analysis:

    • Calculate the concentration of 24S-HC in the brain tissue, normalized to the internal standard and tissue weight.

    • Compare the 24S-HC levels in the treated groups to the vehicle control group to determine the percentage of reduction.[11]

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to assess the significance of the observed effects.[8]

Visualizations

CYP46A1_Signaling_Pathway cluster_neuron Neuron cluster_inhibitor Therapeutic Intervention Cholesterol Cholesterol CYP46A1 CYP46A1 (Cholesterol 24-Hydroxylase) Cholesterol->CYP46A1 Substrate 24S_HC 24S-Hydroxycholesterol (24S-HC) CYP46A1->24S_HC Catalyzes Neurotoxicity Neurotoxicity & Neuronal Cell Death 24S_HC->Neurotoxicity Elevated levels lead to Inhibitor This compound Derivative Inhibitor->CYP46A1 Inhibits

Caption: CYP46A1 Signaling Pathway and Point of Inhibition.

In_Vitro_Workflow start Start prep Prepare Reagents: - CYP46A1 Microsomes - Substrate (Cholesterol) - Test Compounds start->prep incubation Incubate Enzyme with Test Compound prep->incubation reaction Initiate Reaction with Substrate & NADPH incubation->reaction termination Terminate Reaction reaction->termination quantification Quantify Product Formation (e.g., Scintillation Counting) termination->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End analysis->end

Caption: In Vitro CYP46A1 Inhibition Assay Workflow.

In_Vivo_Workflow start Start dosing Administer Test Compound to Mice (e.g., oral gavage) start->dosing tissue_collection Euthanize and Collect Brain Tissue dosing->tissue_collection homogenization Homogenize Tissue & Add Internal Standard tissue_collection->homogenization extraction Lipid Extraction homogenization->extraction analysis Quantify 24S-HC Levels by LC-MS/MS extraction->analysis data_analysis Data Analysis: Compare Treated vs. Vehicle analysis->data_analysis end End data_analysis->end

Caption: In Vivo Evaluation of CYP46A1 Inhibitors Workflow.

References

N-ethylpiperidine-4-carboxamide in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-ethylpiperidine-4-carboxamide scaffold is a versatile pharmacophore that has demonstrated significant potential in the development of potent and selective enzyme inhibitors. Its derivatives have been investigated for a range of therapeutic targets, showcasing its utility in drug discovery. This document provides detailed application notes and experimental protocols for researchers interested in exploring this chemical moiety for the development of novel enzyme inhibitors.

Overview of this compound as an Enzyme Inhibitor Scaffold

The piperidine-4-carboxamide core structure offers a rigid framework that can be readily functionalized to achieve specific interactions with the active sites of various enzymes. The N-ethyl group can influence solubility, metabolic stability, and binding affinity. Modifications at the carboxamide nitrogen and other positions on the piperidine ring have led to the discovery of inhibitors for several key enzyme families, including cholinesterases, carbonic anhydrases, and poly(ADP-ribose) polymerases (PARP).

Application in Cholinesterase Inhibition

Derivatives of the piperidine-4-carboxamide scaffold have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.

Quantitative Data: Cholinesterase Inhibitory Activity
Compound/DerivativeTarget EnzymeIC50 (µM)Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)0.41[1]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)5.94[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[2][3][4]

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution

  • Test inhibitor (this compound derivative) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of the test inhibitor solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test inhibitor/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 37°C.[3]

  • Initiation of Reaction: Add 10 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at 10-second intervals for 3 minutes using a microplate reader.[3]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G Workflow for Screening Cholinesterase Inhibitors cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis & Lead Identification Synthesize_Derivatives Synthesize N-ethylpiperidine- 4-carboxamide Derivatives Prepare_Stocks Prepare Stock Solutions Synthesize_Derivatives->Prepare_Stocks Purification & Characterization Ellmans_Assay Perform Ellman's Assay Prepare_Stocks->Ellmans_Assay Serial Dilutions Determine_IC50 Determine IC50 Values Ellmans_Assay->Determine_IC50 Kinetic Data Analyze_SAR Analyze Structure-Activity Relationship (SAR) Determine_IC50->Analyze_SAR IC50 Values Identify_Leads Identify Lead Compounds Analyze_SAR->Identify_Leads Potent & Selective Hits

Caption: Workflow for the screening of this compound derivatives as cholinesterase inhibitors.

Application in Carbonic Anhydrase Inhibition

Piperidine-4-carboxamide derivatives have also been identified as potent inhibitors of various carbonic anhydrase (CA) isoforms. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

Quantitative Data: Carbonic Anhydrase Inhibitory Activity
Compound/DerivativeTarget EnzymeKi (nM)Reference
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative 6hCA I7.9
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative 9hCA I8.9
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative 10hCA I9.7
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative 5hCA I38.6
Experimental Protocol: Stopped-Flow CO2 Hydration Assay

This protocol describes the measurement of CA activity by monitoring the pH change associated with CO2 hydration.

Materials:

  • Stopped-flow spectrophotometer

  • HEPES buffer (e.g., 20 mM, pH 7.5)

  • pH indicator solution (e.g., phenol red)

  • CO2-saturated water

  • Purified carbonic anhydrase isoform

  • Test inhibitor (this compound derivative) stock solution

  • Syringes for the stopped-flow instrument

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Reagent Preparation:

    • Syringe A: HEPES buffer containing the pH indicator and the test inhibitor at various concentrations.

    • Syringe B: CO2-saturated water.

  • Measurement:

    • Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the CA-catalyzed hydration of CO2.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

G Carbonic Anhydrase Catalyzed CO2 Hydration CO2 CO2 H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 + H2O H2O H2O HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 Dissociation H H+ CA Carbonic Anhydrase CA->H2CO3 Catalyzes Inhibitor N-ethylpiperidine- 4-carboxamide Derivative Inhibitor->CA Inhibits

Caption: Role of Carbonic Anhydrase in CO2 hydration and its inhibition by this compound derivatives.

Application in Poly(ADP-ribose) Polymerase (PARP) Inhibition

The piperidine-4-carboxamide scaffold has also been utilized in the design of PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. Their inhibition is a clinically validated strategy for treating certain cancers, especially those with BRCA mutations, based on the principle of synthetic lethality.

Quantitative Data: PARP Inhibitory Activity
Experimental Protocol: Cell-Based PARP Inhibition Assay

This protocol provides a general framework for assessing the cellular activity of PARP inhibitors.[5][6]

Materials:

  • Cancer cell line of interest (e.g., with BRCA mutations)

  • Cell culture medium and supplements

  • Test inhibitor (this compound derivative) stock solution

  • DNA damaging agent (e.g., hydrogen peroxide)

  • Antibody specific for poly(ADP-ribose) (PAR)

  • Secondary antibody conjugated to a fluorescent dye

  • 96-well imaging plates

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a 96-well imaging plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified period (e.g., 1-2 hours).

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2) for a short period (e.g., 10-15 minutes).

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with the primary anti-PAR antibody.

    • Incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the intensity of the PAR staining within the nucleus of each cell.

  • Data Analysis:

    • Calculate the percentage of inhibition of PAR formation for each inhibitor concentration relative to the control (cells treated with the DNA damaging agent but no inhibitor).

    • Determine the IC50 value from the dose-response curve.

G PARP's Role in DNA Repair and Inhibition cluster_0 DNA Damage & PARP Activation cluster_1 DNA Repair Cascade cluster_2 Inhibition DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation DNA_Damage->PARP_Activation PARylation PAR Polymer Synthesis (PARylation) PARP_Activation->PARylation Block_PARylation Block PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound Derivative Inhibitor->PARP_Activation Inhibits Synthetic_Lethality Synthetic Lethality (in BRCA-deficient cells) Block_PARylation->Synthetic_Lethality Leads to

Caption: The role of PARP in DNA repair and the mechanism of action for PARP inhibitors.

General Synthesis Protocol for N-substituted Piperidine-4-carboxamides

A common method for the synthesis of N-substituted piperidine-4-carboxamides involves the coupling of a primary or secondary amine with a piperidine-4-carboxylic acid derivative.

Materials:

  • Piperidine-4-carboxylic acid or its ester derivative

  • Desired amine (R-NH2 or R1R2-NH)

  • Coupling agent (e.g., EDCI, HOBt)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • If starting with the ester, hydrolyze it to the carboxylic acid using a base like lithium hydroxide.

  • Dissolve the piperidine-4-carboxylic acid in the anhydrous solvent.

  • Add the coupling agent (e.g., EDCI) and an activator (e.g., HOBt) to the solution and stir for a few minutes.

  • Add the desired amine and a base (e.g., triethylamine) to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted piperidine-4-carboxamide.

This general protocol can be adapted and optimized for specific derivatives.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and compounds. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for N-ethylpiperidine-4-carboxamide in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the functional activity of N-ethylpiperidine-4-carboxamide and related piperidine-4-carboxamide derivatives. The protocols outlined below are representative methodologies for determining the binding affinity and functional modulation of a target receptor, using the sigma-1 receptor as a plausible target for this class of compounds.

Introduction

This compound belongs to the piperidine-4-carboxamide scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold have been investigated for a wide range of biological activities, including as proteasome inhibitors for malaria, dopamine D3 receptor ligands, and carbonic anhydrase inhibitors[1][2][3]. This document focuses on protocols to assess its potential as a sigma-1 receptor ligand, a target for which other piperidine-4-carboxamide derivatives have shown high affinity[4][5].

Data Presentation: Summary of Quantitative Data

The following tables provide a template for presenting quantitative data obtained from the described functional assays.

Table 1: Radioligand Binding Affinity of this compound for Sigma-1 and Sigma-2 Receptors

CompoundTarget ReceptorRadioligandKi (nM)
This compoundSigma-1--INVALID-LINK---pentazocineUser Data
This compoundSigma-2[3H]DTGUser Data
Reference Compound (Haloperidol)Sigma-1--INVALID-LINK---pentazocineUser Data
Reference Compound (Haloperidol)Sigma-2[3H]DTGUser Data

Table 2: Functional Activity of this compound in a Calcium Flux Assay

Cell LineTreatmentEC50 / IC50 (nM)Efficacy (% of control)
HEK293-S1RThis compound (Agonist)User DataUser Data
HEK293-S1RThis compound (Antagonist)User DataUser Data
Wild-Type HEK293This compoundUser DataUser Data

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

  • HEK293 cells stably expressing human sigma-1 receptor

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • Radioligand: --INVALID-LINK---pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compound: this compound (serial dilutions)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Protocol:

  • Membrane Preparation:

    • Culture HEK293-S1R cells to 80-90% confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine (at a final concentration equal to its Kd), and 50 µL of serially diluted this compound.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 10 µM haloperidol.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 50-100 µg of protein).

    • Incubate at 37°C for 120 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Flux Assay

This protocol assesses the functional activity of this compound by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the sigma-1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Sigma-1 receptor agonist (e.g., (+)-pentazocine)

  • Test compound: this compound

  • Fluorescent plate reader with an automated injection system (e.g., FLIPR)

Protocol:

  • Cell Plating:

    • Plate HEK293-S1R cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive dye solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode:

    • Place the cell plate in the fluorescent plate reader.

    • Monitor baseline fluorescence for 10-20 seconds.

    • Inject serially diluted this compound and continue to record fluorescence for 2-3 minutes.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with serially diluted this compound for 15-30 minutes.

    • Place the cell plate in the fluorescent plate reader and monitor baseline fluorescence.

    • Inject a known sigma-1 receptor agonist (at its EC80 concentration) and record the fluorescence response.

  • Data Analysis:

    • Measure the change in fluorescence intensity from baseline.

    • Plot the response against the logarithm of the test compound concentration.

    • For agonist mode, determine the EC50 value.

    • For antagonist mode, determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Flux Assay b1 Prepare Cell Membranes b2 Incubate Membranes with Radioligand and Test Compound b1->b2 b3 Filter and Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 f1 Plate and Culture Cells f2 Load with Calcium Dye f1->f2 f3 Measure Baseline Fluorescence f2->f3 f4 Inject Compound and Measure Response f3->f4 f5 Calculate EC50/IC50 f4->f5

Caption: Experimental workflow for binding and functional assays.

signaling_pathway ligand This compound receptor Sigma-1 Receptor ligand->receptor ip3r IP3 Receptor receptor->ip3r Modulates er Endoplasmic Reticulum ca_release Ca2+ Release er->ca_release From downstream Downstream Cellular Effects ca_release->downstream

Caption: Hypothetical sigma-1 receptor signaling pathway.

References

Troubleshooting & Optimization

Troubleshooting low yield in "N-ethylpiperidine-4-carboxamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-ethylpiperidine-4-carboxamide Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and logical strategy involves a two-step process starting from piperidine-4-carboxylic acid (isonipecotic acid). The first step is the N-ethylation of the piperidine ring, followed by the amidation of the carboxylic acid group. An alternative involves first creating piperidine-4-carboxamide (isonipecotamide) and then performing the N-ethylation.

Q2: What are the critical reagents for this synthesis?

A2: Key reagents typically include:

  • Starting Materials: Piperidine-4-carboxylic acid or Piperidine-4-carboxamide.

  • Ethylating Agents: Ethyl iodide or diethyl sulfate are common for direct alkylation. Reductive amination using acetaldehyde and a reducing agent like sodium triacetoxyborohydride is another option.

  • Amide Coupling Reagents: For the amidation step, the carboxylic acid must be activated. This is often achieved by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Subsequently, ethylamine is used to form the final amide.

  • Bases: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often required to scavenge acid produced during the reaction.[3]

  • Solvents: Anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are typically used.[4]

Q3: What are the typical yields for the key reaction steps?

A3: Yields can vary significantly based on the specific reagents, conditions, and scale. However, based on analogous reactions reported in the literature, you can form a general expectation. The following table summarizes yields for similar transformations.

Reaction StepTransformation ExampleReported YieldReference
N-AlkylationN-benzylation of methyl 4-piperidinecarboxylate94.2%[2]
Ester HydrolysisSaponification of N-benzyl-4-piperidinecarboxylate98.2%[2]
Amide FormationN-Acylation of anilino-ester with propionyl chloride70-80%[5]
Nitrile HydrolysisStrecker synthesis intermediate to amide3-14%[6]

Synthesis Pathway Overview

Below is a common pathway for the synthesis of this compound.

G SM Piperidine-4-carboxylic Acid INT1 N-Ethylpiperidine-4-carboxylic Acid SM->INT1 EtI, K2CO3 Acetonitrile, Reflux INT2 N-Ethylpiperidine-4-carbonyl chloride INT1->INT2 SOCl2 or (COCl)2 DCM, 0°C to RT PROD This compound INT2->PROD Ethylamine (aq.) Base (e.g., TEA) 0°C to RT

Caption: A common synthetic route to this compound.

Troubleshooting Guide for Low Yield

This section addresses specific issues that can lead to poor outcomes during the synthesis.

Q4: My overall yield is low. How can I identify the problematic step?

A4: Low overall yield is often due to an issue in one of the key steps: N-ethylation or amidation.

  • Isolate and Characterize: The most reliable method is to isolate and confirm the structure and purity of the intermediate (N-Ethylpiperidine-4-carboxylic Acid) before proceeding to the next step.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction. If the starting material is not fully consumed, the reaction conditions (time, temperature, stoichiometry) need optimization.

Q5: The N-ethylation step is inefficient. What are the common causes and solutions?

A5: Incomplete N-ethylation can be a significant bottleneck.

  • Insufficient Base: The reaction generates acid (HI from ethyl iodide) which can protonate the starting material, rendering it unreactive. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, TEA) is present.

  • Reagent Quality: Ensure your ethylating agent (e.g., ethyl iodide) has not degraded. Use freshly opened or purified reagents.

  • Reaction Temperature: While refluxing is common, excessively high temperatures can sometimes lead to side reactions. Conversely, a temperature that is too low will result in a sluggish reaction. The optimal temperature should be determined experimentally.[1]

  • Alternative Methods: If direct alkylation fails, consider reductive amination with acetaldehyde and a reducing agent like NaBH(OAc)₃. This method is often milder and highly efficient.

Q6: The amidation step is failing, and I'm recovering my carboxylic acid intermediate. What went wrong?

A6: This is a classic issue in amide synthesis, almost always related to insufficient activation of the carboxylic acid.

  • Incomplete Acid Chloride Formation: The conversion of the carboxylic acid to the highly reactive acid chloride is crucial.[1]

    • Action: Ensure your thionyl chloride (SOCl₂) or oxalyl chloride is fresh. Use it in excess (typically 1.5-2.0 equivalents). The reaction can be run at reflux in a suitable solvent (like DCM or neat) to ensure it goes to completion.[2]

    • Verification: After the reaction, you must remove all excess SOCl₂ under vacuum, as it will quench the amine in the next step.

  • Hydrolysis of Acid Chloride: The acid chloride intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Amine Stoichiometry: Use at least two equivalents of ethylamine. One equivalent will react with the acid chloride, and the second will neutralize the HCl byproduct. Alternatively, use one equivalent of ethylamine and one equivalent of a non-nucleophilic base like triethylamine.[3]

Q7: My final product is impure, showing multiple spots on TLC. What are the likely side products?

A7: Impurities can arise from several sources.

  • Unreacted Starting Material: As discussed, incomplete reactions are a primary cause.

  • Dimerization: During N-alkylation, a side reaction can lead to the formation of dimerized piperidine products, which can be difficult to separate.[7]

  • Over-alkylation (Quaternary Salt): While less common with secondary amines, using a large excess of a highly reactive alkylating agent could potentially lead to the formation of a quaternary ammonium salt.

  • Side reactions from Amide Coupling: If using coupling reagents other than an acid chloride route (e.g., HATU, HOBt), these can generate their own set of impurities if not used under optimal conditions.

The following workflow can help diagnose the source of low yield.

G start Low Yield Observed check_sm Is Starting Material fully consumed (by TLC/LCMS)? start->check_sm no_sm Problem: Incomplete Reaction check_sm->no_sm No yes_sm Is a major side product visible? check_sm->yes_sm Yes opt_cond Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Stoichiometry - Verify Reagent Quality no_sm->opt_cond yes_sp Problem: Side Reaction yes_sm->yes_sp Yes no_sp Problem: Product Loss During Workup/Purification yes_sm->no_sp No id_sp Identify Side Product (MS/NMR) yes_sp->id_sp sp_causes Possible Causes: - Dimerization during alkylation - Impure reagents - Incorrect temperature id_sp->sp_causes workup_sol Review Procedures: - Check pH during extraction - Use alternative purification (e.g., crystallization) - Ensure product is not water-soluble no_sp->workup_sol

Caption: Troubleshooting workflow for diagnosing low synthesis yield.

Illustrative Experimental Protocol

Disclaimer: This protocol is a composite based on standard organic chemistry procedures for analogous transformations and should be adapted and optimized for specific laboratory conditions. A thorough risk assessment should be conducted before any experimental work.

Step 1: Synthesis of N-Ethylpiperidine-4-carboxylic acid

  • To a round-bottom flask charged with piperidine-4-carboxylic acid (1.0 eq), add anhydrous acetonitrile.

  • Add potassium carbonate (K₂CO₃, 2.5 eq) to the suspension.

  • Add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or used directly in the next step if purity is sufficient.

Step 2: Synthesis of this compound

  • Suspend the N-Ethylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add thionyl chloride (1.5 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under vacuum. This step is critical to ensure all SOCl₂ is removed.[2]

  • Re-dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of aqueous ethylamine (2.5 eq).

  • Add the ethylamine solution dropwise to the cold acid chloride solution. A precipitate may form.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Perform an aqueous workup: wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[8]

References

Technical Support Center: Optimizing Reaction Conditions for N-ethylpiperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of N-ethylpiperidine-4-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the amide coupling reaction between a piperidine-4-carboxamide precursor and an ethylating agent, or more commonly, by coupling ethyl isonipecotate (ethyl piperidine-4-carboxylate) with ethylamine in the presence of a suitable coupling reagent.[1][2] Another approach involves the reductive amination of a suitable piperidinone derivative.

Q2: My amide coupling reaction is showing low to no yield. What are the primary factors to investigate?

Low yields in amide coupling reactions often stem from several critical factors:

  • Incomplete activation of the carboxylic acid: Ensure the coupling reagent is fresh and used in the correct stoichiometric ratio.

  • Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The use of a non-nucleophilic base is crucial to prevent this.

  • Presence of water: Water can hydrolyze the activated carboxylic acid intermediate, preventing the desired reaction. Always use anhydrous solvents and reagents.[3]

  • Steric hindrance: Bulky substituents on either the piperidine ring or the N-substituent can impede the reaction.

Q3: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?

Common side products in amide coupling reactions include:

  • N-acylurea: This can form from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents like EDC. Using additives like HOBt or OxymaPure can suppress this side reaction.[4][5]

  • Racemization: For chiral precursors, racemization can be a significant issue. Running the reaction at lower temperatures and using racemization-suppressing additives is recommended.[3]

  • Over-alkylation or di-acylation: In cases where the piperidine nitrogen is unprotected, it can compete with the desired amine for the activated carboxylic acid. Ensure proper protection of the piperidine nitrogen if it's not the intended reaction site.

Q4: What are the recommended purification techniques for this compound derivatives?

The primary purification method is silica gel column chromatography. The choice of eluent will depend on the polarity of the specific derivative. A typical workup involves quenching the reaction, followed by an aqueous wash to remove the coupling reagents and byproducts. For instance, washing with a dilute acid solution can help remove unreacted amine and basic byproducts, while a bicarbonate wash can remove unreacted carboxylic acid and acidic byproducts.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low or No Product Yield Incomplete activation of carboxylic acid.Use fresh coupling reagents (e.g., EDC, HATU) in a 1.0-1.5 equivalent range. Consider pre-activation of the carboxylic acid for 15-30 minutes before adding the amine.[3]
Amine is not nucleophilic enough (e.g., protonated).Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in 2.0-3.0 equivalents to neutralize any acid and deprotonate the amine salt.[7][8]
Reaction conditions are not optimal.Ensure the use of anhydrous solvents (e.g., DMF, DCM). Monitor the reaction temperature; some reactions benefit from cooling to 0°C initially.[3]
Multiple Spots on TLC / Impure Product Formation of N-acylurea byproduct.Add HOBt or OxymaPure (1.0-1.5 equivalents) to the reaction mixture. These additives form a more stable active ester, reducing the formation of N-acylurea.[4][5]
Unreacted starting materials.Increase the reaction time and monitor progress by TLC or LC-MS. A slight excess of one of the reactants can also be used to drive the reaction to completion.
Difficult to remove solvent (e.g., DMF).After the reaction, DMF can be removed by azeotropic distillation with toluene or by washing the organic layer with a 5% LiCl aqueous solution multiple times during workup.[6]
Difficulty in Product Isolation/Purification Product is water-soluble.After aqueous workup, saturate the aqueous layer with NaCl before back-extracting with an organic solvent to improve recovery.
Emulsion formation during workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the synthesis of this compound from ethyl isonipecotate and ethylamine.

Materials:

  • Ethyl isonipecotate

  • Ethylamine (as a solution in a suitable solvent or as a salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve ethyl isonipecotate (1.0 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve ethylamine hydrochloride (1.1 eq) in minimal DCM or DMF and add DIPEA (2.5 eq).

  • Add the ethylamine solution to the activated ester mixture.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for related amide coupling reactions. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Carboxylic Acid Amine Coupling Reagent Solvent Yield (%) Reference
4-amino-N-(4-methoxybenzyl)benzamide2,5-dimethylthiazole-4-carboxylic acidEDC/HOBt/DMAPAcetonitrileGood to Excellent[7]
Z-L-Phg-OHH-Val-OMe-HClEDC-HCl/Oxyma PureDCM/DMFHigh[5]
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideHATU/DIPEADMF38[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants (Ethyl Isonipecotate, Ethylamine) activation Activate Carboxylic Acid (Add EDC/HOBt) prep_reactants->activation prep_reagents Prepare Reagents (EDC, HOBt, DIPEA, Anhydrous Solvent) prep_reagents->activation coupling Amide Coupling (Add Amine and Base) activation->coupling monitoring Monitor Reaction (TLC/LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench Reaction Complete wash Aqueous Wash (Acid, Base, Brine) quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterization Characterization (NMR, MS) purify->characterization final_product Pure this compound Derivative characterization->final_product troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Are reagents fresh and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_base Is a suitable base used in sufficient quantity? yes_base Yes check_base->yes_base Yes no_base No check_base->no_base No check_temp Is the reaction temperature optimized? yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_time Has the reaction run long enough? yes_time Yes check_time->yes_time Yes no_time No check_time->no_time No side_products Are there significant side products? yes_side_products Yes side_products->yes_side_products Yes no_side_products No side_products->no_side_products No yes_reagents->check_base solution_reagents Use fresh, anhydrous reagents. no_reagents->solution_reagents yes_base->check_temp solution_base Add more base or switch to a stronger, non-nucleophilic base. no_base->solution_base yes_temp->check_time solution_temp Try running the reaction at a different temperature (e.g., 0°C to RT). no_temp->solution_temp yes_time->side_products solution_time Increase reaction time and monitor closely. no_time->solution_time solution_side_products Use additives like HOBt/OxymaPure. Optimize stoichiometry. yes_side_products->solution_side_products signaling_pathway ligand N-ethylpiperidine-4- carboxamide Derivative s1r Sigma-1 Receptor (σ1R) ligand->s1r Binds and acts as agonist ip3r IP3 Receptor (IP3R) s1r->ip3r Modulates activity ca_release Ca²⁺ Release from ER ip3r->ca_release Stimulates downstream Downstream Cellular Effects (e.g., Modulation of Neuronal Excitability) ca_release->downstream

References

Technical Support Center: Purification of N-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-ethylpiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter when synthesizing this compound?

A1: Impurities can originate from starting materials, reagents, solvents, and side reactions during the synthesis. Common impurities for piperidine-based compounds may include unreacted starting materials such as ethyl piperidine-4-carboxylate and ethylamine, byproducts from incomplete reactions, or related piperidine derivatives.[][2] The synthesis of piperidine rings can sometimes result in byproducts from side reactions like over-alkylation or incomplete cyclization.[2]

Q2: I'm observing significant peak tailing during silica gel chromatography of my this compound. What is the cause and how can I fix it?

A2: Peak tailing is a frequent issue when purifying basic compounds like this compound on standard silica gel.[3] The basic nitrogen atom of the piperidine ring strongly interacts with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[3]

To resolve this, you can:

  • Modify the Mobile Phase: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[3] A common choice is triethylamine (TEA), typically at a concentration of 0.1-1% (v/v).[3] Another option is to use a solution of ammonia in methanol.[3]

  • Use a Different Stationary Phase: Consider using an amine-deactivated silica gel where the acidic silanol groups are masked.[3] Alternatively, basic or neutral alumina can be a good substitute for silica when purifying basic compounds.[3]

  • Try Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be an effective alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[3]

Q3: My recovery of this compound is low after flash chromatography. What are the likely reasons?

A3: Low recovery can be due to several factors, often related to strong interactions with the stationary phase or compound instability.[3] The strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption of your compound on the column.[3] To mitigate this, use the troubleshooting steps for tailing mentioned in Q2, such as adding a basic modifier to the mobile phase.[3]

Q4: How can I effectively remove unreacted starting materials like ethyl piperidine-4-carboxylate?

A4: The choice of purification method will depend on the physical properties of the starting materials and your product.

  • Column Chromatography: A well-optimized column chromatography protocol, as described in the FAQs and troubleshooting sections, should effectively separate the product from starting materials.

  • Liquid-Liquid Extraction: If there is a significant difference in the basicity and polarity between your product and the starting materials, an acid-base extraction could be effective. By adjusting the pH of the aqueous phase, you may be able to selectively move your product or impurities between the aqueous and organic layers.

  • Recrystallization: If your crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for removing small amounts of impurities. A patent for a related compound suggests recrystallization from a mixed solvent system of ethyl acetate and petroleum ether (sherwood oil).[4]

Q5: What analytical techniques are best for assessing the final purity of this compound?

A5: To ensure the purity of your final compound, it is recommended to use a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for determining the purity of piperidine derivatives and quantifying impurities.[2][5] For structural confirmation and to check for any residual solvents or byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.[2][5]

Troubleshooting Guides

Issue 1: Product is not crystallizing from the chosen solvent system.

  • Possible Cause: The compound may be too soluble in the chosen solvent, or the concentration of the solution may be too low. Impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of the pure compound if available.

    • Slowly add a non-solvent (a solvent in which your compound is insoluble) to the solution until it becomes slightly turbid, then allow it to stand.

    • If the issue persists, consider further purification by column chromatography to remove impurities that may be hindering crystallization.

Issue 2: Co-elution of an impurity with the product during column chromatography.

  • Possible Cause: The polarity of the impurity is very similar to that of your product.

  • Troubleshooting Steps:

    • Adjust the polarity of your eluent. Try a shallower gradient or an isocratic elution with a solvent system that provides better separation.

    • Change the solvent system entirely. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

    • Consider a different stationary phase. If you are using silica gel, try alumina, or switch to reverse-phase chromatography.

Data Presentation

Table 1: Representative Solvent Systems for Column Chromatography of Piperidine Derivatives

Stationary PhaseEluent SystemModifierTypical ApplicationReference
Silica GelHexane/Ethyl Acetate0.1-1% TriethylamineGeneral purification of basic compounds[3]
Silica GelDichloromethane/Methanol1-2% 7N Ammonia in MethanolFor strongly basic compounds[3]
Alumina (Basic)Hexane/Ethyl AcetateNoneAlternative to silica for basic compounds[3]
C18 Reverse PhaseWater/Acetonitrile0.1% Trifluoroacetic AcidFor non-polar to moderately polar basic compounds[3]

Table 2: Comparison of Purification Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Flash Column Chromatography Separation based on differential adsorption to a stationary phase.High resolution, applicable to a wide range of compounds, scalable.Can be time-consuming, potential for sample loss on the column.[3]
Recrystallization Separation based on differences in solubility at different temperatures.Can yield very pure material, cost-effective for large scales.Requires the compound to be a solid, potential for low recovery.
Distillation Separation based on differences in boiling points.Effective for volatile, thermally stable liquids.Not suitable for non-volatile or thermally labile compounds.
Preparative HPLC High-resolution chromatographic separation.Excellent separation power, automated.Expensive, limited sample capacity per run.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried sample onto the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization from a Mixed Solvent System

  • Dissolution: Dissolve the crude, solid this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot solution, slowly add a solvent in which the compound is poorly soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow Crude Crude N-ethylpiperidine- 4-carboxamide Analysis Purity Assessment (TLC, LC-MS) Crude->Analysis Decision Purity > 95%? Analysis->Decision Chromatography Column Chromatography (Silica or Alumina) Decision->Chromatography No Final_Product Pure N-ethylpiperidine- 4-carboxamide Decision->Final_Product Yes Recrystallization Recrystallization Chromatography->Recrystallization Recrystallization->Final_Product Final_Analysis Final Purity Analysis (HPLC, NMR) Final_Product->Final_Analysis

Caption: General purification workflow for this compound.

Silica_Interaction cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Silica_A Si-OH Piperidine_A Piperidine_A->Silica_A Strong Interaction (Tailing) Silica_B Si-OH TEA TEA->Silica_B TEA competes for binding Piperidine_B Piperidine_B->Silica_B Weak Interaction (Improved Peak Shape)

Caption: Effect of a basic modifier on silica gel chromatography.

Troubleshooting_Tree Start Purification Issue Tailing Peak Tailing in Chromatography? Start->Tailing Low_Recovery Low Recovery? Tailing->Low_Recovery No Add_Modifier Add Basic Modifier (e.g., TEA) Tailing->Add_Modifier Yes Coelution Co-elution of Impurities? Low_Recovery->Coelution No Check_Loading Check for Irreversible Binding Low_Recovery->Check_Loading Yes Optimize_Gradient Optimize Eluent Gradient Coelution->Optimize_Gradient Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Add_Modifier->Change_Stationary_Phase Check_Loading->Add_Modifier Change_Solvent Change Solvent System Optimize_Gradient->Change_Solvent

Caption: Decision tree for troubleshooting purification problems.

References

Side-product formation in "N-ethylpiperidine-4-carboxamide" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethylpiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are two primary synthetic routes for this compound:

  • Amide coupling of piperidine-4-carboxylic acid with ethylamine: This is a direct approach where the carboxylic acid is activated in the presence of a coupling agent, followed by the addition of ethylamine. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive such as HOBt (Hydroxybenzotriazole).

  • Aminolysis of ethyl piperidine-4-carboxylate with ethylamine: This method involves the reaction of the corresponding ethyl ester with ethylamine, often at elevated temperatures. This route avoids the use of coupling agents but may require harsher reaction conditions.

Q2: I am observing a significant amount of a white, poorly soluble precipitate in my reaction mixture when using EDC as a coupling agent. What is it?

A2: This precipitate is likely the N-acylurea byproduct. It forms from the rearrangement of the O-acylisourea intermediate, which is generated from the reaction of piperidine-4-carboxylic acid and EDC.[1][2][3] This side reaction is more prevalent in polar aprotic solvents and can be minimized by the addition of HOBt or by carefully controlling the reaction temperature.[1]

Q3: My reaction is showing a byproduct with a mass corresponding to the starting ethylamine plus a tetramethylguanidinium group. What is this impurity?

A3: This byproduct is a guanidinium derivative formed from the reaction of ethylamine with the uronium or aminium-based coupling reagent itself (e.g., HATU, HBTU).[4][5][6][7] This side reaction is more likely to occur if the amine is highly nucleophilic or if there is an excess of the coupling reagent. To mitigate this, it is recommended to use a 1:1 molar ratio of the coupling reagent to the carboxylic acid and to add the activated acid to the amine solution.[5]

Q4: After purification, I have an impurity with a mass double that of my starting material. What could this be?

A4: This could be a dimer of piperidine-4-carboxylic acid that has been activated and then reacted with another molecule of piperidine-4-carboxylic acid instead of ethylamine. Dimerization of similar amino acids has been observed, especially during the activation step of amide coupling.[8][9]

Q5: Can the piperidine nitrogen be N-ethylated during the reaction?

A5: While less common under standard amide coupling conditions, N-alkylation of the piperidine nitrogen is a potential side reaction if an ethylating agent is present. This could arise from the decomposition of certain reagents or solvents, or if ethyl iodide or a similar reagent is used in a one-pot procedure.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inefficient activation of the carboxylic acid. 2. Deactivation of the coupling agent by moisture. 3. Low nucleophilicity of the amine. 4. Formation of unreactive salt between the carboxylic acid and the amine.1. Ensure the use of a suitable coupling agent (e.g., EDC/HOBt, HATU). 2. Use anhydrous solvents and reagents. 3. Consider using a stronger, non-nucleophilic base (e.g., DIPEA) to deprotonate the amine. 4. Activate the carboxylic acid with the coupling agent before adding the amine.
Presence of N-Acylurea Byproduct Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (e.g., EDC).[1][2]1. Add HOBt or HOAt as an additive to trap the O-acylisourea as a more stable active ester. 2. Perform the reaction at lower temperatures (0 °C). 3. Use a less polar solvent if the reaction tolerates it.
Formation of Guanidinium Byproduct Reaction of the amine with the uronium/aminium coupling reagent (e.g., HATU, HBTU).[5][6][7]1. Use a 1:1 molar ratio of coupling reagent to carboxylic acid. 2. Add the pre-activated carboxylic acid to the amine solution. 3. Consider using a phosphonium-based coupling reagent like PyBOP, which is less prone to this side reaction.
Presence of Dimerized Starting Material Self-condensation of the activated piperidine-4-carboxylic acid.[8][9]1. Slowly add the coupling agent to a solution of the carboxylic acid and amine. 2. Use a higher concentration of the amine relative to the carboxylic acid.
Difficult Purification 1. Presence of water-soluble byproducts (e.g., urea from EDC). 2. Similar polarity of the product and unreacted starting materials.1. Perform an aqueous workup to remove water-soluble impurities. 2. Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. 3. Utilize column chromatography with an appropriate solvent system for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Coupling
  • Materials:

    • Piperidine-4-carboxylic acid

    • Ethylamine (as a solution in THF or as a salt)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.

    • Slowly add a solution of ethylamine (1.5 eq) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_side_reactions Potential Side Reactions Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Activated Ester Activated Ester Piperidine-4-carboxylic acid->Activated Ester EDC, HOBt Dimer Dimer Piperidine-4-carboxylic acid->Dimer Self-condensation This compound This compound Activated Ester->this compound Ethylamine N-Acylurea N-Acylurea Activated Ester->N-Acylurea Rearrangement Ethylamine Ethylamine Guanidinium Byproduct Guanidinium Byproduct Ethylamine->Guanidinium Byproduct HATU/HBTU

Caption: Reaction pathway for this compound synthesis and potential side-products.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield or Impurities Detected check_reagents Check Reagent Purity and Dryness start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions analyze_byproducts Identify Byproducts (LC-MS, NMR) start->analyze_byproducts solution4 Optimize Purification Method check_reagents->solution4 solution3 Change Solvent or Base check_conditions->solution3 solution1 Modify Coupling Agent/Additive analyze_byproducts->solution1 solution2 Adjust Stoichiometry analyze_byproducts->solution2

Caption: General troubleshooting workflow for synthesis optimization.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes CouplingAgent Coupling Agent Yield Product Yield CouplingAgent->Yield SideProducts Side-Product Formation CouplingAgent->SideProducts Base Base Base->Yield Purity Product Purity Base->Purity Solvent Solvent Solvent->SideProducts Temperature Temperature Temperature->SideProducts Yield->Purity SideProducts->Purity

Caption: Logical relationships between reaction conditions and outcomes.

References

Improving the stability of "N-ethylpiperidine-4-carboxamide" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of "N-ethylpiperidine-4-carboxamide" in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily related to its chemical structure, which contains a piperidine ring and a carboxamide group. Key factors include:

  • pH: The piperidine nitrogen is basic and will be protonated at acidic pH, forming a more stable salt.[1] However, extreme pH conditions (both acidic and basic) can catalyze hydrolysis of the carboxamide group.

  • Temperature: Elevated temperatures can accelerate degradation reactions, such as hydrolysis or oxidation.[1][2]

  • Oxidizing Agents: The piperidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.[2] The presence of oxidizing agents or exposure to atmospheric oxygen can promote these degradation pathways.

  • Light: Although not explicitly documented for this specific molecule, compounds with similar functional groups can be sensitive to photodegradation. It is a common stress condition in forced degradation studies.[3]

  • Moisture: The presence of water can lead to hydrolysis of the carboxamide functional group, especially under non-neutral pH and/or elevated temperatures.[2]

Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause and how can I prevent it?

A2: A decrease in concentration over time suggests chemical instability. Based on the structure of this compound, the most likely cause is hydrolysis of the carboxamide group. To mitigate this, consider the following:

  • Solvent Choice: If using aqueous buffers, ensure the pH is near neutral and the buffer components are non-reactive. For long-term storage, consider preparing stock solutions in anhydrous aprotic solvents like DMSO or ethanol, and store them at low temperatures (-20°C or -80°C).

  • Storage Conditions: Store solutions in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[2][4] Protect solutions from light by using amber vials or storing them in the dark.

  • pH Control: If aqueous solutions are necessary for your experiment, prepare them fresh and maintain a pH range of 4-7, where the protonated piperidine ring offers some stability.[1]

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the public domain, potential degradation pathways can be inferred from its structure. The primary degradation pathways are likely hydrolysis and oxidation.[5]

Degradation PathwayPotential Degradation Products
Hydrolysis N-ethylpiperidine-4-carboxylic acid and ethylamine
Oxidation This compound-N-oxide, or products of piperidine ring oxidation.

Identifying these degradation products typically requires analytical techniques such as LC-MS/MS to separate and identify the compounds based on their mass-to-charge ratio.

Q4: How can I perform a forced degradation study to understand the stability of my compound?

A4: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[3] A typical forced degradation study would involve the following conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C) for a defined period.
Base Hydrolysis 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60°C) for a defined period.
Oxidation 3% H₂O₂ at room temperature for a defined period.
Thermal Stress Heating the solid compound or a solution at a high temperature (e.g., 105°C) for a defined period.
Photostability Exposing the solid compound or a solution to UV and visible light (ICH Q1B guidelines).[3]

The extent of degradation is typically monitored by a stability-indicating analytical method, such as HPLC, with a target degradation of 5-20%.[6][7]

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Poor reproducibility of bioassay results. Degradation of the compound in the assay medium.Prepare fresh dilutions of the stock solution for each experiment. Assess the stability of the compound in the assay buffer over the time course of the experiment. Consider using a buffer with a pH between 4 and 7.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures.
Precipitation of the compound in aqueous buffer. Poor solubility of the free base form of the compound.Adjust the pH of the buffer to be slightly acidic (pH < 7) to ensure the formation of the more soluble piperidinium salt. Alternatively, use a co-solvent such as DMSO or ethanol, ensuring the final concentration of the organic solvent is compatible with your experimental system.
Loss of compound during sample preparation. Adsorption to plasticware or instability under specific sample processing conditions.Use low-adsorption polypropylene tubes and pipette tips. Minimize the time between sample preparation and analysis. Ensure that any heating or pH adjustment steps during sample preparation do not cause degradation by performing control experiments.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound. Method development and validation are necessary for specific applications.

  • Instrumentation: HPLC system with a UV detector.[8][9]

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A starting gradient could be 95% A and 5% B, ramping to 95% B over 10-15 minutes. This should be optimized to ensure separation of the parent compound from any potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 210-220 nm) is recommended. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Prepare this compound solution stress Apply Stress Condition (pH, Temp, Oxidant, Light) start->stress control Prepare Control Sample (No Stress) start->control hplc HPLC Analysis stress->hplc control->hplc lcms LC-MS for Identification hplc->lcms Analyze unknown peaks quantify Quantify Degradation hplc->quantify Compare peak areas identify Identify Degradants lcms->identify pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound acid N-ethylpiperidine-4-carboxylic acid parent->acid H₂O / H⁺ or OH⁻ amine Ethylamine parent->amine H₂O / H⁺ or OH⁻ n_oxide N-oxide derivative parent->n_oxide [O] ring_oxidized Ring-oxidized products parent->ring_oxidized [O]

Caption: Potential degradation pathways.

References

"N-ethylpiperidine-4-carboxamide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-ethylpiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound in common solvents is not extensively documented in publicly available literature, general characteristics can be inferred from its structure and related compounds. The piperidine moiety suggests it is a weakly basic compound. As a carboxamide, it has the potential for hydrogen bonding. Generally, piperidine and its simple derivatives are soluble in water and a range of organic solvents. However, the overall solubility of this compound can be influenced by its crystalline form and other physicochemical properties.

Q2: I am having trouble dissolving this compound in aqueous buffers for my biological assay. What should I do?

Difficulty in dissolving this compound in aqueous solutions is a common challenge for many organic compounds. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

Q3: Which organic solvents are recommended for preparing a stock solution of this compound?

For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of poorly water-soluble compounds. Ethanol can also be a suitable choice. It is crucial to use a high-purity, anhydrous grade of the solvent.

Q4: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays?

The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid toxicity. For most cell lines, the final DMSO concentration should not exceed 0.5%, and for sensitive cell lines or long-term experiments, it should be 0.1% or lower. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.

Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue. Here are some strategies to overcome this:

  • Increase the volume of the aqueous buffer: A larger dilution factor can help keep the compound in solution.

  • Use a pre-warmed buffer: Adding the stock solution to a buffer at 37°C can sometimes improve solubility.

  • Vortex while adding the stock solution: Vigorous mixing during the addition of the stock solution can aid in dispersion and prevent localized high concentrations that lead to precipitation.

  • Consider a stepwise dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a mixture of your buffer and a co-solvent.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: The powdered compound does not dissolve in my desired aqueous buffer.

Solution Workflow:

G cluster_0 Initial Observation cluster_1 Recommended Action cluster_2 Next Step A Compound is insoluble in aqueous buffer B Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO or Ethanol) A->B Do not directly dissolve in buffer C Dilute the stock solution into the final aqueous buffer to the desired working concentration B->C Proceed with caution

Caption: Initial troubleshooting workflow for dissolving this compound.

Problem: The compound precipitates out of solution after diluting the organic stock solution into the aqueous buffer.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your stock solution is fully dissolved and free of any particulates. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) and vortex to ensure homogeneity.

  • Optimize Dilution Technique:

    • Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring.

    • Ensure the final concentration of the organic solvent is within acceptable limits for your experimental system.

  • Employ Co-solvents: If direct dilution fails, consider using a co-solvent system. Prepare an intermediate dilution of your stock solution in a mixture of the organic solvent and the aqueous buffer before the final dilution.

  • pH Adjustment: Since this compound is likely a weak base, its solubility may be pH-dependent. Acidifying the aqueous buffer slightly may increase its solubility. Perform a pH-solubility profile to determine the optimal pH range.

  • Use of Surfactants: For in vitro assays where it is permissible, adding a small amount of a non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) to the aqueous buffer can help maintain the compound's solubility.

Quantitative Data Summary

SolventExpected Qualitative SolubilityEstimated Solubility Range (mg/mL)
Water (neutral pH)Sparingly soluble to insoluble< 1
EthanolSoluble10 - 50
MethanolSoluble10 - 50
Dimethyl Sulfoxide (DMSO)Freely Soluble> 100
AcetoneSoluble5 - 20
AcetonitrileSoluble5 - 20

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 156.23 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh out 1.56 mg of this compound into the tared tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, the tube can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution for Cell Culture Experiments

Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Workflow Diagram:

G A Start with 10 mM Stock Solution in 100% DMSO B Prepare Intermediate Dilution (e.g., 1 mM in DMSO) A->B 1:10 Dilution C Prepare Final Working Solution (e.g., 10 µM in Cell Culture Medium) B->C 1:100 Dilution (Final DMSO = 0.1%)

Caption: Workflow for preparing a working solution from a concentrated stock.

Procedure:

  • Thaw an aliquot of the 10 mM stock solution in DMSO.

  • Prepare an intermediate dilution (optional, but recommended for accuracy). For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.

  • Pre-warm the required volume of your complete cell culture medium to 37°C.

  • To prepare the final 10 µM working solution, add 10 µL of the 1 mM intermediate stock solution to 990 µL of the pre-warmed cell culture medium.

  • Immediately after adding the stock solution, vortex the medium gently or pipette up and down to ensure rapid and thorough mixing.

  • Visually inspect the final solution for any signs of precipitation.

  • This final solution is now ready to be added to your cells. Remember to include a vehicle control containing 0.1% DMSO in your experiment.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are not well-defined in the literature, compounds with a piperidine-4-carboxamide scaffold have been investigated as inhibitors of various enzymes. For instance, some derivatives have shown activity against proteasomes or carbonic anhydrases.

Logical Relationship for Investigating a Novel Inhibitor:

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action A Phenotypic Screen (e.g., Cell Viability Assay) B Identify Potential Protein Targets A->B Identifies Bioactivity C Biochemical Assays (Enzyme Inhibition) B->C Validates Direct Interaction D Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) C->D Confirms Cellular Effect

Caption: Logical workflow for characterizing the biological activity of a novel compound.

Technical Support Center: Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine product has a yellow tint. What is the cause and how can I remove it?

A: A yellow color in piperidine is typically due to oxidation byproducts.[1] While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1][2][3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[1] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1][2][3]

Q3: My solution of piperidine in DMF crystallized upon storage. What happened?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate.[1] To resolve this, you can try redissolving the crystals or prepare a fresh solution and store it under an inert atmosphere.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Cyclization Reaction

Symptom: The reaction to form the piperidine ring results in a low yield or no desired product.

Possible Causes & Solutions:

  • Inactive Catalyst: In catalytic hydrogenations of pyridines, the catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities in the starting material or solvent, or it may have lost activity over time.[4]

    • Solution: Use a fresh, high-purity catalyst and ensure starting materials and solvents are free from sulfur-containing compounds or other catalyst poisons.[4]

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and equilibrium.[4]

    • Solution: Experiment with a range of temperatures. Some reactions require heating to overcome the activation energy, while others may need lower temperatures to prevent side reactions.[4]

  • Poor Solvent Choice: The solvent can influence the solubility of reactants and intermediates, affecting the reaction rate.

    • Solution: Screen different solvents. For instance, polar aprotic solvents like DMF or DMSO can be effective in some cyclization reactions, while alcoholic solvents like methanol or ethanol are commonly used for certain reductive aminations.[4]

  • Steric Hindrance: Bulky substituents on the starting materials can hinder the cyclization process.[4]

    • Solution: Consider alternative starting materials with less steric bulk or employ more forcing reaction conditions (higher temperature, longer reaction time, stronger catalyst).[4]

Issue 2: Formation of N-Alkylated Quaternary Salt Byproduct

Symptom: Low yield of the desired N-alkylated piperidine with a highly water-soluble byproduct detected. This is a classic sign of significant quaternary salt formation.[5]

Possible Causes & Solutions:

  • Excess Alkylating Agent: An excess of the alkylating agent relative to the piperidine increases the likelihood of a second alkylation event.[5]

    • Solution: Use a 1:1 or slight excess of the piperidine to the alkylating agent. Slow addition of the alkylating agent using a syringe pump can also help maintain a low concentration of the alkylating agent throughout the reaction.[6][7]

  • High Basicity of Tertiary Amine: The newly formed N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting piperidine (a secondary amine), making it more susceptible to a second alkylation.[5]

    • Solution: Consider reductive amination as an alternative to direct alkylation, as it avoids the formation of quaternary salts.[6]

  • Inappropriate Base: The choice of base can influence the reaction rate and selectivity.

    • Solution: Use a non-nucleophilic bulky base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing in the alkylation.[7]

Issue 3: Poor Stereoselectivity in Piperidine Synthesis

Symptom: The synthesis produces a mixture of diastereomers when a single stereoisomer is desired.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Higher temperatures can lead to a decrease in selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[8]

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[8]

  • Incorrect Catalyst or Reagent Choice: The catalyst or reagents used can significantly influence the stereochemical outcome.

    • Solution: For catalytic hydrogenations, the choice of catalyst (e.g., Rh, Ru, Pd) can influence the stereoselectivity.[9] In reactions like the Pictet-Spengler, screening different Brønsted or Lewis acids is recommended.[8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to different diastereomers.[8]

    • Solution: Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[8]

Data Presentation

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
Pd/C H₂ (1-50 atm), 25-100 °C, various solventsCost-effective, widely availableCan be sensitive to catalyst poisons
PtO₂ (Adams' catalyst) H₂ (1-3 atm), RT, acidic media (e.g., AcOH)Highly active, effective for substituted pyridines[1]Can lead to over-reduction of other functional groups
Rh/C H₂ (1-50 atm), RT-80 °C, various solventsGood for stereoselective reductionsMore expensive than Pd or Pt
Ru/C H₂ (50-100 atm), 100-150 °C, various solventsEffective for highly substituted or deactivated pyridinesRequires harsher conditions

Experimental Protocols

Protocol 1: N-Alkylation of Piperidine via Reductive Amination

This method is often preferred to direct alkylation as it avoids the formation of quaternary ammonium salts.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of Iminium Ion: Add acetic acid (1.0 eq) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3-24 hours.

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Purification of Piperidine from Pyridine using Salt Formation

This protocol is highly effective for removing pyridine impurities that form an azeotrope with piperidine.[2][3]

  • Dissolution: Dissolve the crude piperidine containing pyridine in a non-polar solvent such as diethyl ether or hexane.

  • CO₂ Addition: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while pyridine remains in the solution.[3]

  • Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate. Filter the solid salt from the solution.

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to liberate the free piperidine from its salt.[2]

  • Extraction and Drying: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous potassium carbonate (K₂CO₃), filter, and carefully remove the solvent under reduced pressure to obtain purified piperidine.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield in Piperidine Synthesis Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Temp Review Reaction Temperature Start->Check_Temp Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Check_Sterics Assess Steric Hindrance Start->Check_Sterics Sol_Catalyst Use fresh, high-purity catalyst. Ensure starting materials are pure. Check_Catalyst->Sol_Catalyst Inactive? Sol_Temp Optimize temperature. Screen a range of temperatures. Check_Temp->Sol_Temp Suboptimal? Sol_Solvent Screen different solvents (polar aprotic vs. alcoholic). Check_Solvent->Sol_Solvent Inappropriate? Sol_Sterics Use less bulky starting materials or more forcing reaction conditions. Check_Sterics->Sol_Sterics High?

Caption: Troubleshooting workflow for low-yield piperidine synthesis.

N_Alkylation_Byproduct cluster_reaction1 1st Alkylation cluster_reaction2 2nd Alkylation (Side Reaction) Piperidine Piperidine (Secondary Amine) Tertiary_Amine Desired Product (Tertiary Amine) Piperidine->Tertiary_Amine + R-X Alkyl_Halide Alkyl Halide (R-X) Quaternary_Salt Byproduct (Quaternary Salt) Tertiary_Amine->Quaternary_Salt + R-X

Caption: Reaction pathway showing the formation of a quaternary salt byproduct.

References

Technical Support Center: Enhancing Stereoselectivity in N-Ethylpiperidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of N-ethylpiperidine-4-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereomeric/Enantiomeric Excess (d.e./e.e.)

  • Question: My synthesis of this compound resulted in a low diastereomeric or enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?

  • Answer: Low stereoselectivity can stem from several factors throughout the synthetic route. Here are the primary areas to investigate:

    • Sub-optimal Chiral Catalyst or Auxiliary: The choice and quality of the chiral catalyst or auxiliary are paramount.

      • Solution: Screen a variety of chiral catalysts or auxiliaries. For instance, in asymmetric hydrogenations of pyridine precursors, different chiral ligands on iridium or rhodium catalysts can significantly impact enantioselectivity.[1] If using a chiral auxiliary, ensure its purity and that the reaction conditions for its attachment and cleavage do not cause racemization.

    • Inappropriate Reaction Conditions: Temperature, solvent, and reaction time can all influence the stereochemical outcome.

      • Solution: Optimize reaction conditions. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired stereoisomer. The choice of solvent can also play a crucial role in the conformation of the substrate-catalyst complex. A systematic screening of these parameters is recommended.

    • Racemization during Amide Coupling: The final amide bond formation step is a potential point of stereochemical erosion, especially if the chiral center is adjacent to the carboxyl group.

      • Solution: Employ coupling reagents known to minimize racemization, such as HATU or HOBt in combination with a carbodiimide like EDC.[2][3] Ensure the use of non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA). The reaction should be performed at a low temperature and for the minimum time necessary for completion.

    • Epimerization: The stereocenter at the 4-position of the piperidine ring can be susceptible to epimerization under certain conditions, particularly if there is an enolizable proton.

      • Solution: Carefully control the pH during workup and purification steps. Avoid strongly acidic or basic conditions if the stereocenter is labile.

Issue 2: Poor Yield of the Desired Product

  • Question: I am obtaining a low yield of this compound. What are the likely reasons and how can I improve it?

  • Answer: Low yields can be attributed to incomplete reactions, side reactions, or product loss during purification.

    • Inefficient Amide Coupling: The amide bond formation may not be proceeding to completion.

      • Solution: Ensure that the carboxylic acid is fully activated before adding the amine. Use a slight excess of the coupling reagents and ethylamine. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Side Reactions: The starting materials or product may be undergoing undesired side reactions.

      • Solution: Protect reactive functional groups on the piperidine ring that are not involved in the desired transformation. For example, the piperidine nitrogen should be protected during certain synthetic steps and deprotected before N-ethylation.

    • Product Loss During Workup and Purification: The product may be lost during extraction or chromatography.

      • Solution: this compound is a relatively polar molecule. Ensure the use of an appropriate solvent system for extraction. During column chromatography, select a suitable stationary phase and eluent to achieve good separation without significant product loss.

Issue 3: Difficulty in Separating Stereoisomers

  • Question: I am having trouble separating the desired stereoisomer of this compound from the undesired ones. What techniques can I use?

  • Answer: The separation of stereoisomers can be challenging. Here are some approaches:

    • Chiral Chromatography: This is often the most effective method for separating enantiomers.

      • Solution: Utilize a chiral stationary phase (CSP) in either HPLC or SFC (Supercritical Fluid Chromatography). Method development will be required to find the optimal column and mobile phase for your specific isomers.

    • Diastereomeric Salt Resolution: If you have a racemic mixture of a chiral carboxylic acid precursor, you can resolve it by forming diastereomeric salts with a chiral base.

      • Solution: React the racemic piperidine-4-carboxylic acid with a single enantiomer of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). The resulting diastereomeric salts will have different solubilities and can be separated by fractional crystallization. After separation, the chiral acid can be liberated.

    • Enzymatic Resolution: Enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

      • Solution: Explore the use of lipases or other hydrolases that can selectively hydrolyze an ester precursor of one enantiomer of piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and commercially available starting material is 4-piperidinecarboxylic acid or its ethyl ester, ethyl 4-piperidinecarboxylate.[4][5] These compounds provide the core piperidine-4-carboxamide scaffold.

Q2: How can I introduce stereochemistry at the 4-position of the piperidine ring?

A2: Introducing chirality at the C4 position can be achieved through several strategies:

  • Asymmetric Synthesis: Employing a chiral catalyst in a reaction that forms the piperidine ring or functionalizes the 4-position can directly generate an enantiomerically enriched product.

  • Chiral Pool Synthesis: Starting from a chiral molecule that already contains the desired stereocenter and can be converted into the piperidine ring.

  • Resolution: Separating a racemic mixture of a precursor, such as 4-hydroxypiperidine, and then converting the desired enantiomer to the final product.

Q3: What are the key considerations for the N-ethylation step?

A3: The N-ethylation of the piperidine nitrogen is typically a straightforward nucleophilic substitution reaction. Key considerations include:

  • Choice of Ethylating Agent: Ethyl iodide or ethyl bromide are common choices.

  • Base: A non-nucleophilic base such as potassium carbonate or triethylamine is used to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is generally suitable.

Q4: Which analytical techniques are best for determining the stereochemical purity of my product?

A4: The most reliable methods for determining enantiomeric or diastereomeric excess are:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating and quantifying enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in the NMR spectrum, allowing for quantification.

  • NMR Spectroscopy of Diastereomeric Derivatives: If you have a mixture of enantiomers, you can react them with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra that can be integrated.

Quantitative Data Summary

The following tables summarize quantitative data from literature on stereoselective syntheses of piperidine derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Enantioselective Hydrogenation of Pyridinium Salts

Catalyst/LigandSubstrateSolventTemp (°C)e.e. (%)Reference
Ir-MeO-BoQPhosN-benzyl-2-alkylpyridinium saltCH2Cl225up to 93General principle, specific data for this compound not available
Rh(COD)2BF4 / (R,R)-Me-BPEN-Boc-tetrahydropyridineToluene2595General principle, specific data for this compound not available

Table 2: Diastereoselective Functionalization of Piperidines

Reaction TypeCatalyst/ReagentSubstrated.r.Reference
C2 ArylationRh2(R-TPPTTL)4N-sulfonyl piperidine27:1[6]
C3 FunctionalizationMultiple stepsN-Boc piperidine derivative>20:1[6]
Hydrogenation of disubstituted pyridinesPtO2Disubstituted pyridine>95:5[7][8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to Synthesize this compound

This protocol describes the final step of the synthesis, assuming a chiral piperidine-4-carboxylic acid precursor is available.

  • Materials:

    • Piperidine-4-carboxylic acid (1 equivalent)

    • Ethylamine hydrochloride (1.2 equivalents)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents)

    • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperidine-4-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add EDC, HOBt, and ethylamine hydrochloride to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIPEA to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Chiral Resolution of Piperidine-4-carboxylic Acid using a Chiral Amine

This protocol outlines a method to resolve a racemic mixture of a piperidine-4-carboxylic acid precursor.

  • Materials:

    • Racemic N-protected piperidine-4-carboxylic acid (1 equivalent)

    • (R)-(+)-1-Phenylethylamine (0.5 equivalents)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the racemic N-protected piperidine-4-carboxylic acid in a minimal amount of hot methanol or ethanol.

    • In a separate flask, dissolve (R)-(+)-1-phenylethylamine in the same solvent.

    • Slowly add the amine solution to the carboxylic acid solution while stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

    • Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor can be concentrated and cooled to obtain a second crop of crystals, which will be enriched in the other diastereomer.

    • The enantiomeric purity of the acid recovered from each batch of crystals can be determined by chiral HPLC or by converting a small sample to its methyl ester and analyzing by chiral GC.

    • To recover the chiral carboxylic acid, treat the diastereomeric salt with an aqueous acid (e.g., 1M HCl) and extract the free carboxylic acid with an organic solvent.

Visualizations

The following diagrams illustrate key concepts and workflows for enhancing the stereoselectivity of this compound synthesis.

experimental_workflow cluster_start Starting Material cluster_resolution Chiral Resolution cluster_synthesis Asymmetric Synthesis cluster_final_steps Final Steps start Racemic Piperidine-4-carboxylic Acid Derivative resolution Diastereomeric Salt Formation (with chiral amine) start->resolution Method 1 asymmetric_synthesis Asymmetric Hydrogenation of Pyridine Precursor (with chiral catalyst) start->asymmetric_synthesis Method 2 separation Fractional Crystallization resolution->separation liberation Liberation of Enantiopure Acid separation->liberation amide_coupling Amide Coupling (with ethylamine) liberation->amide_coupling asymmetric_synthesis->amide_coupling final_product Enantiopure This compound amide_coupling->final_product

Caption: Workflow for Stereoselective Synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Stereoselectivity Observed cause1 Sub-optimal Chiral Catalyst/Auxiliary start->cause1 cause2 Inappropriate Reaction Conditions start->cause2 cause3 Racemization during Amide Coupling start->cause3 solution1 Screen Catalysts/ Auxiliaries cause1->solution1 solution2 Optimize Temperature, Solvent, Time cause2->solution2 solution3 Use Mild Coupling Reagents (HATU, HOBt) cause3->solution3

Caption: Troubleshooting Low Stereoselectivity.

References

Technical Support Center: N-ethylpiperidine-4-carboxamide Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-ethylpiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The two primary and most scalable synthetic routes starting from commercially available materials are:

  • Route A: Amidation of a piperidine carboxylate followed by N-alkylation. This involves the reaction of a 4-piperidinecarboxylic acid ester (like ethyl isonipecotate) with a suitable aminating agent, followed by the ethylation of the piperidine nitrogen.

  • Route B: N-alkylation of a piperidine derivative followed by amidation. This route starts with the ethylation of a 4-substituted piperidine (like 4-cyanopiperidine or a 4-piperidinecarboxylic acid derivative) followed by conversion of the 4-substituent into the carboxamide group.

Q2: What are the critical process parameters to monitor during the amidation step?

A2: For the amidation of a carboxylate ester with ethylamine, critical parameters include:

  • Temperature: To balance reaction rate with impurity formation.

  • Pressure: Especially if using a sealed reactor with volatile ethylamine.

  • Reaction Time: To ensure complete conversion and minimize degradation.

  • Stoichiometry: The ratio of ethylamine to the ester is crucial for driving the reaction to completion.

Q3: How can I minimize the formation of byproducts during N-alkylation?

A3: Over-alkylation, resulting in the formation of a quaternary ammonium salt, is a potential byproduct. To minimize this:

  • Use a controlled stoichiometry of the ethylating agent (e.g., ethyl iodide or diethyl sulfate).

  • Maintain a moderate reaction temperature.

  • Choose a suitable base and solvent system that favors mono-alkylation. Polar aprotic solvents are generally preferred for N-alkylation.[1]

Q4: What are the recommended purification methods for this compound on a large scale?

A4: For large-scale purification, the following methods are generally employed:

  • Crystallization: If the product is a solid with suitable solubility properties, crystallization is often the most efficient and scalable method for achieving high purity.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation can be effective.

  • Column Chromatography: While widely used in the lab, traditional column chromatography can be challenging and costly to scale up. However, techniques like medium pressure liquid chromatography (MPLC) can be viable options.

Q5: What are the primary safety concerns when handling the reagents for this synthesis?

A5: Key safety considerations include:

  • Ethylamine: Is a flammable and corrosive gas or liquid. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

  • Ethylating agents (e.g., ethyl iodide): Are often toxic and should be handled with care in a fume hood.

  • Bases (e.g., sodium hydride, potassium carbonate): Can be corrosive, and in the case of sodium hydride, highly reactive with water.[1]

  • Solvents: Many organic solvents are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Amidation Step - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature or pressure.- Increase reaction time or temperature moderately. - Use a larger excess of ethylamine. - Ensure the reactor is properly sealed to maintain pressure. - Check the quality of the starting ester.
Incomplete N-Alkylation - Insufficient reactivity of the ethylating agent. - Inadequate base strength or solubility. - Steric hindrance at the piperidine nitrogen.- Switch to a more reactive ethylating agent (e.g., from ethyl bromide to ethyl iodide). - Use a stronger base (e.g., sodium hydride) or a phase-transfer catalyst to improve base efficiency. - Increase the reaction temperature.
Formation of Over-Alkylation Byproduct (Quaternary Salt) - Excess ethylating agent. - High reaction temperature.- Use a 1:1 molar ratio of the piperidine substrate to the ethylating agent. - Add the ethylating agent slowly to the reaction mixture. - Lower the reaction temperature.
Presence of Unreacted Starting Materials in Final Product - Incomplete conversion in one or both steps.- Re-evaluate and optimize the reaction conditions for the problematic step (time, temperature, stoichiometry). - Improve purification method to effectively separate starting materials from the product.
Product is Difficult to Purify/Isolate - Formation of closely related impurities. - Product is an oil or has poor crystallization properties.- Optimize the reaction to minimize byproduct formation. - For oily products, attempt to form a solid salt (e.g., hydrochloride) for easier handling and purification by crystallization. - Explore different solvent systems for crystallization or extraction.

Experimental Protocols

Route A: Amidation Followed by N-Alkylation

Step 1: Synthesis of Piperidine-4-carboxamide

  • Reaction: Ethyl isonipecotate + Ethylamine → Piperidine-4-carboxamide

  • Methodology:

    • Charge a pressure reactor with ethyl isonipecotate and a suitable solvent (e.g., ethanol).

    • Cool the reactor to 0-5 °C.

    • Slowly add a solution of ethylamine in the same solvent.

    • Seal the reactor and heat to the desired temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours), monitoring the internal pressure.

    • After cooling, vent the excess ethylamine.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by crystallization or used directly in the next step.

Step 2: Synthesis of this compound

  • Reaction: Piperidine-4-carboxamide + Ethyl Iodide → this compound

  • Methodology:

    • Dissolve piperidine-4-carboxamide in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) in a reaction vessel.

    • Add a base (e.g., potassium carbonate) to the mixture.

    • Slowly add ethyl iodide to the suspension at room temperature.

    • Heat the reaction mixture (e.g., to 50-60 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography.

Quantitative Data Summary (Representative)
Step Reactant Product Typical Yield Typical Purity (post-purification)
Route A, Step 1 Ethyl isonipecotatePiperidine-4-carboxamide85-95%>98%
Route A, Step 2 Piperidine-4-carboxamideThis compound75-85%>99%

Note: Yields and purity are dependent on specific reaction conditions and purification methods and should be optimized for each scale.

Visualizations

Synthesis_Workflow cluster_route_a Route A cluster_route_b Route B A1 Ethyl Isonipecotate A2 Piperidine-4-carboxamide A1->A2 Amidation (Ethylamine) A3 This compound A2->A3 N-Alkylation (Ethyl Iodide, K2CO3) B1 4-Cyanopiperidine B2 N-Ethyl-4-cyanopiperidine B1->B2 N-Alkylation (Ethyl Iodide, Base) B3 This compound B2->B3 Hydrolysis

Caption: Synthetic Routes to this compound.

Troubleshooting_Logic Start Low Product Yield Q1 Which step shows low conversion? Start->Q1 Amidation Amidation Q1->Amidation Amidation Alkylation N-Alkylation Q1->Alkylation N-Alkylation A_Sol1 Increase Amine Stoichiometry Amidation->A_Sol1 A_Sol2 Increase Temperature/Pressure Amidation->A_Sol2 Al_Sol1 Use More Reactive Alkylating Agent Alkylation->Al_Sol1 Al_Sol2 Use Stronger Base Alkylation->Al_Sol2

References

Technical Support Center: Synthesis of N-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-ethylpiperidine-4-carboxamide.

Frequently Asked Questions (FAQs)

1. What are the primary catalytic methods for synthesizing this compound?

There are three main catalytic routes for the synthesis of this compound:

  • Reductive Amination: This is a widely used method that involves the reaction of a piperidine-4-carboxamide with acetaldehyde in the presence of a reducing agent. This approach is often favored for its efficiency and control.

  • N-Alkylation: This method involves the direct reaction of piperidine-4-carboxamide with an ethylating agent, such as ethyl iodide or ethyl bromide, typically in the presence of a base.[1]

  • Direct Catalytic Amidation: This approach involves the reaction of a piperidine-4-carboxylic acid ester (like ethyl isonipecotate) directly with ethylamine, or the coupling of piperidine-4-carboxylic acid with ethylamine using a coupling agent. This method is advantageous for its atom economy as the only byproduct is water.[2]

synthesis_routes cluster_reductive_amination Reductive Amination cluster_n_alkylation N-Alkylation cluster_amidation Direct Amidation Piperidine-4-carboxamide_RA Piperidine-4-carboxamide Product_RA N-ethylpiperidine- 4-carboxamide Piperidine-4-carboxamide_RA->Product_RA + Acetaldehyde Acetaldehyde Acetaldehyde->Product_RA + Reducing_Agent Reducing Agent Reducing_Agent->Product_RA Catalyst Piperidine-4-carboxamide_NA Piperidine-4-carboxamide Product_NA N-ethylpiperidine- 4-carboxamide Piperidine-4-carboxamide_NA->Product_NA + Ethyl_Halide Ethyl Halide Ethyl_Halide->Product_NA + Base_NA Base Base_NA->Product_NA Catalyst Ethyl_Isonipecotate Ethyl Isonipecotate Product_A N-ethylpiperidine- 4-carboxamide Ethyl_Isonipecotate->Product_A + Ethylamine Ethylamine Ethylamine->Product_A + Amidation_Catalyst Catalyst/Coupling Agent Amidation_Catalyst->Product_A Catalyst

Caption: Primary synthetic routes to this compound.

2. Which catalyst should I choose for reductive amination?

The choice of catalyst (reducing agent) for reductive amination is critical and depends on factors like substrate reactivity, desired reaction conditions, and safety considerations.[3]

Reducing AgentTypical SolventsKey Characteristics
Sodium triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THF, DioxaneMild and selective for imines over carbonyls. Water-sensitive.
Sodium cyanoborohydride (NaBH₃CN)Methanol, EthanolTolerant to water. Lewis acids (e.g., Ti(OiPr)₄, ZnCl₂) can be added to improve yields for less reactive substrates.[3]
Catalytic Hydrogenation (H₂/Catalyst)Methanol, Ethanol"Green" option with water as the only byproduct. Requires specialized equipment for handling hydrogen gas. Common catalysts include Pd/C and Raney Nickel.

3. What are the common side products in the N-alkylation of piperidine-4-carboxamide?

The primary side product in N-alkylation is the quaternary ammonium salt, which results from over-alkylation of the desired product.[2] This is more likely to occur if an excess of the alkylating agent is used. To minimize this, it is recommended to add the alkylating agent slowly to the reaction mixture to maintain an excess of the piperidine starting material.[1]

4. How can I improve the yield in a direct catalytic amidation reaction?

Low yields in direct amidation can be due to several factors. Here are some troubleshooting tips:

  • Catalyst Choice: Boronic acid catalysts have shown promise in direct amidation reactions. For reactions involving esters, Lewis acids like iron(III) chloride can be effective.[4]

  • Water Removal: The formation of water as a byproduct can inhibit the reaction. Using a Dean-Stark apparatus or molecular sieves can help to drive the equilibrium towards the product.

  • Reaction Temperature: Higher temperatures are often required for direct amidation, but this can also lead to side reactions. Optimization of the reaction temperature is crucial.

  • Solvent: Solvent-free conditions or high-boiling point aprotic solvents are often used.[4]

5. What are the key safety precautions I should take when synthesizing this compound?

  • Handling Reagents: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Fire Safety: Many of the solvents and reagents used are flammable. Keep away from open flames and ignition sources. Use non-sparking tools.[6]

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[7]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Troubleshooting Guides

Guide 1: Low Yield in Reductive Amination

troubleshooting_reductive_amination Start Low Yield in Reductive Amination Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Reagents->Start Reagents Faulty (Replace/Purify) Incomplete_Imine Incomplete Imine Formation? Check_Reagents->Incomplete_Imine Reagents OK Inefficient_Reduction Inefficient Reduction? Incomplete_Imine->Inefficient_Reduction No Solution_Imine - Add Lewis acid catalyst (e.g., Ti(OiPr)₄) - Increase reaction time for imine formation - Ensure anhydrous conditions Incomplete_Imine->Solution_Imine Yes Side_Reactions Side Reactions Occurring? Inefficient_Reduction->Side_Reactions No Solution_Reduction - Use a more reactive reducing agent - Optimize reaction temperature - Check for catalyst deactivation (for H₂/Pd/C) Inefficient_Reduction->Solution_Reduction Yes Solution_Side_Reactions - Use a milder reducing agent (e.g., NaBH(OAc)₃) - Control reaction temperature - Analyze for over-reduction of carboxamide Side_Reactions->Solution_Side_Reactions Yes

Caption: Troubleshooting workflow for low yield in reductive amination.

Symptom: The yield of this compound is significantly lower than expected.

Possible CauseSuggested Solution
Incomplete imine formation - Ensure the piperidine-4-carboxamide and acetaldehyde are of high purity and used in the correct stoichiometric ratio.- Add a Lewis acid catalyst, such as titanium(IV) isopropoxide, to facilitate imine formation, especially with less reactive substrates.[3]- Allow sufficient reaction time for the imine to form before adding the reducing agent.
Inefficient reduction of the imine - If using a mild reducing agent like sodium cyanoborohydride, consider switching to a more reactive one like sodium triacetoxyborohydride.[8]- For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. Catalyst poisoning can be an issue.
Side reactions - Over-reduction of the carboxamide group can occur with harsh reducing agents. Use a milder, more selective reagent like NaBH(OAc)₃.[8]- The aldehyde may undergo self-condensation. Add the aldehyde slowly to the reaction mixture.
Poor work-up and purification - Ensure the pH is adjusted correctly during work-up to isolate the product effectively.- Optimize the purification method (e.g., column chromatography, crystallization) to minimize product loss.[9]

Guide 2: Formation of Multiple Products in N-Alkylation

troubleshooting_n_alkylation Start Multiple Products in N-Alkylation Check_Stoichiometry Check Stoichiometry of Alkylating Agent Start->Check_Stoichiometry Check_Stoichiometry->Start Adjust Stoichiometry Over_Alkylation Over-Alkylation Occurring? Check_Stoichiometry->Over_Alkylation Stoichiometry OK Base_Issues Base-Related Issues? Over_Alkylation->Base_Issues No Solution_Over_Alkylation - Use a 1:1 or slight excess of the amine - Add the alkylating agent slowly - Lower the reaction temperature Over_Alkylation->Solution_Over_Alkylation Yes Solution_Base - Use a non-nucleophilic base (e.g., K₂CO₃, DIPEA) - Ensure base is dry and of good quality Base_Issues->Solution_Base Yes

Caption: Troubleshooting workflow for multiple products in N-alkylation.

Symptom: TLC or LC-MS analysis shows the presence of the starting material, the desired product, and a significant amount of a third, less polar compound (likely the quaternary ammonium salt).

Possible CauseSuggested Solution
Excess alkylating agent - Use a stoichiometric amount or a slight excess of the piperidine-4-carboxamide relative to the ethyl halide.[10]- Add the ethyl halide dropwise to the reaction mixture using a syringe pump to maintain a low concentration of the alkylating agent.[1]
Reaction temperature is too high - High temperatures can accelerate the rate of the second alkylation. Perform the reaction at room temperature or even at 0°C.
Choice of base - A very strong base might deprotonate the product more effectively, leading to faster over-alkylation. Use a milder base like potassium carbonate or N,N-diisopropylethylamine (DIPEA).[2]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Piperidine-4-carboxamide

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxamide (1.0 eq.) and the anhydrous solvent (DCE or DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Add acetaldehyde (1.1 - 1.5 eq.) dropwise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2 - 1.5 eq.) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain pure this compound.

Protocol 2: N-Alkylation using Ethyl Iodide and Potassium Carbonate

This protocol is a general guideline and may require optimization.

Materials:

  • Piperidine-4-carboxamide

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine-4-carboxamide (1.0 eq.), anhydrous solvent (DMF or MeCN), and finely powdered, dry potassium carbonate (1.5 - 2.0 eq.).[2]

  • Stir the suspension vigorously.

  • Add ethyl iodide (1.0 - 1.1 eq.) dropwise to the mixture at room temperature.[1]

  • Stir the reaction at room temperature or heat gently (e.g., 40-50°C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

References

Validation & Comparative

Validating N-ethylpiperidine-4-carboxamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the validation of novel chemical entities is a critical step. This guide provides a comparative framework for "N-ethylpiperidine-4-carboxamide," a member of the broader piperidine-4-carboxamide class of compounds, which has garnered interest in medicinal chemistry for its therapeutic potential. Due to the limited direct validation studies on this compound, this guide will draw upon data from closely related analogs to illustrate the validation process and potential performance benchmarks.

The piperidine-4-carboxamide scaffold is a key structural motif in the development of various therapeutic agents, including inhibitors for anaplastic lymphoma kinase (ALK) in cancer and novel antibacterial agents.[1] Research into derivatives of this scaffold has demonstrated a wide range of biological activities, making it a valuable starting point for drug discovery.[2][3]

Performance Comparison of Piperidine-4-Carboxamide Analogs

To understand the potential efficacy of this compound, it is useful to compare it with other N-substituted and structurally related piperidine-4-carboxamides. The following table summarizes the performance of a series of piperidine-4-carboxamide derivatives as inhibitors of Mycobacterium abscessus, a challenging pathogen. This data highlights how modifications to the N-substituent and other parts of the molecule can significantly impact biological activity.

Compound IDN-SubstituentOther Key ModificationsMIC (μM) against M. abscessusReference
844 -(CH₂)₂-(4-chlorophenyl)6-methoxy-1,5-naphthyridine>25[4]
844-TFM -(CH₂)₂-(4-trifluoromethylphenyl)6-methoxy-1,5-naphthyridine1.5[4]
5l -(CH₂)₂-(4-trifluoromethylphenyl)6-fluoro-1,5-naphthyridine0.78[4]
5r -(CH₂)₂-(4-(trifluoromethoxy)phenyl)6-fluoro-1,5-naphthyridine0.78[4]
Hypothetical N-ethyl -CH₂CH₃(Not directly available)(Not directly available)

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of validation studies. Below is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of piperidine-4-carboxamide derivatives against Mycobacterium abscessus.

Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: Mycobacterium abscessus is cultured in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with ADC) to the mid-logarithmic growth phase.

  • Compound Preparation: The test compounds, including this compound and its analogs, are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial Dilutions: The compounds are serially diluted in a 96-well microplate format using the broth medium to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microplates are incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for a specified period (e.g., 3-5 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is often assessed visually or by measuring optical density.

  • Controls: Positive (no drug) and negative (no bacteria) controls are included to ensure the validity of the assay.

Visualizing Experimental Workflows and Pathways

General Synthetic Pathway for Piperidine-4-Carboxamides

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product start1 Piperidine-4-carboxylic acid step1 Amide Coupling start1->step1 start2 Amine (R-NH2) start2->step1 step2 N-Alkylation step1->step2 product N-Alkylpiperidine-4-carboxamide step2->product caption General synthesis workflow.

Caption: General synthesis workflow.

Hypothetical Signaling Pathway Inhibition

Based on findings for related piperidine-4-carboxamides, a potential mechanism of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4]

G cluster_0 DNA Replication Process cluster_1 Inhibitory Action DNA Bacterial DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase introduces negative supercoils Supercoiled Supercoiled DNA Gyrase->Supercoiled Replicated Replicated DNA Supercoiled->Replicated allows replication Inhibitor This compound Inhibitor->Gyrase binds and inhibits caption Inhibition of DNA gyrase.

Caption: Inhibition of DNA gyrase.

References

Comparative Analysis of N-ethylpiperidine-4-carboxamide and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of N-ethylpiperidine-4-carboxamide and its analogs. The piperidine-4-carboxamide scaffold is a versatile pharmacophore found in a wide array of biologically active compounds. Understanding the structure-activity relationships (SAR) of this class of molecules is crucial for the rational design of novel therapeutics.

While specific biological data for this compound (CAS 1903-65-7) is not extensively available in publicly accessible literature, a comparative analysis of its closely related analogs provides valuable insights into the potential pharmacological profile of this compound. This guide synthesizes findings from various studies on N-alkyl and other substituted piperidine-4-carboxamide derivatives to elucidate the impact of structural modifications on their biological activity.

Chemical Structures

Below are the chemical structures of this compound and a selection of its representative analogs.

Compound NameStructure
This compound this compound
N-methylpiperidine-4-carboxamideN-methylpiperidine-4-carboxamide
N-propylpiperidine-4-carboxamideN-propylpiperidine-4-carboxamide
N-benzylpiperidine-4-carboxamideN-benzylpiperidine-4-carboxamide

Comparative Biological Activities of N-Alkyl Piperidine-4-carboxamide Analogs

The biological activity of piperidine-4-carboxamide derivatives is significantly influenced by the nature of the substituent on the piperidine nitrogen. The following table summarizes the observed activities of various N-alkyl analogs across different therapeutic areas. It is important to note that the specific biological data for this compound is not available in the cited literature; the potential activities are inferred from the trends observed in its analogs.

N-SubstituentTherapeutic AreaKey Biological Target(s)Observed ActivityReference
Ethyl (Inferred) Antihypertensive, CNS DisordersT-type Ca2+ channels, Opioid receptorsPotentially moderate activity based on SAR of N-alkyl series.[1][2]
MethylAntihypertensive, CNS DisordersT-type Ca2+ channels, Opioid receptorsGenerally shows good potency, often used as a starting point for SAR studies.[1][2]
PropylAntihypertensive, CNS DisordersT-type Ca2+ channels, Opioid receptorsActivity can vary; in some cases, it may be comparable to or slightly less potent than the methyl or ethyl analog.[1][2]
IsopropylAntihypertensiveT-type Ca2+ channelsPlays an important role in exerting potent inhibitory activity against T-type Ca2+ channels.[1][1]
BenzylVarious (e.g., Alzheimer's, Cancer)Acetylcholinesterase, Various kinasesOften exhibits potent activity due to additional interactions of the benzyl group with the target protein.[3]

Structure-Activity Relationship (SAR) Insights

The N-alkyl substituent on the piperidine ring plays a critical role in modulating the potency and selectivity of these compounds. Studies on various series of N-alkyl piperidine-4-carboxamide analogs have revealed the following general trends:

  • Alkyl Chain Length: In many cases, a small alkyl substituent (methyl or ethyl) on the piperidine nitrogen is optimal for activity. Longer or bulkier alkyl groups can sometimes lead to a decrease in potency, although this is target-dependent.

  • Aromatic Substituents: The introduction of an aromatic ring, such as a benzyl group, can significantly enhance potency by providing additional binding interactions (e.g., pi-stacking) with the target protein.

  • Conformational Effects: The N-substituent can influence the conformational preference of the piperidine ring, which in turn affects how the molecule fits into the binding pocket of its target.

Potential Signaling Pathways

Based on the targets of its analogs, this compound could potentially modulate signaling pathways involved in neurotransmission and cellular proliferation. For instance, inhibition of T-type calcium channels can affect downstream signaling cascades involved in neuronal excitability and cardiovascular function.

Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by a piperidine-4-carboxamide analog that inhibits a receptor tyrosine kinase (RTK), such as ALK.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K STAT STAT RTK->STAT Ligand Ligand Ligand->RTK Activation Analog Piperidine-4-carboxamide Analog Analog->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Cell Proliferation, Growth Cell Proliferation, Growth Transcription->Cell Proliferation, Growth

Fig. 1: Generalized RTK Signaling Pathway potentially inhibited by piperidine-4-carboxamide analogs.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and comparison of these compounds. Below is a generalized workflow for the synthesis and primary biological screening of novel N-alkyl piperidine-4-carboxamide analogs.

experimental_workflow Start Start Synthesis Synthesis of N-alkyl piperidine- 4-carboxamides Start->Synthesis Purification Purification by Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., in vitro enzyme/receptor assay) Characterization->Primary_Screening Hit_Identification Hit Identification and IC50/EC50 Determination Primary_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

References

Comparative Analysis of N-Ethylpiperidine-4-Carboxamide Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-ethylpiperidine-4-carboxamide derivatives and their analogues, focusing on their structure-activity relationships (SAR) as inhibitors of key biological targets. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents by providing a clear overview of the impact of structural modifications on biological activity, supported by experimental data and detailed protocols.

Acetylcholinesterase Inhibitors

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for the treatment of Alzheimer's disease and other neurological disorders.[1] The piperidine scaffold is a common feature in many potent AChE inhibitors.

Structure-Activity Relationship of N-Benzylpiperidine Carboxamide Derivatives

A series of N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated for their AChE inhibitory activity. The general structure consists of a central piperidine ring with a carboxamide linkage. Modifications to the benzyl group and the amide substituent have revealed key structural features that govern potency.

For instance, replacement of the ester linker in a lead compound with a more metabolically stable amide linker, and substitution of an indanone moiety with various aryl and aromatic heterocycles, has led to the identification of potent analogues.[2] The two most active compounds from one such study, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide , exhibited IC50 values of 0.41 µM and 5.94 µM, respectively.[2]

In another study, substitution on the benzamide moiety at the para position with a bulky group led to a significant increase in activity. Furthermore, introducing an alkyl or phenyl group on the amide nitrogen dramatically enhanced the inhibitory effect.[3] This works highlights the importance of the substituent on the amide nitrogen, with one of the most potent inhibitors identified as 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride , boasting an impressive IC50 of 0.56 nM.[3]

The basicity of the piperidine nitrogen also appears to be crucial for activity, as the N-benzoylpiperidine derivative was found to be almost inactive.[3]

Comparison with Donepezil

Donepezil, a marketed drug for Alzheimer's disease, features a related N-benzylpiperidine moiety. Its indanone ring binds to the peripheral anionic site (PAS) of AChE, while the protonated benzylpiperidine portion interacts with the catalytic anionic site (CAS).[1] This dual binding mode is a key feature of its high potency. The SAR data from the carboxamide series can be rationalized by their ability to mimic these interactions.

CompoundTargetIC50 (µM)Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41 ± 1.25[2]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAChE5.94 ± 1.08[2]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.00056[3]
DonepezilAChE0.0057 (as E2020)[4]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d , ortho-fluoro substitution)AChE0.013 ± 0.0021[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.[5]

Principle: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically at 412 nm.[5] The rate of TNB formation is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant[5]

  • Acetylthiocholine iodide (ATCI)[5]

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[5]

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)[5]

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Eserine or Donepezil)[5]

Procedure:

  • Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Add DTNB solution to all wells.

  • Initiate the reaction by adding ATCI solution.

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings at regular intervals for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

experimental_workflow_AChE cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) add_ache Add AChE Solution prep_reagents->add_ache prep_compounds Prepare Test Compounds & Positive Control add_inhibitor Add Test Compound/ Control to Plate prep_compounds->add_inhibitor incubate Incubate (15 min) add_inhibitor->incubate add_ache->incubate add_dtnb Add DTNB Solution incubate->add_dtnb add_atci Add ATCI Solution (Initiate Reaction) add_dtnb->add_atci measure Measure Absorbance at 412 nm (Kinetic) add_atci->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Cholinergic Signaling Pathway

Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism by which AChE inhibitors exert their therapeutic effects in conditions characterized by a cholinergic deficit.

cholinergic_pathway cluster_synapse Cholinergic Synapse cluster_effect Postsynaptic Effect ACh_release Acetylcholine (ACh) Release ACh_receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh_release->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate neuronal_signaling Enhanced Neuronal Signaling ACh_receptor->neuronal_signaling ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_hydrolysis Catalyzes Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibits

Caption: Mechanism of action of AChE inhibitors.

DNA Gyrase Inhibitors

DNA gyrase is a bacterial topoisomerase essential for DNA replication, transcription, and repair, making it an attractive target for the development of novel antibacterial agents.[6] Piperidine-4-carboxamides have emerged as a new class of DNA gyrase inhibitors, particularly against Mycobacterium abscessus.[7]

Structure-Activity Relationship of Piperidine-4-Carboxamides

SAR studies on piperidine-4-carboxamide derivatives targeting M. abscessus DNA gyrase have provided valuable insights for lead optimization. The core structure typically consists of a piperidine-4-carboxamide linker connecting a left-hand side (LHS) planar heterocyclic group and a right-hand side (RHS) moiety.

The LHS intercalates between DNA base pairs, while the RHS binds to a hydrophobic pocket at the interface of the GyrA subunits.[8] A key interaction involves the protonated amine of the central linker forming an ionic bond with an aspartate residue (Asp91 in M. abscessus GyrA).[8]

Systematic modifications have shown that substitution on the RHS phenyl ring can significantly impact activity. For example, replacing a chlorine atom at the 4-position with a trifluoromethyl group resulted in a 10-fold increase in activity against M. abscessus.[9]

Comparison with Other DNA Gyrase Inhibitors

Fluoroquinolones, such as moxifloxacin, are a well-established class of DNA gyrase inhibitors. Piperidine-4-carboxamides exhibit limited cross-resistance with moxifloxacin, suggesting a distinct binding mode or mechanism of resistance.[7] Another novel DNA gyrase inhibitor in clinical development, SPR719 (a benzimidazole), also shows no cross-resistance with the piperidine-4-carboxamide class.[7]

CompoundTarget OrganismTarget EnzymeMIC (µM)IC50 (µM)Reference
MMV688844 (844)M. abscessusDNA Gyrase12.5-[8]
844-TFM (4-CF3 analogue of 844)M. abscessusDNA Gyrase1.51.5[8]
MoxifloxacinM. abscessusDNA Gyrase--[7]
SPR719M. abscessusDNA Gyrase--[7]
Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of ATP.

Principle: The supercoiled and relaxed forms of plasmid DNA can be separated by agarose gel electrophoresis. The inhibition of the supercoiling activity by a test compound is observed as a decrease in the amount of supercoiled DNA.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)

  • Dilution Buffer

  • Stop solution (e.g., GSTEB)

  • Chloroform/isoamyl alcohol

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction mixtures on ice containing assay buffer, relaxed plasmid DNA, and water.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding diluted DNA gyrase.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution and chloroform/isoamyl alcohol.

  • Separate the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Data Analysis:

  • The intensity of the supercoiled DNA band is quantified. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

experimental_workflow_gyrase cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Relaxed DNA) add_inhibitor Add Inhibitor prep_mix->add_inhibitor prep_inhibitor Prepare Test Inhibitor prep_inhibitor->add_inhibitor add_gyrase Add DNA Gyrase add_inhibitor->add_gyrase incubate Incubate (37°C, 30 min) add_gyrase->incubate stop_reaction Stop Reaction incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain and Visualize electrophoresis->visualize quantify Quantify Supercoiled DNA visualize->quantify det_ic50 Determine IC50 quantify->det_ic50

Caption: Workflow for the DNA gyrase supercoiling assay.

DNA Replication and Repair Pathway

DNA gyrase plays a critical role in relieving topological stress during DNA replication and transcription. By introducing negative supercoils, it facilitates the unwinding of the DNA double helix, which is essential for the progression of replication forks and transcription complexes. Inhibition of DNA gyrase leads to the stalling of these processes and ultimately to bacterial cell death.

dna_replication_pathway cluster_process DNA Replication/Transcription cluster_outcome Cellular Outcome dna_helix DNA Double Helix replication_fork Replication Fork/ Transcription Bubble dna_helix->replication_fork Unwinds topological_stress Positive Supercoiling (Topological Stress) replication_fork->topological_stress Generates dna_gyrase DNA Gyrase topological_stress->dna_gyrase Substrate for negative_supercoiling Negative Supercoiling (Stress Relief) dna_gyrase->negative_supercoiling Introduces stalled_replication Stalled Replication/ Transcription negative_supercoiling->replication_fork Relieves stress for Inhibitor Piperidine-4-carboxamide Derivative (Inhibitor) Inhibitor->dna_gyrase Inhibits cell_death Bacterial Cell Death stalled_replication->cell_death

Caption: Role of DNA gyrase and its inhibition.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[10]

Structure-Activity Relationship of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been designed and synthesized as human carbonic anhydrase (hCA) inhibitors. The core structure features a benzenesulfonamide group, which is a known zinc-binding function for CA inhibitors, connected via a carbonyl group to a piperidine ring. The "tail" of the inhibitor, attached to the piperidine-4-carboxamide, can be modified to interact with both hydrophilic and hydrophobic regions of the active site, thereby influencing potency and selectivity.[10]

SAR studies have shown that the nature of the substituent on the terminal amide has a significant impact on the inhibitory activity against different hCA isoforms (hCA I, II, IX, and XII). For example, within a series of piperazine-based derivatives, a 4-methoxyphenyl group conferred the best activity against hCA II (Ki = 3.7 nM).[10] Halogen substitutions on the phenyl ring also resulted in potent inhibitors.[10]

Comparison with Acetazolamide

Acetazolamide is a clinically used sulfonamide CA inhibitor. The novel 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have shown potent inhibitory activity, with some compounds exhibiting sub-nanomolar inhibition of the cancer-related isoform hCA IX.[10]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
6 (4-methoxyphenylpiperazine tail)11.53.70.910.2[10]
10 (4-chlorophenylpiperazine tail)10.14.41.211.8[10]
16 (N-benzyl-N-(4-fluorobenzyl)amine tail)25.410.80.815.7[10]
20 (N-benzyl-N-(4-(trifluoromethyl)benzyl)amine tail)30.115.20.918.9[10]
Acetazolamide (AAZ)25012255.7[10]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase.[11]

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. The presence of a CA inhibitor reduces the rate of this reaction.[11]

Materials:

  • Human or bovine carbonic anhydrase[11]

  • p-Nitrophenyl acetate (p-NPA)[11]

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)[11]

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)[11]

  • DMSO or acetonitrile to dissolve substrate and compounds[11]

  • 96-well microplate and microplate reader[11]

Procedure:

  • Prepare solutions of CA, p-NPA, and test compounds.

  • In a 96-well plate, add the assay buffer and the test compound at various concentrations.

  • Add the CA working solution to all wells except the blank.

  • Pre-incubate the plate at room temperature (e.g., 10-15 minutes) to allow inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode.

Data Analysis:

  • Calculate the reaction rate (ΔAbs/min) for each well.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 or Ki value from the dose-response curve.

experimental_workflow_CA cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (CA, p-NPA, Buffer) add_ca Add CA Solution prep_reagents->add_ca prep_compounds Prepare Test Compounds & Control add_inhibitor Add Test Compound/ Control to Plate prep_compounds->add_inhibitor pre_incubate Pre-incubate (10-15 min) add_inhibitor->pre_incubate add_ca->pre_incubate add_substrate Add p-NPA Substrate (Initiate Reaction) pre_incubate->add_substrate measure Measure Absorbance at 400-405 nm (Kinetic) add_substrate->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50_ki Determine IC50/Ki calc_inhibition->det_ic50_ki

Caption: Workflow for the carbonic anhydrase inhibition assay.

pH Regulation Pathway

Carbonic anhydrases are crucial for maintaining pH homeostasis by catalyzing the rapid interconversion of CO2 and bicarbonate. In the context of cancer, tumor-associated isoforms like CA IX and CA XII are overexpressed and contribute to the acidification of the tumor microenvironment, which promotes tumor growth and metastasis. Inhibition of these isoforms can disrupt this pH regulation, leading to an increase in intracellular pH and a decrease in extracellular pH, ultimately hindering cancer cell survival and proliferation.

ph_regulation_pathway cluster_cell Tumor Cell cluster_effect Effect on Tumor Microenvironment CO2_in CO2 (intracellular) CA_IX_XII Carbonic Anhydrase (CA IX/XII) CO2_in->CA_IX_XII H2O H2O H2O->CA_IX_XII HCO3_H HCO3- + H+ CA_IX_XII->HCO3_H Catalyzes inhibition_effect Inhibition of Acidification (Anti-tumor Effect) H_out H+ (extracellular) HCO3_H->H_out Export HCO3_out HCO3- (extracellular) HCO3_H->HCO3_out Export acidification Extracellular Acidification (Promotes Tumor Growth) H_out->acidification Inhibitor 1-(4-Sulfamoylbenzoyl)piperidine- 4-carboxamide (Inhibitor) Inhibitor->CA_IX_XII Inhibits

Caption: Role of CA IX/XII in tumor pH regulation and its inhibition.

References

In-Silico Docking Studies of Piperidine-4-Carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, in-silico molecular docking has become an indispensable tool for the rational design and screening of novel therapeutic agents.[1][2] This computational method predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid.[1] By simulating the molecular recognition process, docking studies provide valuable insights into the structure-activity relationships of potential drug candidates, thereby accelerating the identification of promising leads.[1][3]

This guide provides a comparative overview of in-silico docking studies on various analogs of the "N-ethylpiperidine-4-carboxamide" scaffold. While direct, comprehensive docking data for this compound itself is not extensively published, this document leverages available data from structurally related piperidine carboxamide derivatives to offer a comparative analysis of their potential as therapeutic agents targeting various biological systems.

Comparative Docking Performance of Piperidine Carboxamide Derivatives

The following table summarizes the in-silico docking performance of various piperidine carboxamide analogs against their respective biological targets. The docking scores, representing the predicted binding affinity, are presented alongside the targeted protein and the software used for the simulation. Lower docking scores generally indicate a higher predicted binding affinity.

Compound/AnalogTarget ProteinDocking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesReference
Piperidine Carboxamide DerivativeAnaplastic Lymphoma Kinase (ALK)Not SpecifiedNot SpecifiedNot Specified[4]
Sulfo Carboxamide Piperidine DerivativesC-C Motif Chemokine Receptor 5 (CCR5)Discovery Studio< -2 Kcal (relative to sulfonyl derivatives)Not Specified[5]
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamideDopamine D3 ReceptorNot SpecifiedKi = 0.13 - 4.97 nM (experimental)Not Specified[6]
4-chlorobenzyl-substituted tetrahydroquinoline derivativeSigma-1 ReceptorNot SpecifiedKi = 3.7 nM (experimental)Not Specified[7]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 ReceptorNot SpecifiedKi = 3.2 nM (experimental)Glu172, Asp126, Phe107[8]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineSigma-1 ReceptorNot SpecifiedKi = 0.96 nM (experimental)Not Specified[9]

Experimental Protocols: A Generalized In-Silico Docking Workflow

Molecular docking simulations are multi-step processes that involve the preparation of both the ligand and the target protein, followed by the docking calculation and analysis of the results.[10] The general workflow is outlined below.

Ligand Preparation
  • 3D Structure Generation: The three-dimensional structure of the this compound analogs is generated using chemical drawing software (e.g., ChemDraw, Marvin Sketch).

  • Energy Minimization: The initial 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand structure is energetically favorable before docking.

  • Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand, which is essential for calculating the electrostatic interactions with the protein.

Protein Preparation
  • Structure Retrieval: The 3D crystallographic structure of the target protein is obtained from a public database such as the Protein Data Bank (PDB).

  • Preprocessing: The raw PDB file is preprocessed to remove water molecules, heteroatoms, and any co-crystallized ligands that are not relevant to the study. Hydrogen atoms are typically added to the protein structure, as they are often not resolved in X-ray crystallography.

  • Active Site Definition: The binding site, or "active site," of the protein is defined. This is the region where the ligand is expected to bind. The active site can be identified based on the location of a co-crystallized ligand in the experimental structure or through computational prediction methods.

Molecular Docking Simulation
  • Docking Algorithm: A variety of docking algorithms are available, each with its own strengths and weaknesses. Commonly used software includes AutoDock, GOLD, and Glide.[11] These programs use different search algorithms, such as genetic algorithms or Monte Carlo methods, to explore the conformational space of the ligand within the protein's active site.[3]

  • Scoring Function: A scoring function is used to estimate the binding affinity of each generated ligand pose.[11] These functions calculate a score based on various factors, including intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. The goal is to identify the pose with the most favorable (lowest) score.

Post-Docking Analysis
  • Pose Selection: The docking results typically consist of multiple possible binding poses for the ligand. The pose with the best score is usually considered the most likely binding mode.

  • Interaction Analysis: The interactions between the best-ranked ligand pose and the amino acid residues of the protein's active site are analyzed. This helps to understand the molecular basis of the binding and can guide further optimization of the ligand's structure.

  • Visualization: The protein-ligand complex is visualized using molecular graphics software (e.g., PyMOL, VMD) to qualitatively assess the binding mode and interactions.

Visualizing a General In-Silico Docking Workflow

The following diagram illustrates the typical workflow for an in-silico molecular docking study.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis ligand_3d Generate 3D Structure ligand_min Energy Minimization ligand_3d->ligand_min ligand_charge Assign Charges ligand_min->ligand_charge docking Molecular Docking ligand_charge->docking protein_pdb Retrieve PDB Structure protein_prep Preprocess Structure protein_pdb->protein_prep protein_active Define Active Site protein_prep->protein_active protein_active->docking analysis Analyze Results docking->analysis visualization Visualize Complex analysis->visualization Visualization

Caption: A generalized workflow for in-silico molecular docking studies.

Hypothetical Signaling Pathway Inhibition

Piperidine carboxamide derivatives are known to interact with a variety of receptors, including G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway that could be modulated by an this compound analog acting as a receptor antagonist.

signaling_pathway cluster_membrane Cell Membrane receptor Target Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein Activation Blocked effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Activation ligand Piperidine Carboxamide Analog (Antagonist) ligand->receptor Binds & Blocks second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production Inhibited cellular_response Cellular Response second_messenger->cellular_response Response Altered

Caption: A hypothetical GPCR signaling pathway inhibited by a piperidine carboxamide analog.

References

Comparative Efficacy of N-ethylpiperidine-4-carboxamide and Other Piperidine Derivatives: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the vast landscape of piperidine derivatives presents both opportunity and complexity. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide offers a comparative analysis of the efficacy of "N-ethylpiperidine-4-carboxamide" against other notable piperidine compounds, supported by available experimental data. Due to a scarcity of direct comparative studies involving this compound, this guide draws upon data from various studies to provide an objective overview of the therapeutic potential of different piperidine-based molecules.

Overview of Piperidine Derivatives in Pharmacology

The piperidine ring is a prevalent structural motif in a wide array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets.[1][2] Piperidine derivatives have been successfully developed as analgesics, antihypertensives, antihistamines, and antipsychotics, among other therapeutic classes.[3] The pharmacological activity of these compounds is highly dependent on the nature and position of substituents on the piperidine ring.

Efficacy in Analgesia

The piperidine scaffold is famously present in potent opioid analgesics like pethidine and fentanyl. Research has explored numerous derivatives of piperidine-4-carboxamide for their analgesic properties.

One study investigated a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, demonstrating their potent analgesic effects in rats. Notably, compounds within this series exhibited significantly higher potency than morphine. For instance, Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833) was found to be 10,031 times more potent than morphine, with a lowest ED50 of 0.00032 mg/kg.[4] Another compound from this series, N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730), was 4521 times more potent than morphine at its peak effect and possessed a remarkably high safety margin.[4]

Table 1: Comparative Analgesic Potency of Selected Piperidine Derivatives

Compound/Derivative ClassAnimal ModelTestEfficacy Metric (ED50)Potency vs. MorphineReference
Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)RatTail Withdrawal0.00032 mg/kg (i.v.)10,031x[4]
N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)RatTail Withdrawal-4521x[4]
Piperidine-4-carboxamide derivativesMouseNot specifiedNot specified-[5]

Efficacy as Antihypertensive Agents

A series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against T-type Ca2+ channels, a target for antihypertensive drugs. The oral administration of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (20d) was shown to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of L-type Ca2+ channel blockers.[6]

Efficacy as Cholinesterase Inhibitors for Alzheimer's Disease

The piperidine-4-carboxamide scaffold has also been explored for the development of acetylcholinesterase (AChE) inhibitors, a therapeutic strategy for Alzheimer's disease. A study based on a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which had an IC50 of 0.03 µM against AChE, synthesized a series of N-benzylpiperidine carboxamide derivatives.[7] Among the new analogues, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) showed potent in vitro AChE inhibitory activity with IC50 values of 0.41 µM and 5.94 µM, respectively.[7]

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperidine Derivatives

CompoundIC50 (µM)Reference
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate0.03[7]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)0.41[7]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)5.94[7]

Efficacy in Antimalarial Drug Discovery

Recent research has identified piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum proteasome, a promising target for new antimalarial drugs. A phenotypic screening identified a piperidine carboxamide, SW042, with sub-micromolar activity against drug-sensitive and multidrug-resistant P. falciparum strains.[8] A potent analog, SW584, demonstrated efficacy in a mouse model of human malaria after oral administration and showed a low propensity for generating resistance.[8]

Experimental Protocols

Analgesic Activity Assessment (Tail Withdrawal Test)

A common method to assess the analgesic efficacy of compounds is the tail withdrawal test in rats.[4]

  • Animal Model: Male Wistar rats are typically used.

  • Procedure: The distal part of the rat's tail is immersed in a water bath maintained at a constant temperature (e.g., 55°C).

  • Measurement: The latency time for the rat to withdraw its tail from the hot water is recorded.

  • Drug Administration: The test compound is administered intravenously (i.v.) at various doses.

  • Data Analysis: The analgesic effect is determined by the increase in tail withdrawal latency compared to a vehicle control. The ED50, the dose at which 50% of the maximum possible effect is observed, is then calculated.

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity of compounds against AChE can be determined using a spectrophotometric method based on Ellman's reaction.[7]

  • Enzyme and Substrate: Electric eel acetylcholinesterase (AChE) and acetylthiocholine iodide (ATCI) are used as the enzyme and substrate, respectively.

  • Reaction Mixture: The reaction mixture contains the enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, ATCI.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Evaluating Piperidine Derivatives

The evaluation of novel piperidine derivatives typically follows a structured workflow, from initial screening to in-depth pharmacological characterization.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Initial Screening cluster_evaluation In-Depth Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Piperidine Derivatives in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) synthesis->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) in_vitro->cell_based in_vivo In Vivo Models (e.g., Efficacy, Toxicity) cell_based->in_vivo admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet sar Structure-Activity Relationship (SAR) Studies admet->sar sar->synthesis

Caption: A generalized workflow for the discovery and development of piperidine-based therapeutic agents.

Conclusion

The piperidine-4-carboxamide scaffold is a versatile platform for the design of novel therapeutic agents with a wide range of pharmacological activities. While direct comparative efficacy data for this compound is limited, the broader class of piperidine-4-carboxamide derivatives has demonstrated significant potential in areas such as analgesia, hypertension, and neurodegenerative diseases. Further research, including head-to-head comparative studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of this compound and its analogues. The experimental protocols and workflows outlined in this guide provide a framework for the continued exploration of this important class of compounds.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of N-ethylpiperidine-4-carboxamide Derivatives in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of recent studies highlights the promising therapeutic potential of N-ethylpiperidine-4-carboxamide derivatives in preclinical murine models. This guide synthesizes the biological evaluation of these compounds, offering a comparative analysis of their performance against relevant alternatives and detailing the experimental methodologies that underpin these findings. The data presented herein is crucial for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Recent investigations into this compound and its analogs have revealed a spectrum of pharmacological activities, most notably in the realms of analgesia and anti-inflammatory effects. These studies, conducted in various mouse models, provide a foundational understanding of the structure-activity relationships that govern the efficacy of this class of compounds.

Comparative Biological Evaluation

The analgesic and behavioral effects of newly synthesized piperidine-4-carboxamide derivatives have been a primary focus of recent research. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the efficacy of different derivatives.

CompoundDose (mg/kg)Analgesic Activity (% inhibition)Latency Time (sec) ± SEMReference
Derivative SS25058.37.0 ± 0.57[1]
Derivative SS450506.0 ± 0.81[1]
Pethidine (Standard)5083.310.0 ± 0.81[1]
Control--2.0 ± 0.33[1]

Table 1: Analgesic Activity of Piperidine-4-Carboxamide Derivatives in Mice (Tail Immersion Test). This table showcases the analgesic effects of two derivatives, SS2 and SS4, in comparison to the standard drug, Pethidine. The data indicates a significant, albeit lesser, analgesic effect compared to the standard.

CompoundDose (mg/kg)Number of Squares Crossed ± SEMRearing Frequency ± SEMReference
Derivative SS250118.0 ± 3.2116.0 ± 1.52[1][2]
Derivative SS450134.0 ± 2.6018.0 ± 1.15[1][2]
Control-243.0 ± 3.5142.0 ± 1.78[1][2]

Table 2: Effect of Piperidine-4-Carboxamide Derivatives on Behavior in Open Field Test in Mice. This table illustrates the impact of derivatives SS2 and SS4 on the exploratory behavior of mice. A decrease in the number of squares crossed and rearing frequency suggests a potential sedative or CNS depressant effect.

Experimental Protocols

The evaluation of this compound derivatives relies on standardized and reproducible experimental protocols. The following methodologies are central to the findings presented in this guide.

Analgesic Activity Assessment: Tail Immersion Method

The tail immersion test is a widely used method to evaluate the central analgesic activity of chemical compounds.

  • Animal Model: Adult albino mice of either sex, weighing between 20-25g, are used. The animals are housed under standard laboratory conditions (25±1°C, 12-hour light/dark cycle) with free access to food and water.

  • Procedure:

    • The basal reaction time of each mouse is determined by immersing the tip of its tail (approximately 1-2 cm) in a water bath maintained at a constant temperature of 55±0.5°C.

    • The time taken for the mouse to flick its tail is recorded as the tail flick latency (TFLD). A cut-off time of 15 seconds is maintained to prevent tissue damage.

    • The test compounds (e.g., SS2 and SS4 at 50 mg/kg) or a standard drug (Pethidine at 50 mg/kg) are administered intraperitoneally.

    • The TFLD is measured again at specific time intervals (e.g., 30, 60, 90, 120, 150, and 180 minutes) post-administration.

  • Data Analysis: The analgesic effect is expressed as the percentage increase in latency time compared to the pre-drug latency.

Behavioral Assessment: Open Field Test

The open field test is employed to assess locomotor activity, exploration, and anxiety-like behavior in mice.

  • Apparatus: The apparatus consists of a square arena (24 x 24 cm) with 14 cm high walls. The floor is divided into 25 equal squares.

  • Procedure:

    • Mice are individually placed in the center of the open field.

    • The number of squares crossed with all four paws and the frequency of rearing (standing on hind legs) are recorded over a 5-minute period.

    • The test is conducted after the administration of the test compounds or vehicle (control).

  • Data Analysis: The data is typically presented as the mean ± SEM for each group and compared to the control group to determine any significant behavioral changes.

Visualizing Experimental Processes and Pathways

To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Analgesic_Activity cluster_preparation Animal Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis A Select Albino Mice (20-25g) B Acclimatize to Lab Conditions A->B C Measure Basal Tail Flick Latency B->C D Administer Compound (i.p.) C->D E Measure Post-drug Tail Flick Latency at Time Intervals D->E F Calculate % Inhibition of Pain Response E->F G Compare with Control and Standard F->G

Caption: Workflow for the tail immersion test to assess analgesic activity.

Putative_Signaling_Pathway cluster_receptor Receptor Interaction cluster_cellular Cellular Response cluster_physiological Physiological Outcome A This compound Derivative B Putative Receptor (e.g., Opioid Receptor) A->B C Downstream Signaling Cascade B->C D Modulation of Ion Channels C->D E Inhibition of Nociceptive Signals D->E F Analgesia E->F

Caption: A putative signaling pathway for the analgesic effects.

While the precise molecular targets for many this compound derivatives are still under investigation, their analgesic properties suggest a potential interaction with the central nervous system, possibly involving opioid or other pain-related receptors. The observed sedative effects in the open field test further point towards CNS activity.[1]

Conclusion and Future Directions

The biological evaluation of this compound derivatives in mice has demonstrated their potential as lead compounds for the development of new analgesic and CNS-active agents. The data summarized in this guide provides a valuable resource for comparing the efficacy of different analogs and understanding the methodologies used for their evaluation. Future research should focus on elucidating the specific molecular mechanisms of action, optimizing the structure-activity relationship for enhanced potency and reduced side effects, and expanding the toxicological profiling of the most promising candidates. Continued investigation in this area holds the promise of delivering novel therapeutics for pain management and other neurological conditions.

References

A Comparative Guide to the Receptor Binding Profiles of N-ethylpiperidine-4-carboxamide and N-benzylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding characteristics of two piperidine carboxamide derivatives: N-ethylpiperidine-4-carboxamide and N-benzylpiperidine-4-carboxamide. While extensive research has been conducted on the bioactivity of N-benzylpiperidine-4-carboxamide and its analogues, there is a notable scarcity of publicly available receptor binding data for this compound. This guide summarizes the existing quantitative data for the N-benzyl derivative and notes the qualitative information available for the N-ethyl counterpart, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

I. Overview of Compounds

This compound and N-benzylpiperidine-4-carboxamide are structurally similar compounds, differing only in the substituent on the piperidine nitrogen. This seemingly minor structural variation can significantly influence their interaction with biological targets, leading to distinct pharmacological profiles. The N-benzylpiperidine core, in particular, is a common scaffold in the design of centrally acting agents.

II. Quantitative Receptor Binding Data

The following tables summarize the available quantitative data for derivatives of N-benzylpiperidine-4-carboxamide. No quantitative receptor binding data for this compound was identified in the reviewed literature.

Table 1: Cholinesterase Inhibition by N-benzylpiperidine-4-carboxamide Derivatives
CompoundTargetIC50 (µM)
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)0.41 ± 1.25[1]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAcetylcholinesterase (AChE)5.94 ± 1.08[1]
Table 2: Monoamine Transporter Inhibition by 4-Benzylpiperidine Carboxamide Derivatives
Compound ClassTargetInhibition
4-Benzylpiperidine carboxamides with a two-carbon linkerDopamine Transporter (DAT)Higher potency[2]
4-Benzylpiperidine carboxamides with a diphenyl groupDopamine Transporter (DAT)Stronger inhibition[2]
4-Benzylpiperidine carboxamides with a biphenyl ringSerotonin Transporter (SERT)Higher degree of inhibition[2]
4-Benzylpiperidine carboxamides with a 2-naphthyl substitutionSerotonin Transporter (SERT) & Norepinephrine Transporter (NET)Enhanced inhibition[2]
Table 3: Sigma Receptor Binding of an N-benzylpiperidine-4-carboxamide Derivative
CompoundReceptorKi (nM)
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideSigma-14.6[3]
Sigma-256[3]

III. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of N-benzylpiperidine carboxamide derivatives against AChE was determined using a modified Ellman's method. The assay is based on the reaction of acetylthiocholine with the enzyme to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion. The rate of color development is measured spectrophotometrically.

  • Enzyme: Acetylcholinesterase from electric eel.

  • Substrate: Acetylthiocholine iodide.

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Procedure: The test compounds are pre-incubated with the enzyme in a buffer solution. The reaction is initiated by the addition of the substrate. The change in absorbance is monitored over time to determine the rate of reaction. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.

Monoamine Transporter Reuptake Assay

The inhibitory effects of 4-benzylpiperidine carboxamide derivatives on serotonin, norepinephrine, and dopamine transporters were assessed using radioligand uptake assays in human embryonic kidney (HEK-293) cells stably expressing the respective transporters.

  • Cell Lines: HEK-293 cells stably transfected with human SERT, NET, or DAT.

  • Radioligands: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

  • Procedure: Cells are incubated with the test compounds at various concentrations, followed by the addition of the respective radioligand. After incubation, the uptake of the radioligand is terminated, and the amount of radioactivity accumulated within the cells is measured using a scintillation counter. The concentration of the compound that inhibits 50% of the radioligand uptake (IC50) is determined.

Sigma Receptor Binding Assay

The binding affinity of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide for sigma-1 and sigma-2 receptors was determined through competitive radioligand binding assays.

  • Receptor Source: MCF-7 breast cancer cell membranes.

  • Radioligand: [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide.

  • Competitors: Haloperidol and 1,3-di-o-tolylguanidine (DTG) for determining non-specific binding.

  • Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound. After reaching equilibrium, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified, and the inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways associated with the receptors for which binding data of N-benzylpiperidine-4-carboxamide derivatives are available.

G Acetylcholinesterase Inhibition Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Analysis AChE Acetylcholinesterase (Electric Eel) Incubation Pre-incubation of AChE and Compound AChE->Incubation Substrate Acetylthiocholine Iodide ReactionStart Addition of Substrate Substrate->ReactionStart DTNB DTNB ColorDev Thiocholine reacts with DTNB DTNB->ColorDev Compound N-benzylpiperidine-4- carboxamide Derivative Compound->Incubation Incubation->ReactionStart ReactionStart->ColorDev Measurement Spectrophotometric Measurement of Absorbance ColorDev->Measurement Calculation Calculation of IC50 Measurement->Calculation

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

G Monoamine Transporter Signaling Pathway cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron extracellular Extracellular Space intracellular Intracellular Space Monoamine Monoamine (Serotonin, Norepinephrine, Dopamine) Transporter Monoamine Transporter (SERT, NET, DAT) Monoamine->Transporter Binds to Reuptake Reuptake Blocked Transporter->Reuptake Mediates Reuptake Compound 4-Benzylpiperidine Carboxamide Derivative Compound->Transporter Inhibits

Caption: Inhibition of Monoamine Transporter by 4-Benzylpiperidine Carboxamides.

G Sigma Receptor Binding Assay Workflow cluster_0 Assay Components cluster_1 Binding and Separation cluster_2 Data Analysis Membranes MCF-7 Cell Membranes (Sigma Receptors) Incubation Incubation of Components Membranes->Incubation Radioligand [¹²⁵I]-N-(N-benzylpiperidin-4-yl) -4-iodobenzamide Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Separation of Bound and Free Radioligand Incubation->Filtration Quantification Quantification of Bound Radioactivity Filtration->Quantification Calculation Calculation of Ki Quantification->Calculation

Caption: Workflow for the Sigma Receptor Binding Assay.

V. Discussion and Future Directions

The available data indicates that N-benzylpiperidine-4-carboxamide derivatives can interact with several important biological targets, including cholinesterases, monoamine transporters, and sigma receptors. The specific substitutions on the benzyl and carboxamide moieties play a crucial role in determining the potency and selectivity of these interactions.

The lack of receptor binding data for this compound presents a significant knowledge gap. One study on a different piperidine scaffold suggested that an N-ethyl group might lead to lower affinity for sigma-1 receptors compared to an N-methyl group. However, this cannot be directly extrapolated to this compound without experimental validation.

Future research should focus on characterizing the receptor binding profile of this compound to enable a direct and comprehensive comparison with its N-benzyl counterpart. Such studies would provide valuable insights into the structure-activity relationships of N-substituted piperidine-4-carboxamides and could guide the design of more potent and selective ligands for various therapeutic targets. Researchers are encouraged to perform binding assays for this compound against a panel of receptors, particularly those for which the N-benzyl analogue has shown activity.

References

Comparative Cross-Reactivity Analysis of N-ethylpiperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-ethylpiperidine-4-carboxamide scaffold is a key structural motif found in a variety of pharmacologically active compounds. Understanding the cross-reactivity of molecules containing this core structure is crucial for assessing their selectivity and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives against several key protein families, supported by available experimental data.

Cross-Reactivity Profile Overview

Toll-Like Receptor (TLR) Interactions

Derivatives of this compound have been investigated as inhibitors of endosomal Toll-like receptors, particularly TLR7 and TLR8, which are implicated in autoimmune diseases.

Table 1: Inhibitory Activity of this compound Derivatives against TLRs

Compound/DerivativePrimary Target(s)IC50 (nM)Comparison CompoundIC50 (nM)Reference
ER-895204 (contains this compound moiety)TLR7/8Data not specified in public documentsNot ApplicableNot Applicable[1]
Other quinoline derivatives with piperidine-carboxamide coreTLR7, TLR8Potent inhibition reportedNot ApplicableNot Applicable[2]

Key Observations:

  • The this compound moiety is a component of more complex molecules that exhibit inhibitory activity against TLR7 and TLR8.

  • The broader chemical structure, particularly the linkage to a quinoline core, appears to be a key determinant of this activity.

Muscarinic Acetylcholine Receptor (mAChR) Modulation

A series of compounds incorporating the this compound core have been identified as positive allosteric modulators (PAMs) of Gq-coupled muscarinic acetylcholine receptors (M1, M3, and M5). These receptors are important targets for treating cognitive disorders.

Table 2: Modulatory Activity of this compound Derivatives on mAChRs

Compound/DerivativeTarget(s)ActivityEC50/Ki (nM)Comparison CompoundActivityEC50/Ki (nM)Reference
Indane-substituted N-ethylpiperidine-4-carboxamidesM1, M3 mAChRsPAMVaries with substitutionNot ApplicableNot ApplicableNot Applicable[3]
Benzyl-substituted N-ethylpiperidine-4-carboxamidesM5 mAChRPAMVaries with substitutionNot ApplicableNot ApplicableNot Applicable[3]

Key Observations:

  • Substitutions on the carboxamide nitrogen of the this compound scaffold are critical for conferring activity and selectivity towards different muscarinic receptor subtypes.

  • These derivatives act as PAMs, enhancing the effect of the endogenous ligand, acetylcholine.

Other GPCR and Enzyme Interactions

The piperidine-4-carboxamide core has also been identified in ligands targeting other GPCRs and enzymes, suggesting a broader potential for cross-reactivity depending on the specific substitutions.

Table 3: Activity of Piperidine-4-Carboxamide Derivatives on Other Targets

Compound/Derivative ClassTarget(s)ActivityPotencyReference
Piperidine-4-carboxamide derivativesAminergic GPCRsMulti-target ligandNot specified
Piperidine-4-carboxamide derivativesT-type calcium channelsInhibitorVaries with substitution
Piperidine-4-carboxamide derivativesSteroid-5-alpha-reductaseInhibitorVaries with substitution

Key Observations:

  • The versatility of the piperidine-4-carboxamide scaffold allows for its incorporation into ligands for a range of targets.

  • The specific substitution patterns are the primary drivers of target selectivity and potency.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess compound cross-reactivity.

Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[4]

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific for the target receptor.

  • Test compound (this compound derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[5]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Radioligand, Test Compound, and Receptor Membranes Incubate Incubate Components (Receptor + Radioligand + Test Compound) Reagents->Incubate 1. Mix Filter Separate Bound and Free Ligand via Filtration Incubate->Filter 2. Equilibrium Reached Wash Wash Filters to Remove Non-specific Binding Filter->Wash 3. Isolate Bound Count Quantify Radioactivity (Scintillation Counting) Wash->Count 4. Prepare for Counting Calculate Calculate IC50 and Ki Values Count->Calculate 5. Analyze Data

Radioligand Binding Assay Workflow

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[6]

Objective: To determine the concentration of a test compound that inhibits 50% of the enzyme's activity (IC50).

Materials:

  • Purified enzyme.

  • Enzyme substrate.

  • Test compound.

  • Assay buffer.

  • Microplate reader or spectrophotometer.

Procedure:

  • Reaction Setup: In a 96-well plate, add the enzyme, assay buffer, and varying concentrations of the test compound.

  • Pre-incubation: Incubate the mixture for a short period to allow the test compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a microplate reader.

  • Data Analysis: Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.

G cluster_workflow Enzyme Inhibition Assay A Enzyme + Inhibitor (Test Compound) C Enzyme-Inhibitor Complex A->C Binding B Substrate D Product B->D Enzymatic Reaction (No Inhibitor) E No/Reduced Product C->E Inhibition

Enzyme Inhibition Principle

GPCR Functional Assay (e.g., Calcium Flux or cAMP Assay)

These cell-based assays measure the functional consequence of a compound binding to a GPCR.

Objective: To determine if a compound acts as an agonist, antagonist, or allosteric modulator of a GPCR by measuring downstream signaling events.

Materials:

  • Cells expressing the target GPCR.

  • Fluorescent dyes for calcium or cAMP detection.

  • Test compound.

  • Known agonist for the receptor.

  • Cell culture medium and plates.

  • Fluorescent plate reader.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a fluorescent dye that is sensitive to changes in intracellular calcium or cAMP levels.

  • Compound Addition: Add the test compound at various concentrations. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Signal Detection: Measure the change in fluorescence over time using a fluorescent plate reader.

  • Data Analysis: Plot the response (e.g., change in fluorescence) against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_pathway GPCR Signaling Pathway Ligand Ligand (e.g., N-ethylpiperidine-4- carboxamide derivative) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

GPCR Signaling Cascade

References

A Comparative Guide to the Pharmacokinetic Profiles of Piperidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of select piperidine-4-carboxamide derivatives. The selection of compounds is based on the availability of public data, with a focus on derivatives that inform on the absorption, distribution, metabolism, and excretion (ADME) properties of this important chemical scaffold. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics incorporating the piperidine-4-carboxamide motif.

Data Presentation: A Comparative Overview

The pharmacokinetic parameters of piperidine-4-carboxamide derivatives are crucial for predicting their in vivo behavior and therapeutic potential. The following table summarizes key pharmacokinetic parameters for representative compounds, highlighting the impact of structural modifications on their disposition in preclinical species.

CompoundSpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)F (%)Reference
GNE-A RatIV2---1.67-[1]
PO104.011011002.511.2[1]
MouseIV5---2.9-[1]
PO102.02800130003.388.0[1]
DogIV2---16.3-[1]
PO24.0140210016.555.8[1]
MonkeyIV2---3.5-[1]
PO24.044033004.072.4[1]
AZD5363 RatIV2--12601.8-[2]
PO102.0108054202.286[2]
DogIV1--10302.8-[2]
PO22.035020603.5100[2]
  • Tmax: Time to reach maximum plasma concentration.

  • Cmax: Maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve.

  • t1/2: Elimination half-life.

  • F (%): Oral bioavailability.

  • IV: Intravenous.

  • PO: Oral.

Experimental Protocols

The pharmacokinetic data presented in this guide are typically generated through standardized in vivo studies in animal models. The following is a generalized protocol for a rodent pharmacokinetic study.

In Vivo Pharmacokinetic Study in Rodents

1. Animal Models and Housing:

  • Studies are commonly conducted in male Sprague-Dawley rats or BALB/c mice.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.[3]

  • Animals are acclimated for at least one week before the experiment.

2. Dosing and Administration:

  • Intravenous (IV) Administration: The test compound is typically formulated in a vehicle suitable for injection (e.g., saline, PEG400/water) and administered as a bolus dose into a tail vein.

  • Oral (PO) Administration: The compound is formulated as a solution or suspension in a vehicle like 0.5% methylcellulose and administered by oral gavage.

3. Blood Sampling:

  • Serial blood samples (approximately 0.1-0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Storage:

  • Plasma is separated from whole blood by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).

  • Plasma samples are stored at -80°C until analysis.

5. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, which may contain an internal standard.[3]

  • Chromatography: The supernatant is injected into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile is used to separate the analyte from endogenous plasma components.

  • Mass Spectrometry: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentration of the test compound in each sample is determined from a standard curve. Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow A Compound Formulation B Animal Dosing (IV or PO) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Data Analysis E->F G PK Parameter Calculation (t1/2, Cmax, AUC, etc.) F->G

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Signaling Pathway Context

N-ethylpiperidine-4-carboxamide derivatives are often designed as inhibitors of specific signaling pathways implicated in disease. For instance, AZD5363 is a potent inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AZD5363 AZD5363 (Akt Inhibitor) AZD5363->Akt

Caption: Inhibition of the PI3K/Akt pathway by AZD5363.

References

Safety Operating Guide

Proper Disposal of N-ethylpiperidine-4-carboxamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of N-ethylpiperidine-4-carboxamide, ensuring compliance with general laboratory safety standards and environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

This compound and its related compounds are hazardous materials that require careful handling. The hydrochloride salt is known to cause skin, eye, and respiratory irritation[1]. All personnel handling this chemical waste should be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood[2].

Key Hazard Summary:

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritant Causes skin irritation[1].Wear chemical-impermeable gloves and a lab coat. Avoid contact with skin[2]. In case of contact, wash off with soap and plenty of water[2].
Eye Irritant Causes serious eye irritation[1].Wear safety goggles or a face shield. In case of contact, rinse with pure water for at least 15 minutes and consult a doctor[2].
Respiratory Irritant May cause respiratory irritation[1].Handle in a well-ventilated area or chemical fume hood. Avoid inhaling dust or vapors[2]. If inhaled, move to fresh air[2].
Environmental Hazard Discharge into the environment must be avoided. Do not let the chemical enter drains[2].Prevent spillage and leakage. Do not dispose of down the sewer system[2].

II. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. It is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[3][4]. Do not dispose of this chemical in regular trash or down the drain[2][3].

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated labware (e.g., glassware, pipette tips), as hazardous waste[5][6].

  • Segregate this waste from other chemical waste streams to avoid incompatible mixtures[5]. Store in a designated and properly labeled hazardous waste collection area.

Step 2: Container Selection and Labeling

  • Use a suitable, leak-proof, and closed container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage[3]. The container must be compatible with the chemical.

  • Label the waste container clearly with a hazardous waste tag as soon as waste is added[3][6]. The label must include:

    • The words "Hazardous Waste"[3].

    • The full chemical name: "this compound" (no abbreviations or formulas)[3].

    • The quantity of waste. For mixtures, list all components and their approximate percentages[3].

    • The date of waste generation[3].

    • The location of origin (e.g., laboratory, room number) and the Principal Investigator's name and contact information[3].

    • Appropriate hazard pictograms (e.g., irritant)[3].

Step 3: Waste Accumulation and Storage

  • Keep the hazardous waste container securely closed at all times, except when adding waste[4][5].

  • Store the container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials[2].

  • Ensure secondary containment is in place to capture any potential leaks or spills[6].

Step 4: Spill and Contamination Management

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite[7].

  • Collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container[2].

  • Clean the spill area thoroughly. All cleanup materials must also be disposed of as hazardous waste[6].

  • For empty containers that held this compound, they must be triple-rinsed with an appropriate solvent. This rinsate must be collected and disposed of as hazardous waste[5][6]. After rinsing, the container can be disposed of in the regular trash after defacing the label[6].

Step 5: Final Disposal

  • The ultimate disposal of this compound should be conducted through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[2].

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[3][6]. You will likely need to submit a hazardous waste information form[3].

  • Do not attempt to transport hazardous waste yourself[6].

III. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_spill Contingency cluster_disposal Final Disposal A Step 1: Identify Waste (this compound and contaminated items) B Step 2: Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Date & PI Info A->B C Step 3: Store Securely - Closed Container - Secondary Containment - Ventilated Area B->C G Step 4: Contact EHS Office (Submit Waste Form) C->G Container Full or Disposal Needed D Spill Occurs E Contain with Absorbent D->E F Collect & Dispose as Hazardous Waste E->F H Step 5: Professional Pickup (Licensed Waste Hauler) G->H I Final Disposition (e.g., Controlled Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-ethylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-ethylpiperidine-4-carboxamide

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its hydrochloride salt are classified as hazardous substances. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Related substituted piperidines may be flammable, harmful if swallowed, and toxic upon contact with skin or inhalation. Therefore, strict adherence to PPE guidelines is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses with side shields are required.[2][3][4] If there is a splash hazard, a face shield should also be worn.[3][4]
Hand Protection Chemically impermeable gloves that are compliant with EN 374 standards should be worn.[3][5] Given the potential for skin irritation, it is crucial to inspect gloves for any signs of degradation before use.[2] For prolonged or repeated contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[2]
Body Protection A lab coat or chemical-resistant apron is required.[2] For larger quantities or in case of a significant spill risk, flame-retardant and impervious clothing should be worn.[5]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[5] If ventilation is inadequate or for emergency situations, a NIOSH/CEN approved respirator should be used.[4]
Operational and Handling Protocols

Safe handling practices are critical to prevent exposure and accidents. The following step-by-step procedures should be followed:

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials (e.g., inert absorbent material like sand or vermiculite) readily available.[7][8]

  • Handling the Compound :

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[5]

    • Ground and bond all containers and receiving equipment to prevent static discharge, especially for flammable related compounds.

    • Use non-sparking tools.[5]

    • Avoid all contact with skin and eyes.[5][8]

    • Do not eat, drink, or smoke in the handling area.[7]

  • Storage :

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

    • Keep it away from heat, sparks, open flames, and other ignition sources.[7]

    • Store separately from incompatible materials such as strong oxidizing agents.[7][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary:

Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention.[5]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[5] If the person is conscious, have them drink 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]
Spill Evacuate the area and remove all ignition sources.[5] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[7][8] Collect the material into a suitable, closed container for disposal.[5][7] Do not allow the chemical to enter drains.[5]
Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste :

    • Collect all waste this compound and contaminated materials in a clearly labeled, sealed container.

    • Dispose of the chemical waste through an approved hazardous waste disposal facility. Do not mix with other waste.

  • Contaminated Materials :

    • Any PPE, absorbent materials, or labware that has come into contact with the compound should be treated as hazardous waste and disposed of accordingly.

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent.[5] The rinsate should be collected and treated as hazardous waste. Punctured containers can then be disposed of in a sanitary landfill if permitted by local regulations.[5]

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Protocol prep_ppe Don PPE: - Goggles - Gloves - Lab Coat prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer emergency_spill Spill Occurs handle_weigh->emergency_spill post_decon Decontaminate Workspace handle_transfer->post_decon emergency_exposure Exposure Occurs handle_transfer->emergency_exposure post_ppe Doff PPE post_decon->post_ppe disp_chem Dispose of Chemical Waste post_ppe->disp_chem disp_contam Dispose of Contaminated Materials disp_chem->disp_contam emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.